Product packaging for 2-Aminopyrimidine(Cat. No.:CAS No. 176773-04-9)

2-Aminopyrimidine

カタログ番号: B069317
CAS番号: 176773-04-9
分子量: 95.1 g/mol
InChIキー: LJXQPZWIHJMPQQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

2-Aminopyrimidine is a privileged scaffold and versatile building block of exceptional significance in medicinal chemistry and drug discovery. Its structure serves as a key pharmacophore in numerous biologically active molecules, particularly as a core component in kinase inhibitors, anticancer agents, and antiviral drugs. The compound's value derives from its ability to act as a hydrogen bond donor and acceptor, facilitating specific molecular recognition and binding to a wide array of enzymatic targets.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H5N3 B069317 2-Aminopyrimidine CAS No. 176773-04-9

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

pyrimidin-2-amine
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InChI

InChI=1S/C4H5N3/c5-4-6-2-1-3-7-4/h1-3H,(H2,5,6,7)
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InChI Key

LJXQPZWIHJMPQQ-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CN=C(N=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C4H5N3
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DSSTOX Substance ID

DTXSID70870459
Record name 2-Pyrimidinamine
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Molecular Weight

95.10 g/mol
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Physical Description

White crystalline powder; [Alfa Aesar MSDS]
Record name 2-Aminopyrimidine
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Vapor Pressure

0.24 [mmHg]
Record name 2-Aminopyrimidine
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CAS No.

109-12-6
Record name 2-Aminopyrimidine
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Foundational & Exploratory

An In-Depth Technical Guide to the 2-Aminopyrimidine Core Structure

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the 2-aminopyrimidine scaffold represents a cornerstone in medicinal chemistry. Its inherent properties make it a privileged structure in the design of targeted therapies. This guide provides a comprehensive overview of the this compound core, including its physicochemical properties, spectroscopic signature, synthesis, and its role as a pharmacophore, with a focus on its interactions with key signaling pathways.

Physicochemical and Structural Properties

The this compound core is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3, and an amino group at the C2 position. This arrangement confers a unique set of properties crucial for its biological activity, including its ability to act as both a hydrogen bond donor and acceptor.

PropertyValueReference
Molecular Formula C₄H₅N₃[1]
Molecular Weight 95.11 g/mol [1]
Appearance White to light yellow crystalline powder[1]
Melting Point 124-127 °C
Boiling Point 202-204 °C
Density ~1.23 g/cm³
pKa 3.54
LogP -0.49
Solubility Soluble in water, ethanol (B145695), and chloroform.

Spectroscopic Analysis

The structural features of this compound can be elucidated through various spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound in DMSO-d₆ typically exhibits three distinct signals corresponding to the aromatic protons and the amino group protons.

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H56.58t4.8
H4, H68.28d4.8
NH₂6.35s-
¹³C NMR Spectroscopy

The carbon NMR spectrum provides insight into the electronic environment of each carbon atom in the pyrimidine (B1678525) ring.

CarbonChemical Shift (δ, ppm)
C2163.1
C4, C6158.5
C5110.2
FT-IR Spectroscopy

Infrared spectroscopy reveals the characteristic vibrational modes of the functional groups present in the this compound molecule.

Wavenumber (cm⁻¹)Vibrational Mode
3450-3150N-H stretching (asymmetric and symmetric)
1640-1610N-H scissoring
1590-1560C=N stretching
1480-1420C=C stretching (aromatic)
830-780C-H out-of-plane bending
Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) of this compound results in a characteristic fragmentation pattern. The molecular ion peak is typically the base peak, reflecting the stability of the aromatic ring. Common fragmentation pathways involve the loss of HCN and cyanamide (B42294) (CH₂N₂).

m/zFragment
95[M]⁺ (Molecular Ion)
68[M - HCN]⁺
53[C₃H₃N]⁺
42[C₂H₂N]⁺

Synthesis and Purification

Several synthetic routes to the this compound core have been established, with the condensation of a 1,3-dicarbonyl compound with guanidine (B92328) being a classical and versatile method.

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound from malondialdehyde and guanidine.

Materials:

  • Malondialdehyde bis(dimethyl acetal)

  • Guanidine hydrochloride

  • Sodium ethoxide solution (21% in ethanol)

  • Ethanol

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide (B78521) solution

Procedure:

  • In a round-bottom flask, dissolve guanidine hydrochloride in ethanol.

  • Add a solution of sodium ethoxide in ethanol to the flask and stir for 20 minutes at room temperature to generate free guanidine.

  • To this mixture, add malondialdehyde bis(dimethyl acetal).

  • Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in water and acidify with concentrated hydrochloric acid to a pH of approximately 2.

  • Wash the acidic aqueous solution with an organic solvent (e.g., ethyl acetate) to remove any non-basic impurities.

  • Basify the aqueous layer with a sodium hydroxide solution to a pH of approximately 10 to precipitate the this compound.

  • Collect the solid by vacuum filtration and wash with cold water.

Experimental Protocol: Purification by Recrystallization

The crude this compound can be purified by recrystallization from ethanol.[2]

Materials:

  • Crude this compound

  • Ethanol (95%)

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter flask

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely. Keep the solution at or near its boiling point.

  • If colored impurities are present, a small amount of activated charcoal can be added, and the solution briefly boiled and then hot filtered to remove the charcoal.

  • Allow the hot, clear solution to cool slowly to room temperature. Crystals of pure this compound should form.

  • Once the flask has reached room temperature, place it in an ice bath to maximize crystal yield.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Dry the purified crystals in a vacuum oven.

Role as a Pharmacophore in Signaling Pathways

The this compound scaffold is a key pharmacophore in a multitude of biologically active molecules, primarily due to its ability to form critical hydrogen bond interactions with protein targets.

Inhibition of Protein Kinases

The this compound moiety is a common hinge-binding motif in many kinase inhibitors.[3] The amino group at the C2 position and one of the ring nitrogens can form a bidentate hydrogen bond interaction with the hinge region of the kinase ATP-binding pocket, mimicking the adenine (B156593) portion of ATP. This competitive inhibition prevents the phosphorylation of downstream substrates, thereby modulating the signaling pathway.

Kinase_Inhibition cluster_kinase Kinase ATP_Binding_Pocket ATP Binding Pocket Phosphorylated_Substrate Phosphorylated_Substrate ATP_Binding_Pocket->Phosphorylated_Substrate Phosphorylates Substrate Substrate_Binding_Site Substrate Binding Site ATP ATP ATP->ATP_Binding_Pocket Binds Substrate Substrate Substrate->Substrate_Binding_Site Binds 2_AP_Inhibitor This compound Inhibitor 2_AP_Inhibitor->ATP_Binding_Pocket Competitively Binds

Caption: General mechanism of kinase inhibition by this compound-based inhibitors.

Modulation of the Wnt Signaling Pathway

Recent studies have identified this compound derivatives as inhibitors of the canonical Wnt signaling pathway.[4] This pathway is crucial in embryonic development and adult tissue homeostasis, and its dysregulation is implicated in various diseases, including cancer. The mechanism of inhibition by these compounds is thought to involve the disruption of key protein-protein interactions within the pathway, such as the interaction involving the Dishevelled (Dvl) protein. By interfering with the signal transduction cascade, these inhibitors can prevent the accumulation of β-catenin and the subsequent transcription of Wnt target genes.

Wnt_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled (Dvl) Frizzled->Dishevelled Activates LRP5_6 LRP5/6 Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1α) Dishevelled->Destruction_Complex Inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylates for Degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Translocates and Binds Gene_Transcription Wnt Target Gene Transcription TCF_LEF->Gene_Transcription Activates Nucleus Nucleus 2_AP_Inhibitor This compound Inhibitor 2_AP_Inhibitor->Dishevelled Inhibits

Caption: Inhibition of the canonical Wnt signaling pathway by this compound derivatives.

References

Physicochemical Properties of 2-Aminopyrimidine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-aminopyrimidine, a crucial heterocyclic compound widely utilized as a building block in the synthesis of pharmaceuticals and agrochemicals. Understanding these fundamental characteristics is paramount for its application in medicinal chemistry and various synthetic processes, as they significantly influence reactivity, bioavailability, and formulation development.

Core Physicochemical Data

The key physicochemical parameters of this compound are summarized in the table below for easy reference and comparison. These values have been compiled from various sources and represent a consensus of reported data.

PropertyValueSource(s)
Molecular Formula C₄H₅N₃[1][2]
Molecular Weight 95.11 g/mol [1][3][4]
Appearance White to light yellow crystalline powder[3][5][6][7]
Melting Point 122-127 °C[1][7][8][9]
Boiling Point 158 °C @ 139.5 mmHg (186.0 mbar)[2][7][8]
pKa 3.45 @ 20°C[2][5][7]
Solubility Soluble in water, methanol, ethanol, acetone, and chloroform. Slightly soluble in ether and benzene.[3][6][8]
logP -0.2[4]

Structural and Bonding Characteristics

This compound is a heterocyclic aromatic amine featuring a pyrimidine (B1678525) ring with an amino group at the second position.[3] The molecule possesses two equivalent proton donors (from the amino group) and two equivalent proton acceptors (the ring nitrogen atoms), enabling it to form distinct hydrogen bonding patterns.[10] In its crystalline state, this compound molecules form centrosymmetrically related hydrogen-bonded dimer-like pairs.[11][12] This propensity for hydrogen bonding is a critical determinant of its solubility and interaction with biological targets.[10][13] The molecule can also exhibit amine-imine tautomerism.[10]

The crystal structure of this compound has been determined to be orthorhombic.[11] The relatively short bond distance between the amino-nitrogen and the ring carbon indicates significant conjugation.[11][12]

Below is a diagram illustrating the hydrogen bonding dimer formation of this compound.

G Hydrogen Bonding in this compound Dimer molA This compound molB This compound molA->molB molA->molB

Caption: Dimerization of this compound via intermolecular hydrogen bonds.

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties cited are outlined below. These protocols are based on standard laboratory practices.

Determination of Solubility

The solubility of an organic compound can be qualitatively and quantitatively determined through systematic testing in various solvents.

Objective: To determine the solubility of this compound in water, 5% HCl, 5% NaOH, and an organic solvent like diethyl ether.

Materials:

  • This compound

  • Distilled water

  • 5% (w/v) Hydrochloric acid solution

  • 5% (w/v) Sodium hydroxide (B78521) solution

  • Diethyl ether

  • Test tubes and rack

  • Vortex mixer

  • pH paper

Procedure:

  • Water Solubility: Add approximately 25 mg of this compound to a test tube containing 0.75 mL of distilled water.[14]

  • Vigorously shake or vortex the test tube for 1-2 minutes.[15]

  • Visually inspect the solution for any undissolved solid. If the solution is clear, the compound is considered soluble.

  • If the compound dissolves in water, test the pH of the solution with pH paper to get an initial indication of its acidic or basic nature.[16]

  • Acid/Base Solubility: If the compound is insoluble in water, repeat the procedure using 0.75 mL of 5% HCl and, in a separate test tube, 0.75 mL of 5% NaOH.[14][16] Solubility in 5% HCl suggests a basic compound, while solubility in 5% NaOH indicates an acidic nature.

  • Organic Solvent Solubility: To assess solubility in a non-polar organic solvent, repeat the initial step using 0.75 mL of diethyl ether.[14]

The workflow for solubility determination can be visualized as follows:

G Solubility Determination Workflow start Start with 25 mg of this compound water Add 0.75 mL Water & Mix start->water is_soluble_water Soluble? water->is_soluble_water hcl Add 0.75 mL 5% HCl & Mix is_soluble_water->hcl No end End is_soluble_water->end Yes is_soluble_hcl Soluble? hcl->is_soluble_hcl naoh Add 0.75 mL 5% NaOH & Mix is_soluble_hcl->naoh No is_soluble_hcl->end Yes is_soluble_naoh Soluble? naoh->is_soluble_naoh ether Add 0.75 mL Diethyl Ether & Mix is_soluble_naoh->ether No is_soluble_naoh->end Yes is_soluble_ether Soluble? ether->is_soluble_ether is_soluble_ether->end

Caption: A stepwise workflow for determining the solubility of a compound.

Determination of pKa

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a basic compound like this compound, the pKa of its conjugate acid is determined.

Objective: To determine the pKa of this compound using potentiometric titration.

Materials:

  • This compound

  • Standardized hydrochloric acid solution (e.g., 0.1 M)

  • Deionized water

  • pH meter with a suitable electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Beaker

Procedure:

  • Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water in a beaker.

  • Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.

  • Allow the pH reading to stabilize and record the initial pH.

  • Begin titrating with the standardized HCl solution, adding small increments (e.g., 0.1-0.5 mL) from the burette.

  • After each addition, allow the pH to stabilize and record the pH and the volume of titrant added.

  • Continue the titration well past the equivalence point (the point of the most rapid pH change).

  • Plot the pH versus the volume of HCl added. The pKa is the pH at the half-equivalence point. The equivalence point can be determined from the first derivative of the titration curve.

Determination of logP (Octanol-Water Partition Coefficient)

The partition coefficient (P) or its logarithm (logP) is a measure of the lipophilicity of a compound, indicating its distribution between an organic (n-octanol) and an aqueous phase. The shake-flask method is the gold standard for its determination.[17]

Objective: To determine the logP of this compound using the shake-flask method.

Materials:

  • This compound

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Separatory funnel or suitable vials

  • Shaker or vortex mixer

  • UV-Vis spectrophotometer or HPLC for concentration analysis

Procedure:

  • Prepare a stock solution of this compound in either water or n-octanol.

  • Add equal volumes of the water and n-octanol phases to the separatory funnel.

  • Add a known amount of the this compound stock solution.

  • Shake the funnel vigorously for a set period to allow for partitioning equilibrium to be reached.[17][18]

  • Allow the two phases to separate completely.

  • Carefully collect samples from both the aqueous and the n-octanol layers.

  • Determine the concentration of this compound in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry by creating a calibration curve).

  • The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase.[19]

  • The logP is the base-10 logarithm of the partition coefficient.[19]

References

An In-depth Technical Guide to the Solubility and Stability of 2-Aminopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 2-aminopyrimidine, a crucial heterocyclic amine used as a building block in the synthesis of various pharmaceuticals and agrochemicals. Understanding its physicochemical properties is paramount for optimizing reaction conditions, developing robust formulations, and ensuring drug product efficacy and safety. This document details experimental protocols for solubility and stability testing, presents quantitative data in structured tables, and utilizes visualizations to illustrate key experimental workflows.

Solubility Profile of this compound

The solubility of this compound is a critical parameter for its application in various chemical processes, including synthesis, purification, and formulation. Its solubility is influenced by the nature of the solvent, temperature, and pH.[1]

Qualitative Solubility:

This compound is a white or off-white crystalline solid at room temperature.[1] It is generally soluble in water and polar organic solvents, and less soluble in non-polar organic solvents.[1] The amino group and the nitrogen atoms in the pyrimidine (B1678525) ring can participate in hydrogen bonding, which contributes to its solubility in protic and polar solvents.[1]

  • Water: Moderately soluble due to hydrogen bonding between the amino group and water molecules.[1]

  • Polar Organic Solvents (e.g., Methanol, Ethanol, Acetone, Chloroform): Readily soluble.

  • Non-Polar Organic Solvents (e.g., Ether, Benzene): Slightly soluble to poorly soluble.[1]

Quantitative Solubility Data:

The mole fraction solubility of this compound in various organic solvents at different temperatures is presented in Table 1. The data indicates that solubility generally increases with a rise in temperature.

Table 1: Mole Fraction Solubility (x) of this compound in Various Solvents at Different Temperatures (K)

Temperature (K)MethanolEthanoln-PropanolIsopropanoln-ButanolEthyl AcetateAcetoneAcetonitrile
273.150.08890.05790.03830.02450.02630.05310.15830.0195
278.150.10630.06940.04560.02950.03150.06380.18520.0234
283.150.12650.08290.05440.03550.03780.07630.21630.0281
288.150.14980.09880.06490.04260.04540.09110.25210.0337
293.150.17680.11740.07740.05110.05450.10860.29330.0404
298.150.20780.13910.09220.06120.06540.12920.33980.0484
303.150.24350.16440.10960.07310.07830.15340.39240.0579
308.150.28440.19370.12990.08720.09360.18160.45160.0691
313.150.33110.22760.15360.10380.11160.21440.51810.0824

Data extracted from the Journal of Chemical & Engineering Data.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a common and reliable technique for determining the equilibrium solubility of a compound in a solvent.

Materials:

  • This compound

  • Selected solvents (analytical grade)

  • Isothermal shaker bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation of Saturated Solutions: An excess amount of this compound is added to a known volume of the selected solvent in a sealed flask.

  • Equilibration: The flasks are placed in an isothermal shaker bath and agitated at a constant temperature for a predetermined time to ensure equilibrium is reached.

  • Phase Separation: The suspension is centrifuged to separate the undissolved solid from the saturated solution.

  • Sample Preparation: A known aliquot of the clear supernatant is carefully withdrawn and diluted with a suitable solvent to a concentration within the analytical range of the HPLC method.

  • Quantification: The concentration of this compound in the diluted sample is determined by a validated HPLC-UV method.

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result A Add excess this compound to solvent B Seal flask A->B C Agitate in isothermal shaker bath B->C D Centrifuge to separate solid C->D E Withdraw supernatant D->E F Dilute sample E->F G Analyze by HPLC-UV F->G H Calculate solubility G->H

Workflow for Solubility Determination.

Stability Profile of this compound

Stability testing is essential to understand how the quality of this compound varies with time under the influence of environmental factors such as temperature, humidity, light, and pH. Forced degradation studies are performed to identify potential degradation products and establish the intrinsic stability of the molecule.

Hydrolytic Stability

This compound can undergo hydrolysis, particularly under strong acidic or basic conditions. The primary degradation pathway is likely the hydrolysis of the amino group to a hydroxyl group, forming 2-hydroxypyrimidine.

Alkaline Hydrolysis:

The deamination of this compound in aqueous alkaline solutions has been studied. In dilute alkaline solutions, the reaction is very slow. However, in concentrated potassium hydroxide (B78521) solutions (3.0–6.0 M), the rate of deamination is first-order with respect to the amine concentration and increases with the hydroxide concentration. The rate of deamination is greater in sodium hydroxide than in potassium hydroxide of the same concentration.

Acidic Hydrolysis:

While specific quantitative data for the acidic hydrolysis of this compound was not found in the reviewed literature, it is anticipated that the compound would be more stable in acidic to neutral conditions compared to strongly alkaline conditions. The protonation of the ring nitrogens in acidic solution may decrease the susceptibility of the amino group to nucleophilic attack by water.

Photostability

Photostability testing is crucial to determine if a substance is susceptible to degradation upon exposure to light. While no specific quantitative photodegradation data for this compound was found, a general protocol for photostability testing is provided below.

Thermal Stability

Thermal degradation studies assess the stability of the compound at elevated temperatures. Qualitative information suggests that this compound is a stable solid at room temperature.

Oxidative Stability

Forced degradation under oxidative conditions is performed to evaluate the susceptibility of the compound to oxidation.

Table 2: Summary of Stability Profile of this compound

Stress ConditionPotential Degradation PathwayObservations and Data
Alkaline Hydrolysis Deamination to 2-hydroxypyrimidineThe rate of deamination is first-order with respect to the amine concentration in 3.0–6.0 M KOH.
Acidic Hydrolysis Deamination to 2-hydroxypyrimidineExpected to be more stable than in strong alkaline conditions.
Photolysis PhotodegradationNo specific data available.
Thermal DecompositionStable at room temperature.
Oxidation Oxidation of the pyrimidine ringNo specific data available.
Experimental Protocols for Forced Degradation Studies

Forced degradation studies are conducted under conditions more severe than accelerated stability testing to generate degradation products and develop stability-indicating analytical methods.

General Procedure:

  • Sample Preparation: Prepare solutions of this compound in appropriate solvents.

  • Stress Conditions: Expose the samples to various stress conditions as detailed below.

  • Sample Analysis: At specified time points, withdraw aliquots, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples using a validated stability-indicating HPLC method.

  • Data Evaluation: Determine the percentage of degradation and identify any major degradation products.

Specific Stress Conditions:

  • Acidic Hydrolysis: Treat the drug solution with 0.1 M to 1 M HCl at room temperature or elevated temperatures (e.g., 60-80 °C).

  • Alkaline Hydrolysis: Treat the drug solution with 0.1 M to 1 M NaOH at room temperature or elevated temperatures.

  • Oxidative Degradation: Treat the drug solution with a dilute solution of hydrogen peroxide (e.g., 3-30%) at room temperature.

  • Thermal Degradation: Expose the solid drug or a solution to dry heat (e.g., 60-100 °C) or reflux conditions.

  • Photodegradation: Expose the drug solution to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be protected from light.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_result Evaluation A Prepare this compound solution B Acid Hydrolysis A->B C Base Hydrolysis A->C D Oxidation A->D E Thermal A->E F Photolysis A->F G Sample at time points B->G C->G D->G E->G F->G H Neutralize/Dilute G->H I Analyze by Stability-Indicating HPLC H->I J Determine % Degradation I->J K Identify Degradants I->K

Forced Degradation Experimental Workflow.

Signaling Pathways and Logical Relationships

While this compound itself is primarily a chemical building block, its derivatives are often designed to interact with specific biological signaling pathways. For instance, some this compound derivatives have been investigated as inhibitors of various kinases involved in cell signaling cascades. The general relationship between a this compound derivative as a drug candidate and its target in a signaling pathway is depicted below.

Signaling_Pathway cluster_drug Drug Action cluster_pathway Signaling Pathway Drug This compound Derivative Kinase Target Kinase Drug->Kinase Inhibition Receptor Receptor Receptor->Kinase Activation Substrate Substrate Kinase->Substrate Phosphorylation Response Cellular Response Substrate->Response

Inhibition of a Kinase Signaling Pathway.

Conclusion

This technical guide has consolidated available data on the solubility and stability of this compound. The provided quantitative solubility data in various organic solvents is essential for process chemists and formulation scientists. While comprehensive quantitative stability data is limited, the outlined forced degradation protocols offer a robust framework for generating such data. The visualizations provided serve to clarify the experimental workflows and conceptual relationships relevant to the study of this important chemical intermediate. Further research into the forced degradation of this compound under a broader range of conditions is warranted to fully characterize its stability profile.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Aminopyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminopyrimidines are a pivotal class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery. Their structural resemblance to the purine (B94841) and pyrimidine (B1678525) bases found in nucleic acids allows them to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. Notably, several marketed drugs, such as the anticancer agents Imatinib and Palbociclib, feature the 2-aminopyrimidine core, underscoring its therapeutic importance.[1] The versatility of this scaffold makes it a valuable starting point for the development of novel therapeutics targeting a range of diseases, including cancer, microbial infections, and inflammatory conditions.[2]

This document provides detailed protocols for three common and effective methods for the synthesis of this compound derivatives, including conventional heating and microwave-assisted techniques. It also includes a summary of quantitative data for easy comparison of the different synthetic approaches and visualizations of the experimental workflows and a relevant biological signaling pathway.

Data Presentation: Comparison of Synthesis Methods

The following table summarizes the quantitative data for the described synthetic protocols, allowing for a straightforward comparison of their efficiency and reaction parameters.

ProtocolStarting MaterialsReaction TimeTemperatureYield (%)Catalyst/BaseSolvent
1 Substituted Chalcones and Guanidine (B92328) Hydrochloride/Carbonate3 - 12 hoursReflux65 - 85NaOH, KOH, or Sodium CarbonateEthanol (B145695) or DMF
2 2-Amino-4,6-dichloropyrimidine (B145751) and various Amines3 - 6 hours80 - 90 °CGood to ExcellentTriethylamine (B128534)Solvent-free
3 β-Dicarbonyl Compounds (e.g., Chalcones) and Guanidine/Urea (B33335)7 - 10 minutesMicrowave Irradiation (210 W)HighPotassium Hydroxide (B78521)Ethanol

Experimental Protocols

Protocol 1: Synthesis from Substituted Chalcones and Guanidine Salt (Conventional Heating)

This method involves the condensation of a substituted chalcone (B49325) with a guanidine salt in the presence of a base under reflux conditions.[3]

Materials:

  • Substituted Chalcone (0.01 mol)

  • Guanidine Hydrochloride or Guanidinium (B1211019) Carbonate (0.01 mol)

  • Sodium Hydroxide (NaOH), Potassium Hydroxide (KOH), or Sodium Carbonate

  • Ethanol or Dimethylformamide (DMF)

  • Distilled Water

  • Crushed Ice

Procedure:

  • In a round-bottom flask, dissolve the substituted chalcone (0.01 mol) and guanidine hydrochloride or guanidinium carbonate (0.01 mol) in an appropriate solvent such as ethanol or DMF.[3]

  • Add a catalytic amount of a base (e.g., NaOH, KOH, or sodium carbonate) to the mixture.[3]

  • Reflux the reaction mixture for 3 to 12 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[3]

  • After completion, allow the reaction mixture to cool to room temperature.[3]

  • Pour the cooled mixture into a beaker containing crushed ice to precipitate the this compound derivative.[3]

  • Filter the resulting solid, wash it with cold water, and allow it to dry.[3]

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure compound.[3]

Characterization: The structure of the synthesized compounds can be confirmed using spectroscopic techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Protocol 2: Synthesis from 2-Amino-4,6-dichloropyrimidine and Amines

This protocol describes the nucleophilic substitution of the chlorine atoms in 2-amino-4,6-dichloropyrimidine with a variety of amines in a solvent-free reaction.[4]

Materials:

  • 2-Amino-4,6-dichloropyrimidine (3 mmol)

  • Substituted Amine (3 mmol)

  • Triethylamine (6 mmol)

  • Distilled Water

  • Ethanol

Procedure:

  • Finely grind and thoroughly mix 2-amino-4,6-dichloropyrimidine (3 mmol), the desired substituted amine (3 mmol), and triethylamine (6 mmol).[4]

  • Heat the mixture in a solvent-free condition at 80-90 °C for 3 to 6 hours.[4]

  • Monitor the reaction's progress by TLC.[4]

  • Upon completion, add distilled water to the reaction mixture to precipitate the product.[4]

  • Filter the precipitate and wash it with water.[4]

  • If a precipitate does not form upon the addition of water, evaporate the water under a vacuum.[4]

  • Purify the crude product by crystallization from ethanol.[4]

Characterization: Characterize the final products using Electron Ionization Mass Spectrometry (EI-MS), High-Resolution Electron Ionization Mass Spectrometry (HREI-MS), and NMR spectroscopy to confirm their chemical structures.[4]

Protocol 3: Microwave-Assisted Synthesis from β-Dicarbonyl Compounds and Guanidine

This protocol provides a rapid and efficient green chemistry approach for the synthesis of this compound derivatives.[5]

Materials:

  • β-Dicarbonyl Compound (e.g., chalcone) (0.01 mol)

  • Urea or Guanidine (0.01 mol)

  • Potassium Hydroxide (40% aqueous solution)

  • Ethanol (95%)

  • Dilute Hydrochloric Acid (HCl)

  • Distilled Water

Procedure:

  • In a microwave-safe vessel, dissolve the β-dicarbonyl compound (0.01 mol) and urea or guanidine (0.01 mol) in 10 mL of 95% ethanol.[5]

  • With constant stirring, slowly add 10 mL of a 40% aqueous potassium hydroxide solution.[5]

  • Place the reaction vessel in a microwave reactor and irradiate at a power of 210 W for 7-10 minutes.[5]

  • Monitor the reaction's progress with TLC.[5]

  • After the reaction is complete, pour the mixture into ice-cold water and neutralize with dilute HCl to precipitate the product.[6]

  • Filter the precipitate, wash it with water, and dry.[5]

  • If a precipitate does not form, evaporate the water under a vacuum and purify the crude product by crystallization from ethanol.[3][5]

Visualizations

experimental_workflow_1 cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification start1 Substituted Chalcone dissolve Dissolve Reactants start1->dissolve start2 Guanidine Salt start2->dissolve start3 Base (NaOH/KOH) start3->dissolve start4 Solvent (Ethanol/DMF) start4->dissolve reflux Reflux (3-12h) dissolve->reflux cool Cool to RT reflux->cool precipitate Precipitate in Ice Water cool->precipitate filter Filter precipitate->filter recrystallize Recrystallize filter->recrystallize end Pure this compound Derivative recrystallize->end

Caption: Workflow for conventional synthesis of this compound derivatives.

experimental_workflow_2 cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification start1 2-Amino-4,6-dichloropyrimidine mix Grind and Mix start1->mix start2 Substituted Amine start2->mix start3 Triethylamine start3->mix heat Heat (80-90°C, 3-6h) mix->heat precipitate Precipitate with Water heat->precipitate filter Filter precipitate->filter crystallize Crystallize filter->crystallize end Pure this compound Derivative crystallize->end

Caption: Workflow for synthesis from 2-amino-4,6-dichloropyrimidine.

experimental_workflow_3 cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification start1 β-Dicarbonyl Compound dissolve Dissolve in Ethanol start1->dissolve start2 Guanidine/Urea start2->dissolve start3 KOH solution add_base Add KOH start3->add_base start4 Ethanol start4->dissolve dissolve->add_base microwave Microwave (210W, 7-10 min) add_base->microwave precipitate Precipitate in Water & Neutralize microwave->precipitate filter Filter precipitate->filter crystallize Crystallize filter->crystallize end Pure this compound Derivative crystallize->end

Caption: Workflow for microwave-assisted synthesis.

signaling_pathway cluster_pathway Kinase Signaling Pathway ATP ATP Kinase Kinase (e.g., Aurora, PLK) ATP->Kinase binds Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate phosphorylates Substrate Substrate Protein Substrate->Kinase Cell_Cycle Cell Cycle Progression Phospho_Substrate->Cell_Cycle promotes Inhibitor This compound Derivative Inhibitor->Kinase inhibits

Caption: Inhibition of Kinase Signaling by this compound Derivatives.[7]

References

Microwave-Assisted Synthesis of 2-Aminopyrimidines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the efficient synthesis of 2-aminopyrimidine derivatives utilizing microwave irradiation. This modern synthetic approach offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and often milder reaction conditions, aligning with the principles of green chemistry. The protocols outlined below are suitable for researchers in medicinal chemistry, organic synthesis, and drug development who are interested in synthesizing substituted this compound scaffolds, which are prevalent in many biologically active compounds.

Introduction

2-Aminopyrimidines are a critical class of N-heterocyclic compounds that form the core structure of numerous pharmaceuticals and biologically active molecules. Their derivatives have demonstrated a wide range of therapeutic activities, including anticancer, antimicrobial, and antiviral properties. Traditional methods for their synthesis often involve lengthy reaction times, harsh conditions, and the use of hazardous solvents. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to overcome these limitations. By utilizing microwave energy, chemical reactions can be accelerated dramatically due to efficient and uniform heating of the reaction mixture. This application note details various microwave-assisted methods for the synthesis of 2-aminopyrimidines, providing clear, reproducible protocols and comparative data.

Data Presentation: Comparison of Microwave-Assisted Synthesis Methods

The following table summarizes quantitative data from various published methods for the microwave-assisted synthesis of this compound derivatives, allowing for easy comparison of their efficiencies.

MethodStarting MaterialsCatalyst/BaseSolventPower (W)Time (min)Temperature (°C)Yield (%)Reference
1 Substituted Chalcone (B49325), Guanidine (B92328) Nitrate (B79036)ZnCl₂Solvent-free1603-5N/A56-62[1][2]
2 Substituted Chalcone, Guanidine HydrochlorideNaOHEthanol (B145695)/Water75010Reflux69-80[3]
3 Substituted Chalcone, Guanidine HydrochlorideNaOHWater7502-3N/A64-76[3]
4 2-Amino-4,6-dichloropyrimidine, Substituted AmineTriethylamineSolvent-freeN/AN/A80-90High[4]
5 2-Amino-4-chloro-pyrimidine, Substituted AmineTriethylamineAnhydrous Propanol (B110389)N/A15-30120-140~54[5][6]
6 Substituted Chalcone, UreaKOHEthanol2107-10N/AHigh[7][8]

N/A: Not available in the cited literature.

Experimental Protocols

Method 1: Solvent-Free Synthesis from Chalcones and Guanidine Nitrate

This protocol describes a solvent-free, eco-friendly method for the synthesis of 2-aminopyrimidines from substituted chalcones and guanidine nitrate using zinc chloride as a catalyst.[1][2]

Materials:

  • Substituted Chalcone (0.01 mol)

  • Guanidine nitrate (0.01 mol)

  • Zinc chloride (ZnCl₂) (6.8 g)

  • Crushed ice

  • Ethanol (for recrystallization)

Equipment:

  • Microwave reactor

  • Microwave-safe reaction vessel

  • Magnetic stirrer and stir bar

  • Filtration apparatus (Büchner funnel)

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • In a microwave-safe reaction vessel, thoroughly mix the substituted chalcone (0.01 mol), guanidine nitrate (0.01 mol), and zinc chloride (6.8 g).

  • Place the vessel in the microwave reactor and irradiate at 160 Watts for 3-5 minutes.

  • Monitor the reaction progress using TLC.

  • After completion, carefully remove the vessel from the reactor and allow it to cool to room temperature.

  • Pour the reaction mixture over crushed ice.

  • Filter the resulting precipitate using a Büchner funnel, wash with cold water, and air dry.

  • Recrystallize the crude product from ethanol to obtain the pure this compound derivative.

Method 2: Synthesis from Chalcones and Guanidine Hydrochloride in Ethanol/Water

This protocol outlines the synthesis of 2-amino-4,6-diarylpyrimidines from the corresponding substituted chalcones and guanidine hydrochloride in a mixed solvent system under microwave irradiation.[3]

Materials:

  • Substituted Chalcone (0.01 mol)

  • Guanidine hydrochloride (0.015 mol)

  • Sodium hydroxide (B78521) (NaOH) (0.045 mol)

  • 96% Ethanol (5 mL)

  • Water (2 mL)

  • Toluene (for recrystallization)

Equipment:

  • Microwave reactor with reflux setup

  • Reaction vessel

  • Filtration apparatus

Procedure:

  • In a reaction vessel, combine the substituted chalcone (0.01 mol), guanidine hydrochloride (0.015 mol), and sodium hydroxide (0.045 mol).

  • Add 2 mL of water and 5 mL of 96% ethanol to the mixture.

  • Place the vessel in the microwave reactor and reflux for 10 minutes at 750 Watts.

  • After the reaction is complete, concentrate the mixture and allow it to cool.

  • Filter the separated product and recrystallize from an appropriate solvent system (e.g., ethanol/toluene 1:1) to yield the pure 2-amino-4,6-diarylpyrimidine.

Method 5: Synthesis from 2-Amino-4-chloro-pyrimidine and Substituted Amines

This protocol describes the synthesis of 2-amino-4-substituted-pyrimidine derivatives from 2-amino-4-chloro-pyrimidine and various substituted amines.[5][6]

Materials:

  • 2-Amino-4-chloro-pyrimidine (2 mmol)

  • Substituted amine (2 mmol)

  • Triethylamine (200 µL)

  • Anhydrous propanol (1 mL)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Equipment:

  • Microwave reactor (e.g., CEM, Discovery)

  • Microwave reaction vial with a stirrer

  • Separatory funnel

Procedure:

  • Weigh 2 mmol of 2-amino-4-chloro-pyrimidine and transfer it into a microwave reaction vial.

  • Add 1 mL of anhydrous propanol and stir at room temperature.

  • Add 2 mmol of the desired substituted amine to the reaction vial.

  • After a brief period of stirring, add 200 µL of triethylamine.

  • Seal the vial and perform the reaction in the microwave reactor at 120–140 °C for 15–30 minutes. Monitor the reaction by TLC.

  • After cooling, disperse the obtained precipitate in a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Dry the organic extract over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product.

Visualizations

Experimental Workflow: Microwave-Assisted Synthesis from Chalcones

G cluster_prep Reactant Preparation Chalcone Substituted Chalcone Mix Mix Reactants in Microwave Vessel Chalcone->Mix Guanidine Guanidine Salt Guanidine->Mix Catalyst Catalyst/Base Catalyst->Mix Microwave Microwave Irradiation (e.g., 160W, 3-5 min) Mix->Microwave Workup Work-up: - Quench with Ice Water - Filter Precipitate Microwave->Workup Purification Recrystallization (e.g., from Ethanol) Workup->Purification Product Pure this compound Derivative Purification->Product

Caption: Workflow for the synthesis of 2-aminopyrimidines from chalcones.

Reaction Mechanism: General Synthesis of 2-Aminopyrimidines from Chalcones

G Chalcone Chalcone (α,β-Unsaturated Ketone) Intermediate Michael Addition Intermediate Chalcone->Intermediate + Guanidine Guanidine Guanidine Guanidine->Intermediate Cyclization Intramolecular Cyclization & Dehydration Intermediate->Cyclization Product This compound Cyclization->Product - H₂O

Caption: General reaction mechanism for this compound synthesis.

Logical Relationship: Microwave Synthesis Parameters

G cluster_input Input Parameters cluster_output Output Reactants Reactants Microwave_Synthesis Microwave-Assisted Synthesis Reactants->Microwave_Synthesis Catalyst Catalyst Catalyst->Microwave_Synthesis Solvent Solvent Solvent->Microwave_Synthesis Power Power Power->Microwave_Synthesis Time Time Time->Microwave_Synthesis Temperature Temperature Temperature->Microwave_Synthesis Yield Yield Purity Purity Microwave_Synthesis->Yield Microwave_Synthesis->Purity

Caption: Key parameters influencing microwave-assisted synthesis outcomes.

References

Application Notes and Protocols: Leveraging the 2-Aminopyrimidine Scaffold in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminopyrimidine scaffold is a cornerstone in modern medicinal chemistry, particularly in the design of protein kinase inhibitors. Its inherent ability to form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding site makes it a privileged scaffold in targeted drug discovery.[1][2] This structural motif is present in numerous FDA-approved kinase inhibitors, demonstrating its clinical significance and therapeutic potential.[3][4] These application notes provide a comprehensive overview of the design principles, structure-activity relationships (SAR), and experimental evaluation of this compound-based kinase inhibitors. Detailed protocols for key biochemical and cell-based assays are included to guide researchers in their drug discovery efforts.

Design Strategies and Structure-Activity Relationship (SAR)

The versatility of the this compound core allows for extensive chemical modification to achieve desired potency, selectivity, and pharmacokinetic properties.[5] A common synthetic strategy involves the condensation of β-dicarbonyl compounds with guanidine (B92328) to construct the core ring system.[1][6] Substitutions at various positions of the pyrimidine (B1678525) ring are then explored to optimize interactions with the target kinase.

Key SAR insights for this compound-based inhibitors include:

  • Hinge Binding: The 2-amino group and one of the pyrimidine nitrogens typically form two or three hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine (B156593) ring of ATP.[6][7] This interaction is crucial for potent inhibition.

  • Substitutions at C4 and C6: Modifications at these positions can influence selectivity and potency by interacting with solvent-exposed regions or specific sub-pockets of the ATP-binding site.[2]

  • Substitutions at C5: This position can be modified to enhance potency and modulate physicochemical properties.[5]

The general binding mode of a this compound-based inhibitor within the kinase ATP-binding site is depicted below.

General Binding Mode of this compound Inhibitors cluster_0 Kinase ATP-Binding Pocket cluster_1 This compound Inhibitor Hinge Region Hinge Region Hydrophobic Pocket Hydrophobic Pocket Solvent Front Solvent Front This compound Core This compound Core This compound Core->Hinge Region H-Bonds R1 Group R1 Group R1 Group->Hydrophobic Pocket Hydrophobic Interactions R2 Group R2 Group R2 Group->Solvent Front Solvent Interactions Biochemical Kinase Inhibition Assay Workflow A Prepare Reagents (Kinase, Substrate, ATP, Buffers) C Add Kinase and Compound to Assay Plate A->C B Prepare Serial Dilutions of Test Compound B->C D Incubate to Allow Compound Binding C->D E Initiate Kinase Reaction by Adding ATP/Substrate Mix D->E F Incubate at 30°C E->F G Stop Reaction and Measure Signal (Luminescence) F->G H Data Analysis (Calculate % Inhibition and IC50) G->H Cell-Based Proliferation Assay Workflow A Seed Cells in a 96-well Plate B Allow Cells to Adhere Overnight A->B C Treat Cells with Serial Dilutions of Test Compound B->C D Incubate for 72 hours C->D E Add Cell Viability Reagent (e.g., CellTiter-Glo®) D->E F Measure Luminescence E->F G Data Analysis (Calculate % Viability and IC50) F->G Inhibition of Kinase Signaling Pathways cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR, FLT3) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K JAK JAK RTK->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation, Survival, Angiogenesis mTOR->Proliferation STAT STAT JAK->STAT STAT->Transcription Transcription->Proliferation CellCycle Cell Cycle Progression (CDKs) CellCycle->Proliferation Inhibitor This compound Inhibitor Inhibitor->RTK Inhibits Inhibitor->JAK Inhibits Inhibitor->CellCycle Inhibits

References

2-Aminopyrimidine: A Versatile Scaffold for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers in Medicinal Chemistry and Drug Discovery

Introduction:

2-Aminopyrimidine is a privileged heterocyclic scaffold that serves as a crucial building block in the synthesis of a diverse array of biologically active compounds.[1] Its unique structural features, including multiple hydrogen bond donors and acceptors, allow for versatile chemical modifications, making it a cornerstone in the design and development of novel therapeutic agents.[2] The pyrimidine (B1678525) core is a fundamental component of nucleic acids and is found in numerous FDA-approved drugs, highlighting its significance in medicinal chemistry.[2] Derivatives of this compound exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1] This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic systems derived from this compound, intended for researchers, scientists, and professionals in drug development.

I. Synthesis of Substituted this compound Derivatives

A common and efficient method for the synthesis of substituted 2-aminopyrimidines involves the nucleophilic substitution of a leaving group on the pyrimidine ring with a primary or secondary amine. The use of 2-amino-4,6-dichloropyrimidine (B145751) as a starting material provides a versatile platform for introducing a wide range of substituents at the 4- and 6-positions.

Application Note:

This protocol describes a solvent-free, catalyst-free synthesis of 6-chloro-N-substituted-2,4-diaminopyrimidines from 2-amino-4,6-dichloropyrimidine and various amines.[3] This method is advantageous due to its operational simplicity, high yields, and environmentally friendly nature. The resulting compounds can serve as valuable intermediates for the synthesis of more complex heterocyclic systems or be evaluated for their biological activities. For instance, a series of these derivatives have been synthesized and evaluated as β-glucuronidase inhibitors.[3]

Quantitative Data Summary:
EntrySubstituted AmineReaction Time (h)Yield (%)Reference
1Aniline392[3]
22-Methoxyaniline485[3]
34-Methoxyaniline3.590[3]
42,5-Dimethoxyaniline588[3]
54-Butoxyaniline486[3]
64-Fluoroaniline391[3]
7Piperidine389[3]
8Morpholine393[3]
Experimental Protocol:

General Procedure for the Synthesis of 6-Chloro-N-substituted-2,4-diaminopyrimidines:

  • Finely grind 2-amino-4,6-dichloropyrimidine (3 mmol), the desired substituted amine (3 mmol), and triethylamine (B128534) (6 mmol).

  • Transfer the mixture to a sealed reaction vessel.

  • Heat the mixture at 80–90 °C for the time specified in the table above.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane (B92381) and ethyl acetate (B1210297) solvent system.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add distilled water to the reaction mixture to precipitate the product.

  • Filter the precipitate, wash with distilled water, and dry.

  • The crude product can be further purified by crystallization from ethanol (B145695).[3]

experimental_workflow start Start mix Mix Reactants: - 2-amino-4,6-dichloropyrimidine - Substituted Amine - Triethylamine start->mix heat Heat at 80-90 °C mix->heat monitor Monitor by TLC heat->monitor monitor->heat Incomplete workup Workup: - Cool to RT - Add Water - Filter - Wash monitor->workup Reaction Complete purify Purify by Crystallization workup->purify end End Product purify->end

Workflow for the synthesis of substituted 2-aminopyrimidines.

II. Green Synthetic Approaches: Ultrasound and Microwave-Assisted Synthesis

In line with the principles of green chemistry, ultrasound and microwave-assisted synthetic methods have emerged as powerful tools to promote efficiency and reduce the environmental impact of chemical reactions. These techniques often lead to shorter reaction times, higher yields, and milder reaction conditions compared to conventional heating methods.

Application Note:

This section details two green synthetic protocols for the preparation of this compound derivatives. The first protocol utilizes ultrasonic irradiation for the rapid and efficient synthesis from guanidine (B92328) hydrochloride and β-dicarbonyl compounds in an aqueous medium.[4] The second protocol describes a microwave-assisted, solvent-free synthesis of 2-aminopyrimidines from chalcones and guanidine nitrate (B79036).[4] These methods offer significant advantages in terms of energy efficiency and waste reduction.

Quantitative Data Summary: Ultrasound-Assisted Synthesis
Entryβ-Dicarbonyl CompoundBaseSolventTime (min)Temperature (°C)Yield (%)Reference
1Diethyl malonateNa₂CO₃Water306085[4]
2Ethyl acetoacetateNa₂CO₃Water306092[4]
3AcetylacetoneNa₂CO₃Water306090[4]
Experimental Protocol 1: Ultrasound-Assisted Synthesis of 2-Aminopyrimidines
  • In a 50 mL round-bottom flask, dissolve guanidine hydrochloride (0.052 mol) and sodium carbonate (0.052 mol) in 15 mL of water.

  • Add the β-dicarbonyl compound (0.052 mol) to the reaction mixture.

  • Place the reaction vessel in a preheated water bath at 60°C.

  • Immerse an ultrasonic probe into the reaction mixture or place the flask in an ultrasonic bath.

  • Irradiate the mixture with ultrasound for 30 minutes with continuous stirring.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature to allow the product to precipitate.

  • Filter the solid product using a Büchner funnel and wash with a small amount of cold water.

  • Recrystallize the crude product from ethanol for further purification.[4]

ultrasound_workflow start Start dissolve Dissolve Guanidine HCl and Na₂CO₃ in Water start->dissolve add_dicarbonyl Add β-Dicarbonyl Compound dissolve->add_dicarbonyl ultrasound Ultrasonic Irradiation (30 min, 60 °C) add_dicarbonyl->ultrasound precipitate Cool to RT and Precipitate Product ultrasound->precipitate filter_wash Filter and Wash with Cold Water precipitate->filter_wash recrystallize Recrystallize from Ethanol filter_wash->recrystallize end Pure this compound Derivative recrystallize->end

Workflow for ultrasound-assisted this compound synthesis.
Quantitative Data Summary: Microwave-Assisted Synthesis

EntryChalcone (B49325)Power (W)Time (min)Yield (%)Reference
1Chalcone1603-585[4]
24-Methylchalcone1603-588[4]
34-Methoxychalcone1603-592[4]
44-Chlorochalcone1603-590[4]
Experimental Protocol 2: Microwave-Assisted Synthesis of 2-Aminopyrimidines
  • In a microwave-safe reaction vessel, thoroughly mix the substituted chalcone (0.01 mol), guanidine nitrate (0.01 mol), and zinc chloride (6.8 g).

  • Place the vessel in a microwave reactor.

  • Irradiate the mixture at 160 Watts for 3-5 minutes.

  • Monitor the reaction progress using TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Add a small amount of ethanol to the solid mass and triturate to obtain a fine powder.

  • Filter the product, wash with cold ethanol, and dry to afford the pure this compound derivative.[4]

III. Multicomponent Synthesis: The Biginelli Reaction

The Biginelli reaction is a classic multicomponent reaction that provides access to dihydropyrimidinones and related heterocyclic systems in a single step from an aldehyde, a β-dicarbonyl compound, and a urea (B33335) or guanidine derivative. The use of microwave irradiation can significantly accelerate this reaction.

Application Note:

This protocol describes a microwave-mediated Biginelli cyclocondensation of guanidine with various aldehydes and β-dicarbonyl compounds to afford functionalized 2-amino-3,4-dihydropyrimidines.[5] This method is highly efficient, with short reaction times and a simple workup procedure. The resulting dihydropyrimidine (B8664642) scaffold is a valuable pharmacophore in medicinal chemistry.[5]

Quantitative Data Summary:
EntryAldehydeβ-Dicarbonyl CompoundTime (min)Yield (%)Reference
1BenzaldehydeEthyl acetoacetate1070[5]
24-ChlorobenzaldehydeEthyl acetoacetate1085[5]
34-MethoxybenzaldehydeEthyl acetoacetate1078[5]
42-NaphthaldehydeEthyl acetoacetate1082[5]
5IsovaleraldehydeEthyl acetoacetate1055[5]
6BenzaldehydeAcetylacetone1075[5]
Experimental Protocol:

General Procedure for Microwave-Assisted Biginelli Reaction:

  • In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add the aldehyde (1 mmol), β-dicarbonyl compound (1.1 mmol), and guanidine hydrochloride (2 mmol).

  • Add 2 mL of ethanol to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 120 °C for 10 minutes.

  • After the reaction, cool the vial to room temperature.

  • Add cold water to the reaction mixture to precipitate the product.

  • Filter the solid product and wash it with cold water.

  • The crude product can be purified by trituration or recrystallization from an appropriate solvent to yield the pure 2-aminodihydropyrimidine.[5]

biginelli_reaction cluster_reactants Reactants Aldehyde Aldehyde Microwave Microwave Irradiation (120 °C, 10 min, EtOH) Aldehyde->Microwave Dicarbonyl β-Dicarbonyl Compound Dicarbonyl->Microwave Guanidine Guanidine Hydrochloride Guanidine->Microwave Product 2-Amino-3,4-dihydropyrimidine Microwave->Product

Schematic of the Microwave-Assisted Biginelli Reaction.

IV. Synthesis of Fused Heterocyclic Systems

This compound is an excellent precursor for the synthesis of fused heterocyclic systems, which are of great interest in drug discovery due to their rigid structures and diverse biological activities. Examples of such fused systems include imidazo[1,2-a]pyrimidines, pyrido[2,3-d]pyrimidines, and triazolo[1,5-a]pyrimidines.

Application Note: Synthesis of Imidazo[1,2-a]pyrimidines

Imidazo[1,2-a]pyrimidines are a class of fused heterocycles with a wide range of biological activities, including anticancer and anti-inflammatory properties.[6] A common synthetic route to this scaffold is the condensation of this compound with an α-haloketone.

Experimental Protocol:

General Procedure for the Synthesis of 2-Phenylimidazo[1,2-a]pyrimidine:

  • A mixture of this compound (0.1 mol) and 2-bromoacetophenone (B140003) (0.1 mol) in acetone (B3395972) (100 mL) is stirred overnight at room temperature.

  • The progress of the reaction is monitored by TLC.

  • Upon completion, the precipitated product is filtered and washed with acetone to yield 2-phenylimidazo[1,2-a]pyrimidine.[6]

Application Note: Synthesis of Pyrido[2,3-d]pyrimidines

Pyrido[2,3-d]pyrimidines are another important class of fused heterocycles with diverse pharmacological applications. A one-pot, three-component reaction provides an efficient route to these compounds.

Experimental Protocol:

General Procedure for the One-Pot Synthesis of Pyrido[2,3-d]pyrimidines:

  • A mixture of 4-aminouracil (a derivative of this compound) (1 mmol), an aromatic aldehyde (1 mmol), and malononitrile (B47326) (1.2 mmol) is subjected to microwave irradiation.

  • Alternatively, the reaction can be carried out in an aqueous medium at reflux with a catalytic amount of diammonium hydrogen phosphate.[7]

  • The product precipitates from the reaction mixture and can be isolated by filtration.

fused_synthesis cluster_imidazo Imidazo[1,2-a]pyrimidine (B1208166) Synthesis cluster_pyrido Pyrido[2,3-d]pyrimidine Synthesis AP1 This compound IP Imidazo[1,2-a]pyrimidine AP1->IP HK α-Haloketone HK->IP AU 4-Aminouracil PP Pyrido[2,3-d]pyrimidine AU->PP Aldehyde2 Aromatic Aldehyde Aldehyde2->PP MN Malononitrile MN->PP

General synthetic routes to fused pyrimidine systems.

This compound is a versatile and indispensable building block in heterocyclic synthesis. The protocols and data presented herein offer a range of methodologies, from classical approaches to modern green techniques, for the synthesis of a variety of substituted and fused pyrimidine derivatives. These compounds hold significant potential for the development of new therapeutic agents, and the provided protocols are intended to facilitate further research and innovation in this exciting field of medicinal chemistry.

References

Application of 2-Aminopyrimidine in Fluorescent Probe Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminopyrimidine scaffold has emerged as a versatile and valuable platform in the design and synthesis of novel fluorescent probes. Its inherent photophysical properties, coupled with the ease of chemical modification, allow for the development of highly sensitive and selective sensors for a variety of analytes and biological parameters. This document provides a detailed overview of the applications of this compound-based fluorescent probes, complete with quantitative data, experimental protocols, and visual diagrams to facilitate their adoption in research and development.

Core Applications

This compound derivatives have been successfully employed in the development of fluorescent probes for:

  • Metal Ion Detection: Selective sensing of biologically and environmentally important metal ions such as Fe³⁺, Al³⁺, and Cr³⁺.

  • Viscosity Measurement: Monitoring changes in microenvironmental viscosity, which is crucial in understanding cellular processes and disease states.

  • pH Sensing: Development of ratiometric and "turn-on" probes for monitoring pH variations in different environments, including intracellular compartments.

  • Bioimaging and Cell Viability: Utilization as imaging agents for live cells and as markers for discriminating between live and dead cells.

Data Presentation: Photophysical and Sensing Properties

The following table summarizes the key quantitative data for a selection of this compound-based fluorescent probes, allowing for a clear comparison of their performance characteristics.

Probe Name/DerivativeTarget AnalyteExcitation (λex, nm)Emission (λem, nm)Stokes Shift (nm)Quantum Yield (Φ)Detection Limit (LOD)Ref.
Metal Ion Probes
PyFe³⁺56058222-1.18 x 10⁻⁸ M[1]
Rhodamine-aminopyridineFe³⁺----41 nM
AMMNAl³⁺375503128-5.3 x 10⁻⁷ M[2]
LAl³⁺----1.98 x 10⁻⁸ M[3]
SAl³⁺----4.79 x 10⁻⁸ M[3]
HIMACr³⁺----7.98 x 10⁻⁷ M[2]
Viscosity Probes
TCF-VIS1Viscosity460644184--[4]
NBI-VViscosity485590105--[5]
Bioimaging & Other Probes
NHPBioimaging~400~550~150--[6]
2,4,5-TriaminopyrimidinesCell Viability-Blue region---[7]
Z2pH (Mitochondrial)-"Turn-on" in acid---[1]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and procedures involved, the following diagrams have been generated using the DOT language.

General 'Turn-On' Fluorescent Probe Mechanism Probe This compound Probe (Non-fluorescent) Complex Probe-Analyte Complex (Fluorescent) Probe->Complex Binding Analyte Target Analyte (e.g., Metal Ion, H+) Analyte->Complex Binding Fluorescence Fluorescence Emission Complex->Fluorescence Excitation

A generalized 'turn-on' sensing mechanism for this compound probes.

Experimental Workflow for Metal Ion Detection cluster_prep Sample Preparation cluster_exp Fluorescence Measurement cluster_analysis Data Analysis A Synthesize & Purify This compound Probe B Prepare Probe Stock Solution (e.g., in DMSO) A->B D Add Probe to Buffer Solution B->D C Prepare Metal Ion Solutions (in buffer) F Titrate with Metal Ion Solution C->F E Record Initial Fluorescence D->E E->F G Record Fluorescence Spectra after each addition F->G H Plot Fluorescence Intensity vs. [Metal Ion] G->H I Calculate Limit of Detection (LOD) H->I

Workflow for detecting metal ions using a this compound fluorescent probe.

Viscosity Sensing Mechanism (Molecular Rotor) cluster_low Low Viscosity cluster_high High Viscosity Low_Viscosity Intramolecular Rotation (e.g., of a rotor group) Quenching Non-radiative Decay (Fluorescence Quenching) Low_Viscosity->Quenching High_Viscosity Restricted Rotation Emission Radiative Decay (Fluorescence Emission) High_Viscosity->Emission Probe This compound Molecular Rotor Probe->Low_Viscosity Probe->High_Viscosity

Mechanism of a this compound-based molecular rotor for viscosity sensing.

Experimental Protocols

Protocol 1: General Procedure for Metal Ion Detection (e.g., Fe³⁺)

This protocol outlines the steps for using a this compound-based fluorescent probe for the detection of Fe³⁺ ions in an aqueous solution.

1. Materials and Reagents:

  • This compound fluorescent probe (e.g., Probe "Py")[1]

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Ethanol (EtOH)

  • Deionized water

  • Buffer solution (e.g., EtOH-H₂O, 3:2, v/v)

  • Stock solution of Fe³⁺ (e.g., FeCl₃ in deionized water)

  • Stock solutions of other metal ions for selectivity studies

  • Fluorometer

2. Preparation of Solutions:

  • Prepare a stock solution of the fluorescent probe (e.g., 1 mM) in DMSO.

  • Prepare a working solution of the probe (e.g., 20 µM) by diluting the stock solution in the chosen buffer.[1]

  • Prepare a stock solution of Fe³⁺ (e.g., 1 mM) in deionized water.

  • Prepare working solutions of Fe³⁺ at various concentrations by serial dilution of the stock solution with the buffer.

3. Fluorescence Titration:

  • Place 3 mL of the probe working solution into a quartz cuvette.

  • Record the initial fluorescence emission spectrum of the probe solution at an excitation wavelength of 560 nm.[1]

  • Incrementally add small aliquots of the Fe³⁺ working solution to the cuvette.

  • After each addition, mix thoroughly and allow the solution to equilibrate for a specified time (e.g., 1-2 minutes).

  • Record the fluorescence emission spectrum after each addition.

4. Data Analysis:

  • Plot the fluorescence intensity at the emission maximum (e.g., 582 nm) against the concentration of Fe³⁺.[1]

  • Determine the limit of detection (LOD) using the formula LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear calibration curve.

5. Selectivity Test:

  • Prepare solutions of the probe containing various other metal ions at a concentration significantly higher than that of Fe³⁺.

  • Record the fluorescence spectra and compare the fluorescence response to that induced by Fe³⁺ to assess the selectivity.

Protocol 2: General Procedure for Viscosity Measurement

This protocol describes the use of a this compound-based molecular rotor to measure changes in viscosity.

1. Materials and Reagents:

  • This compound-based viscosity probe (e.g., NBI-V)[5]

  • Glycerol (B35011)

  • Deionized water

  • Methanol or other suitable organic solvent

  • Fluorometer

2. Preparation of Solutions of Varying Viscosity:

  • Prepare a series of water-glycerol mixtures with varying volume fractions of glycerol (e.g., 0%, 10%, 20%, ..., 90%).

  • The viscosity of each mixture can be found in standard reference tables or measured using a viscometer.

3. Fluorescence Measurements:

  • Prepare a stock solution of the viscosity probe in a suitable solvent (e.g., methanol).

  • Add a small aliquot of the probe stock solution to each of the water-glycerol mixtures to achieve the desired final probe concentration (e.g., 10 µM).[5]

  • Record the fluorescence emission spectrum of the probe in each mixture using an appropriate excitation wavelength (e.g., 485 nm for NBI-V).[5]

4. Data Analysis:

  • Plot the fluorescence intensity at the emission maximum against the viscosity of the water-glycerol mixtures.

  • A linear relationship between the logarithm of fluorescence intensity and the logarithm of viscosity is often observed for molecular rotors, following the Förster-Hoffmann equation.

Protocol 3: General Procedure for Live Cell Imaging

This protocol provides a general guideline for using a this compound-based probe for cellular imaging.

1. Materials and Reagents:

  • This compound-based fluorescent probe for bioimaging (e.g., NHP)[6]

  • Cell culture medium (e.g., DMEM)

  • Phosphate-buffered saline (PBS)

  • Cells of interest (e.g., HeLa, HepG2) plated on a suitable imaging dish or slide

  • Fluorescence microscope

2. Cell Culture and Staining:

  • Culture the cells to an appropriate confluency in a suitable imaging vessel.

  • Prepare a stock solution of the fluorescent probe in DMSO.

  • Dilute the probe stock solution in cell culture medium to the desired final concentration (e.g., 5-10 µM).

  • Remove the existing culture medium from the cells and wash them with PBS.

  • Add the probe-containing medium to the cells and incubate for a specific period (e.g., 15-30 minutes) at 37°C in a CO₂ incubator.

3. Imaging:

  • After incubation, remove the probe-containing medium and wash the cells gently with PBS to remove any excess probe.

  • Add fresh culture medium or PBS to the cells for imaging.

  • Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the excitation and emission wavelengths of the probe.

4. Cytotoxicity Assay (Optional but Recommended):

  • Perform a standard cytotoxicity assay (e.g., MTT assay) to ensure that the probe is not toxic to the cells at the concentrations used for imaging.

These protocols provide a foundation for utilizing this compound-based fluorescent probes in various research applications. It is recommended to consult the specific literature for each probe to optimize the experimental conditions for the best results.

References

Application Notes and Protocols for the Analytical Characterization of 2-Aminopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Aminopyrimidine is a crucial heterocyclic aromatic amine that serves as a fundamental building block in the synthesis of numerous pharmaceutical and agrochemical compounds.[1][2] Its derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The purity and precise characterization of this compound and its derivatives are critical for ensuring the quality, safety, and efficacy of the final products.[4] This document provides detailed application notes and experimental protocols for the comprehensive analytical characterization of this compound using various instrumental methods.

Chromatographic Methods

Chromatographic techniques are essential for separating this compound from impurities, starting materials, and by-products. High-Performance Liquid Chromatography (HPLC) is the most common method, while Gas Chromatography (GC) can also be employed.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is widely used for the analysis of this compound and its derivatives due to its versatility in handling polar compounds.[4][5]

Workflow for HPLC Analysis of this compound

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing p1 Weigh this compound Standard/Sample p2 Dissolve in appropriate solvent (e.g., Diluent) p1->p2 p3 Prepare Sample Solution (e.g., 1-2 mg/mL) p2->p3 p4 Filter through 0.45 µm syringe filter p3->p4 a1 Inject Sample into HPLC System p4->a1 a2 Separation on C18 Column a1->a2 a3 UV Detection a2->a3 d1 Integrate Chromatogram Peaks a3->d1 d2 Calculate Purity / Quantify Impurities d1->d2 d3 Generate Report d2->d3

Caption: Workflow for HPLC analysis of this compound.

Experimental Protocol: Purity Determination by RP-HPLC

This protocol is a general method adaptable for purity analysis of this compound.

  • Instrumentation: High-Performance Liquid Chromatograph with a Diode Array Detector (DAD) or UV detector.[6]

  • Sample Preparation:

    • Accurately weigh and dissolve an appropriate amount of this compound in the diluent to obtain a final concentration of approximately 1-2 mg/mL.[4][6]

    • Diluent: A mixture of acetonitrile (B52724) and water (1:1 v/v) is often suitable.[6]

    • Filter the solution through a 0.45 µm nylon or PTFE syringe filter before injection.

  • Chromatographic Conditions:

    • Column: A C18 column, such as YMC-Pack ODS-AQ (150 x 4.6 mm, 3 µm), is recommended for good retention of polar compounds.[6]

    • Mobile Phase:

      • Phase A: 0.05% Phosphoric Acid in Water or 20mM Potassium Dihydrogen Phosphate.[6] For MS compatibility, replace phosphoric acid with 0.1% formic acid.[7]

      • Phase B: Methanol or Acetonitrile.[6]

    • Elution: A gradient elution is typically used to separate impurities with different polarities. For example:

      • Start with 5% B for 5 min.

      • Increase to 90% B over 9 min.

      • Hold at 90% B for 1.5 min.

      • Return to 5% B and equilibrate for 4.5 min.[6]

    • Flow Rate: 1.0 mL/min.[6]

    • Column Temperature: 35 °C.[6]

    • Injection Volume: 1-5 µL.[6]

    • Detection: UV at 275 nm or a suitable wavelength determined by UV scan.[8]

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time compared to a reference standard.

    • Calculate the area percentage of the main peak to determine the purity.

    • Quantify impurities using a reference standard if available.

Quantitative Data Summary: HPLC Methods

ParameterMethod 1[6]Method 2[7]Method 3[8]
Column YMC-Pack ODS-AQ (150x4.6mm, 3µm)Newcrom R1Chromni™ (4.6x150mm, 3µm)
Mobile Phase A 0.05% H₃PO₄ in H₂OWater with Phosphoric Acid10mM Ammonium Formate
Mobile Phase B MethanolAcetonitrileAcetonitrile (70%)
Elution Type GradientIsocraticIsocratic
Flow Rate 1.0 mL/minNot Specified1.0 mL/min
Temperature 35 °CNot SpecifiedNot Specified
Detection UV (200-210 nm)Not SpecifiedUV (275 nm)

Spectroscopic Methods

Spectroscopic methods are indispensable for the structural elucidation and identification of this compound.

General Characterization Workflow

cluster_techniques Analytical Techniques cluster_results Obtained Information substance This compound Sample HPLC HPLC/UPLC substance->HPLC NMR NMR Spectroscopy (¹H, ¹³C) substance->NMR FTIR FTIR Spectroscopy substance->FTIR MS Mass Spectrometry (GC-MS, EI-MS) substance->MS TGA_DSC Thermal Analysis (TGA/DSC) substance->TGA_DSC purity Purity & Impurity Profile HPLC->purity structure Structural Confirmation NMR->structure functional_groups Functional Groups FTIR->functional_groups mol_weight Molecular Weight & Fragmentation MS->mol_weight thermal_props Thermal Stability & Melting Point TGA_DSC->thermal_props

Caption: Logical relationships in the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the chemical structure of this compound. Both ¹H and ¹³C NMR are commonly used.[3]

Experimental Protocol: ¹H NMR

  • Instrumentation: A 300 MHz or 400 MHz NMR spectrometer.[3]

  • Sample Preparation:

    • Dissolve 5-10 mg of the this compound sample in approximately 0.6-0.7 mL of a deuterated solvent.

    • Common solvents include Deuterium Oxide (D₂O) or Dimethyl Sulfoxide (DMSO-d₆).[3][9]

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum according to the instrument's standard procedures.

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Integrate the signals to determine the relative number of protons.

    • Assign the chemical shifts (δ) in ppm. For a substituted this compound, the amino protons typically appear as a singlet around 5.1 ppm.[10] Aromatic protons resonate in the region of 6.5–8.0 ppm.[10]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the this compound molecule.

Experimental Protocol: FTIR (KBr Pellet)

  • Instrumentation: An FTIR spectrometer.[11]

  • Sample Preparation:

    • Grind 1-2 mg of the this compound sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Identify the characteristic absorption bands corresponding to the functional groups.

Quantitative Data Summary: Characteristic Spectroscopic Data

TechniqueObservationTypical Range / ValueReference
¹H NMR Amino Protons (-NH₂)δ 5.0 - 5.3 ppm (singlet)[10]
Pyrimidine Ring Protonsδ 6.5 - 8.0 ppm[10]
FTIR N-H Stretching (amino group)3450 - 3180 cm⁻¹[11]
N-H Bending (amino group)~1650 cm⁻¹[11]
C-N Stretching~1217 cm⁻¹[11]
Mass Spec. Molecular Ion (M⁺)m/z = 95.10 (for C₄H₅N₃)[12]

Thermal Analysis

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability, decomposition profile, and melting point of this compound.[13][14]

Experimental Protocol: TGA/DSC

  • Instrumentation: A simultaneous thermal analyzer (STA) capable of performing TGA and DSC, or separate TGA and DSC instruments.[13][15]

  • Instrument Calibration: Calibrate the instrument for temperature, heat flow, and mass using appropriate standards (e.g., indium for temperature/enthalpy, certified weights for mass).[16]

  • Sample Preparation:

    • Accurately weigh 1-10 mg of the this compound sample into an inert crucible (e.g., alumina (B75360) or aluminum).[16]

  • Data Acquisition:

    • Atmosphere: Purge the furnace with an inert gas like nitrogen at a flow rate of 20-100 mL/min.[16][17]

    • Temperature Program: Heat the sample at a constant rate, typically 10 °C/min, over a relevant temperature range (e.g., 30 °C to 350 °C).[13][15]

  • Data Analysis:

    • TGA Curve: Analyze the plot of mass vs. temperature to determine the onset of decomposition and the percentage of weight loss in different stages.[16]

    • DSC Curve: Analyze the plot of heat flow vs. temperature to identify thermal events. An endothermic peak typically corresponds to melting, while exothermic peaks can indicate decomposition or crystallization.[15] The melting point is determined from the peak temperature of the melting endotherm.

Quantitative Data Summary: Thermal Properties of Pyrimidine Derivatives

Compound TypeDecomposition Temp. Range (°C)Melting Point (°C)Key ObservationsReference
DihydropyrimidinonesVaries (e.g., 200-500)Varies (e.g., 200-230)Stability depends on substituents.[13][17]
2,4,6-TriaminopyrimidineNot specified249-251Parent compound data for comparison.[16]
Free Base vs. Salt FormsVariesVariesSalt forms often show different thermal profiles, including loss of hydration water.[15]

References

High-Throughput Screening of 2-Aminopyrimidine Libraries: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[1][2][3][4] Its versatility arises from its ability to engage in various non-covalent interactions, including hydrogen bonding and dipole-dipole interactions, making it an ideal framework for designing inhibitors targeting a wide array of biological targets, particularly kinases.[1][3][5][6] High-throughput screening (HTS) of this compound libraries is a critical step in the drug discovery process, enabling the rapid identification of hit compounds for further optimization.[7] This document provides detailed application notes and experimental protocols for the high-throughput screening of this compound libraries against various targets.

Application Note 1: Kinase Inhibition

Therapeutic Rationale: The this compound scaffold is a well-established hinge-binding motif for many kinase inhibitors.[6] Derivatives of this scaffold have been successfully developed as inhibitors of various kinases, including Cyclin-Dependent Kinases (CDKs), Fms-like tyrosine kinase 3 (FLT3), and Epidermal Growth Factor Receptor (EGFR), which are implicated in cancer and other diseases.[8][9][10][11]

Screening Strategy: A tiered screening approach is typically employed, starting with a primary biochemical screen to identify direct inhibitors of the kinase of interest, followed by cell-based assays to confirm on-target activity and assess cellular potency and cytotoxicity.

Quantitative Data Summary: Kinase Inhibitory Activity of this compound Derivatives
Compound IDTarget KinaseIC50 (nM)Cell LineCellular IC50 (nM)Reference
30 FLT37.2MV4-113.2[9]
36 FLT31.5MV4-110.8[9]
8e CDK988.4--[8]
8e HDAC1168.9--[8]
9e FLT330.4--[8]
9e HDAC152.4--[8]
9e HDAC314.7--[8]
2n FGFR4<10MDA-MB-45318[10]
6c EGFR-TK900MCF-737,700[11]
10b EGFR-TK700MCF-731,800[11]
4 BRD429--[12]
4 PLK194--[12]
7 BRD442--[12]
7 PLK120--[12]

Application Note 2: Modulation of Bacterial Biofilms

Therapeutic Rationale: Bacterial biofilms contribute to chronic infections and antibiotic resistance.[13] The this compound scaffold has been identified as a novel framework for the development of biofilm modulators.[13][14]

Screening Strategy: A primary screen using a crystal violet staining assay can identify compounds that either inhibit or promote biofilm formation. Active compounds are then subjected to secondary assays to determine their mechanism of action and toxicity.

Quantitative Data Summary: Biofilm Modulating Activity of this compound Derivatives
Compound IDBacterial StrainActivityIC50 (µM) / % InhibitionToxicityReference
10 MRSAInhibition80.1% at 200 µMNon-toxic[13]
15 MRSAInhibition85.5% at 200 µMNon-toxic[13]
10 MSSAInhibition83.9% at 200 µMToxic[13]
10 P. aeruginosaInhibition52.5% at 200 µMToxic[13]
23 MSSAInhibition137Non-toxic[13]
26 MSSAInhibition67Non-toxic[13]
32 S. aureusPromotion50% induction at 61 µMNon-toxic[13]

Application Note 3: Inhibition of β-Glucuronidase

Therapeutic Rationale: Increased activity of β-glucuronidase is associated with various pathological conditions, including colon cancer and urinary tract infections.[4][15][16] Identifying potent inhibitors of this enzyme is a valid therapeutic strategy.

Screening Strategy: A biochemical assay using a chromogenic or fluorogenic substrate is suitable for HTS of this compound libraries to identify inhibitors of β-glucuronidase.

Quantitative Data Summary: β-Glucuronidase Inhibitory Activity of this compound Derivatives
Compound IDIC50 (µM)StandardStandard IC50 (µM)Reference
24 2.8 ± 0.10D-saccharic acid 1,4-lactone45.75 ± 2.16[4][15][16]
8 72.0 ± 6.20D-saccharic acid 1,4-lactone45.75 ± 2.16[4]
9 126.43 ± 6.16D-saccharic acid 1,4-lactone45.75 ± 2.16[4]
22 300.25 ± 12.5D-saccharic acid 1,4-lactone45.75 ± 2.16[4]
23 257.0 ± 4.18D-saccharic acid 1,4-lactone45.75 ± 2.16[4]

Experimental Protocols

Protocol 1: Biochemical Kinase Inhibition Assay (Generic)

This protocol describes a generic, luminescence-based assay for identifying inhibitors of a target kinase.

Materials:

  • Purified recombinant kinase

  • Kinase substrate (peptide or protein)

  • This compound library (10 mM stocks in DMSO)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ATP

  • Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 384-well, white, opaque plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Plating: Dispense 50 nL of each compound from the this compound library into the wells of a 384-well plate using an acoustic liquid handler.

  • Kinase Reaction:

    • Prepare a kinase/substrate solution in kinase buffer.

    • Prepare an ATP solution in kinase buffer.

    • Add 5 µL of the kinase/substrate solution to each well.

    • Incubate for 15 minutes at room temperature.

    • Add 5 µL of the ATP solution to initiate the reaction.

    • Incubate for 1 hour at room temperature.

  • Signal Detection:

    • Add 10 µL of the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of the Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound relative to positive (no inhibitor) and negative (no kinase) controls. Determine IC50 values for active compounds through dose-response experiments.

Protocol 2: Cell-Based Cytotoxicity Assay

This protocol describes a cell-based assay to assess the cytotoxicity of this compound derivatives using a luminescent cell viability assay.[17]

Materials:

  • Cancer cell line (e.g., A549, MCF-7)[11][17]

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)[17]

  • This compound library (10 mM stocks in DMSO)

  • Luminescent cell viability reagent (e.g., CellTiter-Glo®)[17]

  • 384-well, black, clear-bottom, sterile plates[17]

  • Plate reader with luminescence detection capabilities

Procedure:

  • Cell Seeding: Seed cells into 384-well plates at a density of 1,000-5,000 cells/well in 40 µL of medium and incubate for 24 hours.

  • Compound Treatment: Add 100 nL of each compound to the wells. Include appropriate vehicle (DMSO) and positive (e.g., staurosporine) controls.[17]

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.[17][18]

  • Luminescent Viability Assay:

    • Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.[17]

    • Add 20 µL of the reagent to each well.[17]

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.[17]

    • Incubate for 10 minutes at room temperature to stabilize the signal.[17]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent viability for each compound relative to the DMSO control. Determine IC50 values for cytotoxic compounds.

Protocol 3: Biofilm Formation Inhibition Assay

This protocol describes a crystal violet-based assay to screen for inhibitors of bacterial biofilm formation.

Materials:

  • Bacterial strain (e.g., S. aureus, P. aeruginosa)

  • Tryptic Soy Broth (TSB) or other suitable growth medium

  • This compound library (10 mM stocks in DMSO)

  • 96-well, flat-bottom, sterile polystyrene plates

  • 0.1% Crystal Violet solution

  • 30% Acetic Acid

  • Plate reader with absorbance detection at 570 nm

Procedure:

  • Bacterial Inoculum Preparation: Grow an overnight culture of the bacterial strain. Dilute the culture in fresh medium to an OD₆₀₀ of 0.05.

  • Compound Treatment: Add 2 µL of each compound to the wells of a 96-well plate.

  • Inoculation: Add 198 µL of the diluted bacterial culture to each well. Include media-only (negative) and bacteria-only (positive) controls.

  • Incubation: Incubate the plates for 24-48 hours at 37°C without shaking.

  • Staining:

    • Gently discard the planktonic cells from the wells.

    • Wash the wells three times with sterile PBS.

    • Air-dry the plates for 30 minutes.

    • Add 200 µL of 0.1% crystal violet to each well and incubate for 15 minutes.

    • Discard the crystal violet solution and wash the wells three times with PBS.

    • Air--dry the plates completely.

  • Quantification:

    • Add 200 µL of 30% acetic acid to each well to solubilize the crystal violet.

    • Incubate for 15 minutes with gentle shaking.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percent inhibition of biofilm formation for each compound relative to the positive control.

Visualizations

Signaling Pathways and Experimental Workflows

HTS_Workflow cluster_0 Library Preparation cluster_1 Primary Screen cluster_2 Data Analysis cluster_3 Hit Confirmation & Follow-up Compound_Library This compound Library (in DMSO) Plate_Replication Plate Replication & Dilution Compound_Library->Plate_Replication Assay_Plating Assay Plating (Biochemical or Cell-Based) Plate_Replication->Assay_Plating Incubation Incubation Assay_Plating->Incubation Signal_Reading Signal Reading (Luminescence, Absorbance, etc.) Incubation->Signal_Reading Data_Normalization Data Normalization Signal_Reading->Data_Normalization Hit_Identification Hit Identification (% Inhibition > Threshold) Data_Normalization->Hit_Identification Dose_Response Dose-Response (IC50 Determination) Hit_Identification->Dose_Response Secondary_Assays Secondary Assays (e.g., Orthogonal, Selectivity) Dose_Response->Secondary_Assays

Caption: High-throughput screening workflow for this compound libraries.

Kinase_Inhibition_Pathway cluster_pathway Kinase Signaling Cascade cluster_inhibition Inhibition Mechanism ATP ATP Kinase Kinase (e.g., EGFR, FLT3, CDK) ATP->Kinase Substrate Substrate Kinase->Substrate phosphorylates Phospho_Substrate Phosphorylated Substrate Cellular_Response Cellular Response (Proliferation, Survival, etc.) Phospho_Substrate->Cellular_Response Aminopyrimidine This compound Inhibitor Aminopyrimidine->Kinase Binds to ATP-binding site Block->Substrate Inhibition Wnt_Signaling_Inhibition cluster_pathway Canonical Wnt Signaling Pathway cluster_inhibition Inhibition by this compound Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Dishevelled->Destruction_Complex inhibits beta_Catenin β-Catenin Destruction_Complex->beta_Catenin promotes degradation TCF_LEF TCF/LEF beta_Catenin->TCF_LEF translocates to nucleus and binds Target_Genes Target Gene Expression TCF_LEF->Target_Genes activates Aminopyrimidine This compound Derivative Aminopyrimidine->beta_Catenin Inhibits pathway, reducing β-catenin levels

References

Application Notes and Protocols: Solid-Phase Synthesis of a 2-Aminopyrimidine Library

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds, including kinase inhibitors.[1][2] Solid-phase synthesis offers a streamlined and efficient approach for the rapid generation of diverse libraries of this compound derivatives, facilitating structure-activity relationship (SAR) studies and the discovery of novel therapeutic agents.[3][4] This document provides detailed protocols and application notes for the solid-phase synthesis of a this compound library, enabling researchers to accelerate their drug discovery efforts.

The methodologies described herein leverage the advantages of solid-phase organic synthesis (SPOS), including simplified purification, the ability to drive reactions to completion using excess reagents, and amenability to automation.[3][4] We will detail a traceless synthesis strategy, ensuring that the final compounds are released from the solid support without any residual linker atoms.[5][6][7]

Signaling Pathway Context: Kinase Inhibition

Many this compound derivatives function as ATP-competitive kinase inhibitors, targeting key signaling pathways implicated in diseases such as cancer.[1] Understanding the context of these pathways is crucial for the rational design of compound libraries. The diagram below illustrates a generalized kinase signaling cascade, which is a frequent target of this compound-based inhibitors.

G Receptor Receptor Tyrosine Kinase (RTK) Adaptor Adaptor Proteins (e.g., Grb2) Receptor->Adaptor Ligand Growth Factor Ligand->Receptor RAS RAS Adaptor->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Translocation GeneExpression Gene Expression (Proliferation, Survival) Transcription->GeneExpression G start Start resin_prep 1. Resin Functionalization (e.g., Chlorogermane Resin) start->resin_prep enaminone_formation 2. Enaminone Formation on Resin resin_prep->enaminone_formation pinner_condensation 3. Pinner-type Condensation (with diverse amidines) enaminone_formation->pinner_condensation washing1 Wash Resin pinner_condensation->washing1 cleavage 4. Traceless Cleavage washing1->cleavage purification 5. Product Purification and Analysis cleavage->purification end End purification->end

References

Application Notes and Protocols for the Functionalization of the 2-Aminopyrimidine Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminopyrimidine scaffold is a privileged heterocyclic motif frequently found in a wide array of biologically active compounds and approved pharmaceuticals.[1][2] Its ability to form key hydrogen bond interactions with biological targets, such as protein kinases, has established it as a cornerstone in modern drug discovery.[3][4] This document provides detailed application notes and experimental protocols for the chemical functionalization of the this compound ring, enabling the synthesis of diverse compound libraries for therapeutic agent development.

Strategic Approaches to Functionalization

The functionalization of the this compound ring can be broadly categorized into three main strategies: nucleophilic aromatic substitution (SNAr), palladium-catalyzed cross-coupling reactions, and direct C-H bond functionalization. The choice of strategy depends on the desired substitution pattern and the available starting materials.

A common and versatile starting material is 2-amino-4,6-dichloropyrimidine (B145751), which allows for sequential functionalization at the C4 and C6 positions. Alternatively, palladium-catalyzed cross-coupling reactions on halogenated 2-aminopyrimidines offer a powerful means to introduce carbon-carbon and carbon-nitrogen bonds. More recently, direct C-H functionalization has emerged as an atom-economical approach to modify the pyrimidine (B1678525) core.

Data Presentation: A Comparative Overview of Functionalization Reactions

The following tables summarize quantitative data for key functionalization reactions, providing a comparative overview of reaction conditions and yields.

Table 1: Nucleophilic Aromatic Substitution of 2-Amino-4,6-dichloropyrimidine with Various Amines [5]

EntryAmineReaction Time (h)Yield (%)
12,5-Dimethoxyaniline585
24-Butoxyaniline486
34-Heptoxyaniline485
42-Isopropylaniline1078

Reaction Conditions: 2-amino-4,6-dichloropyrimidine (3 mmol), amine (3 mmol), triethylamine (B128534) (6 mmol), solvent-free, 80-90 °C.

Table 2: Palladium-Catalyzed Buchwald-Hartwig Amination of 2-Chloropyrimidines [2][6]

EntryAmine/AnilineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ / XantphosNaOtBuToluene (B28343)1001282
2Naphthalene-2-aminePd₂(dba)₃ / XantphosNaOtBuToluene1001231
34-Methoxy-anilinePd₂(dba)₃ / XantphosNaOtBuToluene1001227
4Morpholine(NHC)Pd(allyl)ClNaOtBuDioxaneRT0.494

(NHC)Pd(allyl)Cl = N-Heterocyclic Carbene Palladium Allyl Chloride Complex

Table 3: Palladium-Catalyzed Suzuki-Miyaura Coupling of Halogenated Pyrimidines [7][8]

EntryHalopyrimidineBoronic AcidCatalystBaseSolventTemp (°C)Yield (%)
12,4-Dichloropyrimidine (B19661)Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O150 (MW)92
22,4-Dichloropyrimidine3-Tolylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O150 (MW)75
32,4-Dichloropyrimidine4-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O150 (MW)77
49-Benzyl-2,6-dichloropurinePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene11077

Table 4: Palladium-Catalyzed Sonogashira Coupling of Halogenated 2-Aminopyrimidines [9]

| Entry | Terminal Alkyne | Catalyst/Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) | |---|---|---|---|---|---|---|---| | 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | 85 | | 2 | 1-Heptyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 60 | 78 | | 3 | 3-Phenyl-1-propyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 60 | 82 | | 4 | 1-Ethynyl-4-fluorobenzene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | 90 |

Starting Material: 4-Chloro-5-iodo-pyrimidin-2-amine

Experimental Protocols

Protocol 1: Nucleophilic Aromatic Substitution (Solvent-Free)

This protocol describes the synthesis of 4-substituted-6-chloro-2-aminopyrimidines.

Materials:

  • 2-Amino-4,6-dichloropyrimidine

  • Substituted amine

  • Triethylamine (Et₃N)

  • Distilled water

  • Ethanol (B145695)

Procedure:

  • In a round-bottom flask, finely grind and mix 2-amino-4,6-dichloropyrimidine (3 mmol, 1.0 eq), the desired substituted amine (3 mmol, 1.0 eq), and triethylamine (6 mmol, 2.0 eq).[5]

  • Heat the solvent-free mixture at 80-90 °C.[5]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add distilled water to the mixture to precipitate the product.

  • Filter the precipitate and wash it with cold water.

  • Recrystallize the crude product from ethanol to obtain the pure compound.[5]

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol describes the N-arylation of a 2-chloropyrimidine (B141910) derivative.

Materials:

  • 2-Chloropyrimidine derivative

  • Aryl amine

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Nitrogen or Argon gas supply

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add the 2-chloropyrimidine derivative (1.0 eq), the aryl amine (1.2 eq), NaOtBu (1.4 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).[6]

  • Evacuate and backfill the tube with nitrogen or argon three times.

  • Add anhydrous, degassed toluene via syringe.

  • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate (B1210297).

  • Concentrate the filtrate under reduced pressure and purify the crude product by silica (B1680970) gel column chromatography.

Protocol 3: Palladium-Catalyzed Suzuki-Miyaura Coupling (Microwave-Assisted)

This protocol describes the C4-arylation of 2,4-dichloropyrimidine.

Materials:

  • 2,4-Dichloropyrimidine

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (B91453)

  • Water

  • Microwave reactor

Procedure:

  • In a microwave-safe vessel, combine 2,4-dichloropyrimidine (1.0 eq), the arylboronic acid (1.5 eq), Pd(PPh₃)₄ (0.005 eq), and K₂CO₃ (2.0 eq).[7]

  • Add a 2:1 mixture of 1,4-dioxane and water.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 150 °C for 15 minutes.[7]

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Protocol 4: Palladium-Catalyzed Sonogashira Coupling

This protocol describes the alkynylation of a halogenated this compound.

Materials:

  • 4-Chloro-5-iodo-pyrimidin-2-amine

  • Terminal alkyne

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Nitrogen or Argon gas supply

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 4-chloro-5-iodo-pyrimidin-2-amine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq).[9]

  • Add anhydrous, degassed THF and triethylamine.

  • Add the terminal alkyne (1.2 eq) dropwise via syringe.

  • Stir the reaction mixture at room temperature or heat as required (e.g., 60 °C).[9]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite and wash with THF.

  • Concentrate the filtrate and purify the residue by column chromatography.

Protocol 5: Direct C-H Functionalization (Representative)

Recent advances have enabled the direct amination at the C2 position of the pyrimidine ring.[1][3][10] This method involves the in-situ formation of a pyrimidinyl iminium salt, which then reacts with an amine nucleophile.[1][3][10]

General Concept:

  • Activation of the pyrimidine C2-H bond with a suitable reagent to form a reactive intermediate.

  • Nucleophilic attack by an amine at the C2 position.

  • Rearomatization to yield the this compound derivative.

Detailed experimental conditions are highly substrate- and reagent-dependent and should be consulted from the primary literature.[1][3][10]

Palladium-catalyzed C-H arylation at the C5 position of N-substituted 2-aminopyrimidines has also been reported.

General Concept:

  • Coordination of a palladium catalyst to the this compound, often directed by the N-substituent.

  • C-H activation at the C5 position to form a palladacycle intermediate.

  • Reaction with an aryl halide, followed by reductive elimination to afford the C5-arylated product.

Specific conditions, including the choice of catalyst, ligand, and oxidant, are crucial for successful transformation and should be referenced from relevant literature.

Visualizations

Signaling Pathways

This compound derivatives are prominent as inhibitors of protein kinases, which are key components of intracellular signaling pathways that regulate cell growth, proliferation, and survival.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., EGFR, FGFR) RAS RAS Receptor->RAS 2. Activation RAF RAF RAS->RAF 3. Kinase Cascade MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., AP-1, Myc) ERK->Transcription 4. Nuclear Translocation & Activation ATP_ADP ATP -> ADP Inhibitor This compound Kinase Inhibitor Inhibitor->RAF Inhibition Proliferation Gene Expression (Proliferation, Survival) Transcription->Proliferation 5. Regulation of Gene Expression GrowthFactor Growth Factor GrowthFactor->Receptor 1. Ligand Binding & Dimerization

Caption: Kinase signaling pathway inhibition by a this compound derivative.

2-Aminopyrimidines can also act as agonists for G-protein coupled receptors (GPCRs), initiating a signaling cascade that leads to a cellular response.

GPCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR G-Protein Coupled Receptor (e.g., TAS2R14) G_Protein G-Protein (α, β, γ subunits) GPCR->G_Protein 2. G-Protein Activation (GDP -> GTP) Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector 3. Effector Activation SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger 4. Second Messenger Production PKA Protein Kinase A (PKA) SecondMessenger->PKA 5. PKA Activation CellularResponse Cellular Response (e.g., Bronchodilation) PKA->CellularResponse 6. Phosphorylation of Target Proteins Agonist This compound Agonist Agonist->GPCR 1. Agonist Binding

Caption: GPCR agonism by a this compound derivative.

Experimental Workflow

The development of a this compound-based drug candidate typically follows a structured workflow from synthesis to biological evaluation.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_screening Screening & Hit Identification cluster_optimization Lead Optimization Start This compound Starting Material Reaction Functionalization Reaction (e.g., Suzuki Coupling) Start->Reaction Purification Purification (Chromatography, Recrystallization) Reaction->Purification Library Library of this compound Derivatives Purification->Library HTS High-Throughput Screening (e.g., Kinase Assay) Library->HTS Hit_ID Hit Identification (Potency & Selectivity) HTS->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Lead_Opt Lead Optimization (ADME/Tox Properties) Hit_ID->Lead_Opt SAR->Reaction Iterative Design In_Vivo In Vivo Efficacy Studies Lead_Opt->In_Vivo Candidate Preclinical Candidate In_Vivo->Candidate

References

The Versatility of 2-Aminopyrimidine in Multi-Component Reactions: A Gateway to Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AP-MCR-001

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Aminopyrimidine is a privileged heterocyclic scaffold that serves as a crucial building block in the synthesis of a diverse array of biologically active molecules.[1][2] Its unique electronic and structural features, particularly the presence of multiple nucleophilic nitrogen atoms, make it an ideal component in multi-component reactions (MCRs). MCRs, by virtue of their one-pot nature, offer a highly efficient, atom-economical, and environmentally benign strategy for the rapid construction of complex molecular architectures from simple and readily available starting materials.[3] This application note provides a detailed overview of the use of this compound in several key MCRs, including Biginelli-type, Hantzsch-type, and Ugi-type reactions, for the synthesis of novel heterocyclic compounds with significant potential in drug discovery.

Key Multi-Component Reactions Involving this compound

The reactivity of this compound allows its participation in a variety of MCRs, leading to the formation of fused and substituted pyrimidine (B1678525) derivatives. Three prominent examples are highlighted below.

Biginelli-Type Reaction for the Synthesis of Dihydropyrimidines

The Biginelli reaction is a classic MCR that typically involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea. By substituting urea with this compound or its surrogate, guanidine (B92328), a variety of dihydropyrimidine (B8664642) derivatives can be synthesized. These compounds are known to exhibit a wide range of pharmacological activities, including calcium channel modulation. A highly efficient microwave-assisted protocol has been developed for this transformation, offering significant advantages in terms of reaction time and yield.

Experimental Protocol: Microwave-Assisted Synthesis of 2-Amino-dihydropyrimidines

This protocol is adapted from the microwave-assisted Biginelli reaction of guanidine.

Materials:

  • Aromatic or aliphatic aldehyde (1.0 mmol)

  • β-dicarbonyl compound (e.g., ethyl acetoacetate) (1.0 mmol)

  • Guanidine hydrochloride (as a surrogate for this compound reactivity) (2.0 mmol)

  • Ethanol (B145695) (3.0 mL)

  • Sodium bicarbonate (if using guanidine hydrochloride)

  • Microwave reactor vials

Procedure:

  • In a 10 mL microwave reactor vial, combine the aldehyde (1.0 mmol), β-dicarbonyl compound (1.0 mmol), and guanidine hydrochloride (2.0 mmol).

  • Add ethanol (3.0 mL) to the mixture.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 120 °C for 10-20 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • The product often precipitates from the solution upon cooling. Collect the solid by filtration.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica (B1680970) gel.

Quantitative Data:

Aldehydeβ-Dicarbonyl CompoundProductYield (%)Reference
BenzaldehydeEthyl acetoacetateEthyl 4-phenyl-6-methyl-2-amino-1,4-dihydropyrimidine-5-carboxylate85[4]
4-ChlorobenzaldehydeEthyl acetoacetateEthyl 4-(4-chlorophenyl)-6-methyl-2-amino-1,4-dihydropyrimidine-5-carboxylate91[4]
4-MethoxybenzaldehydeEthyl acetoacetateEthyl 4-(4-methoxyphenyl)-6-methyl-2-amino-1,4-dihydropyrimidine-5-carboxylate82[4]
Thiophene-2-carbaldehydeMethyl acetoacetateMethyl 4-(thiophen-2-yl)-6-methyl-2-amino-1,4-dihydropyrimidine-5-carboxylate75[4]

Reaction Workflow:

Biginelli_Workflow cluster_prep Reaction Setup cluster_reaction Microwave Irradiation cluster_workup Work-up & Purification A Combine Aldehyde, β-Dicarbonyl, and Guanidine HCl in EtOH B Heat at 120°C for 10-20 min A->B C Cool to RT B->C D Filter Precipitate C->D E Recrystallize/Column Chromatography D->E F Pure Dihydropyrimidine E->F

Workflow for the microwave-assisted Biginelli-type reaction.
Three-Component Synthesis of Pyrido[2,3-d]pyrimidines

Pyrido[2,3-d]pyrimidines are a class of fused heterocyclic compounds that exhibit a broad spectrum of biological activities, including anticancer and antimicrobial properties.[5][6] A facile and efficient one-pot, three-component synthesis of these scaffolds can be achieved by reacting this compound (or its derivatives like 6-aminouracil), an aldehyde, and an active methylene (B1212753) compound such as malononitrile (B47326).

Experimental Protocol: Synthesis of 7-Amino-5-aryl-pyrido[2,3-d]pyrimidine-6-carbonitriles

This protocol is based on the reaction of 6-aminouracil (B15529), which serves as a this compound analog.

Materials:

  • 6-Aminouracil (1.0 mmol)

  • Aromatic aldehyde (1.0 mmol)

  • Malononitrile (1.2 mmol)

  • Ethanol:Water (1:1, 10 mL)

  • Diammonium hydrogen phosphate (B84403) (DAHP) (10 mol%)

Procedure:

  • In a round-bottom flask, dissolve 6-aminouracil (1.0 mmol), the aromatic aldehyde (1.0 mmol), and malononitrile (1.2 mmol) in a mixture of ethanol and water (1:1, 10 mL).

  • Add diammonium hydrogen phosphate (10 mol%) as a catalyst.

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Dry the product to obtain the pure pyrido[2,3-d]pyrimidine (B1209978) derivative.

Quantitative Data:

AldehydeActive MethyleneProductYield (%)Reference
BenzaldehydeMalononitrile7-Amino-5-phenyl-1,2,3,4-tetrahydro-2,4-dioxopyrido[2,3-d]pyrimidine-6-carbonitrile92[7]
4-ChlorobenzaldehydeMalononitrile7-Amino-5-(4-chlorophenyl)-1,2,3,4-tetrahydro-2,4-dioxopyrido[2,3-d]pyrimidine-6-carbonitrile95[7]
4-MethylbenzaldehydeMalononitrile7-Amino-5-(4-methylphenyl)-1,2,3,4-tetrahydro-2,4-dioxopyrido[2,3-d]pyrimidine-6-carbonitrile90[7]
4-NitrobenzaldehydeMalononitrile7-Amino-5-(4-nitrophenyl)-1,2,3,4-tetrahydro-2,4-dioxopyrido[2,3-d]pyrimidine-6-carbonitrile88[7]

Reaction Mechanism Overview:

Pyrido_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product R1 Aldehyde I1 Knoevenagel Adduct R1->I1 R2 Malononitrile R2->I1 R3 6-Aminouracil I2 Michael Adduct R3->I2 I1->I2 P Pyrido[2,3-d]pyrimidine I2->P Cyclization & Dehydration

Plausible mechanism for the synthesis of pyrido[2,3-d]pyrimidines.
Ugi-Type Reaction for the Synthesis of α-Acylamino Amide Derivatives

The Ugi four-component reaction (U-4CR) is a powerful tool for the synthesis of peptide-like molecules.[8] It involves the reaction of an aldehyde, an amine, a carboxylic acid, and an isocyanide. This compound can act as the amine component in this reaction, leading to the formation of α-acylamino amides bearing a pyrimidine moiety. A variation of this is the Groebke–Blackburn–Bienaymé three-component reaction (GBB-3CR) for the synthesis of imidazo[1,2-a]pyridines, where 2-aminopyridine (B139424) (a close analog of this compound) is used.

Experimental Protocol: Groebke–Blackburn–Bienaymé (GBB) Three-Component Synthesis of Imidazo[1,2-a]pyridines

This protocol is based on the reaction of 2-aminopyridine.

Materials:

Procedure:

  • In a sealed vial, dissolve 2-aminopyridine (1.0 equiv), the aldehyde (1.0 equiv), the isocyanide (1.0 equiv), and ammonium chloride (0.2 equiv) in methanol to make a 1.0 M solution.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel using a mixture of ethyl acetate (B1210297) and hexanes as the eluent.

Quantitative Data:

AldehydeIsocyanideProductYield (%)Reference
2-Azidobenzaldehydetert-Butyl isocyanide2-(2-Azidophenyl)-N-(tert-butyl)imidazo[1,2-a]pyridin-3-amine69[9]
2-AzidobenzaldehydeCyclohexyl isocyanide2-(2-Azidophenyl)-N-cyclohexylimidazo[1,2-a]pyridin-3-amine65[9]
2-AzidobenzaldehydeBenzyl isocyanide2-(2-Azidophenyl)-N-benzylimidazo[1,2-a]pyridin-3-amine58[9]

Logical Relationship of the GBB-3CR:

GBB_3CR A 2-Aminopyridine D Imidazo[1,2-a]pyridine A->D One-Pot Reaction B Aldehyde B->D One-Pot Reaction C Isocyanide C->D One-Pot Reaction

Components of the Groebke-Blackburn-Bienaymé reaction.

Applications in Drug Discovery

The heterocyclic scaffolds synthesized through these MCRs are of significant interest to drug development professionals. For instance, pyrido[2,3-d]pyrimidine derivatives have been investigated as potent anticancer agents, with some compounds showing significant cytotoxic activity against various cancer cell lines.

Biological Activity Data:

Compound ClassTarget/AssayActivity (IC50)Reference
Pyrido[2,3-d]pyrimidine derivativesAnticancer (MCF-7 cell line)Varies, some with significant activity[10]
Pyrido[2,3-d]pyrimidine derivativesAnticancer (HepG2 cell line)Varies, some with significant activity[10]
This compound derivativesβ-Glucuronidase inhibition2.8 ± 0.10 µM (for compound 24)[11]

Conclusion

This compound is a versatile and valuable building block in multi-component reactions, enabling the efficient, one-pot synthesis of a wide range of complex heterocyclic compounds. The Biginelli-type, Hantzsch-type, and Ugi-type reactions highlighted in this application note provide researchers with powerful tools for the rapid generation of molecular diversity. The resulting dihydropyrimidines, pyrido[2,3-d]pyrimidines, and other related scaffolds are of significant interest in medicinal chemistry and drug discovery, with demonstrated potential as anticancer and enzyme-inhibiting agents. The provided protocols and data serve as a practical guide for the implementation of these powerful synthetic strategies in the laboratory.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-Aminopyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of 2-aminopyrimidines.

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective methods for synthesizing 2-aminopyrimidines?

A1: Several effective methods are employed for the synthesis of 2-aminopyrimidines, with the choice often depending on available starting materials, desired substitution patterns, and required reaction conditions. Key methods include:

  • Principal Synthesis: This is a general and widely used approach involving the condensation of a compound with an N-C-N moiety (like guanidine) with a three-carbon component, such as a β-dicarbonyl compound.[1][2]

  • Chalcone (B49325) Condensation: The reaction of chalcones (α,β-unsaturated ketones) with guanidine (B92328) salts (e.g., guanidine nitrate (B79036) or carbonate) is a common method to produce highly substituted 2-aminopyrimidines.[3][4]

  • Multicomponent Reactions (MCRs): These reactions are highly efficient, combining three or more reactants in a single step.[3] A typical example involves an aromatic aldehyde, malononitrile (B47326), and a guanidine salt.[3]

  • Modern Energy-Assisted Methods: Techniques like microwave irradiation and ultrasound assistance can significantly reduce reaction times and improve yields compared to conventional heating.[3]

  • Substitution on a Pre-existing Pyrimidine (B1678525) Ring: Synthesizing derivatives by reacting substituted pyrimidines, such as 2-amino-4,6-dichloropyrimidine, with various amines is another viable route.[5][6]

Q2: What are the advantages of using "green chemistry" approaches like microwave or ultrasound-assisted synthesis?

A2: Green chemistry approaches for 2-aminopyrimidine synthesis offer significant advantages over traditional methods.[3] Ultrasound irradiation promotes reactions through acoustic cavitation, which creates localized high temperatures and pressures, leading to enhanced reaction rates and yields under milder conditions.[3] Microwave-assisted synthesis provides rapid and uniform heating, which can dramatically reduce reaction times from hours to minutes and often results in higher product yields and cleaner reactions.[3] Both methods align with green chemistry principles by reducing energy consumption and often allowing for the use of more environmentally benign solvents, or even solvent-free conditions.[3]

Q3: How do the electronic properties of the reactants affect the reaction yield?

A3: The electronic nature of the substrates significantly influences the efficiency of the synthesis. For instance, in multicomponent reactions like the Groebke-Blackburn-Bienaymé (GBB) reaction for related heterocyclic systems, electron-withdrawing groups on an aldehyde can increase its reactivity and improve yields. Conversely, electron-donating groups can slow down the reaction. The nucleophilicity of the amine component is also a critical factor.[7]

Troubleshooting Guide

Problem 1: Low or No Product Yield

Q: My this compound synthesis is resulting in a very low yield or failing completely. What are the common causes and how can I troubleshoot this?

A: Low yields are a frequent issue in pyrimidine synthesis.[1] The causes can range from the quality of starting materials to suboptimal reaction conditions. A systematic approach to troubleshooting is recommended.

Potential Causes & Solutions:

  • Purity of Starting Materials: Impurities in reactants (e.g., oxidized aldehydes, hydrolyzed β-ketoesters) can interfere with the reaction, leading to side products.[1]

    • Solution: Verify the purity of your starting materials using appropriate analytical techniques (e.g., NMR, GC-MS). Use freshly distilled or purified reagents if purity is questionable.[1]

  • Reaction Conditions: Temperature, reaction time, and solvent are critical parameters.

    • Solution: The optimal temperature can vary significantly. A temperature screening is recommended to find the best balance, as excessively high temperatures can cause decomposition.[8][9] Monitor the reaction's progress using TLC or LC-MS to determine the optimal reaction time and identify any major side products being formed.[1]

  • Catalyst Issues: The choice and amount of catalyst can be crucial. Inefficient catalysis can lead to incomplete reactions.

    • Solution: For reactions like the Biginelli reaction, modern protocols often use Lewis acids which can give better yields than classical strong acids.[9] If catalyst inhibition by the product is suspected, consider increasing the catalyst loading or using a more robust catalyst system.[8]

  • Equilibrium and Reversibility: Many condensation steps in pyrimidine synthesis are reversible and produce water.[1]

    • Solution: If water is a byproduct, its removal can drive the reaction to completion. Consider using a dehydrating agent or a Dean-Stark apparatus.[9]

  • Steric Hindrance: Bulky substituents on the starting materials can sterically hinder the reaction.[9]

    • Solution: If steric hindrance is a suspected issue, increasing the reaction temperature may help overcome the energy barrier.[8] Alternatively, a different synthetic route might be necessary for highly hindered substrates.

G start Low Yield Observed purity Verify Purity of Starting Materials start->purity conditions Optimize Reaction Conditions (T, t) purity->conditions [ Impure ] purity->conditions [ Pure ] catalyst Evaluate Catalyst System conditions->catalyst [ No Improvement ] success Yield Improved conditions->success [ Improved ] equilibrium Address Reaction Equilibrium catalyst->equilibrium [ No Improvement ] catalyst->success [ Improved ] equilibrium->success [ Improved ]

Caption: Troubleshooting workflow for low reaction yield. (Max Width: 760px)
Problem 2: Formation of Side Products

Q: My reaction is producing a complex mixture of products instead of the desired this compound. How can I improve selectivity?

A: The formation of multiple products often indicates that side reactions are competing with the main reaction pathway.

Potential Causes & Solutions:

  • Side Reactions of Reactants: In multicomponent reactions, if the main cyclization is slow, side reactions of the individual starting materials can occur.[9]

    • Solution: Carefully control the stoichiometry. A slight excess of one reactant (e.g., guanidine) can sometimes drive the desired reaction forward.[9] Slow addition of a particularly reactive substrate can also maintain its low concentration and suppress side reactions.[8]

  • Homocoupling: In coupling reactions (e.g., Suzuki), homocoupling of boronic acids can be a significant side reaction.

    • Solution: Use a slight excess of the pyrimidine halide (e.g., 1.1-1.2 equivalents) or slightly lower the reaction temperature to disfavor the homocoupling pathway.[8]

  • Dehalogenation: This is a common side reaction in cross-coupling reactions involving halopyrimidines.

    • Solution: This issue is often tied to the catalyst system and reaction conditions. Screening different ligands and bases may be necessary to find a system that favors cross-coupling over dehalogenation.[8]

  • Incorrect pH: The reaction is often catalyzed by an acid or a base, and the wrong pH can promote undesired pathways.

    • Solution: The optimal pH depends on the specific substrates and needs to be carefully controlled and optimized.[9]

G start Complex Mixture Observed stoichiometry Adjust Reactant Stoichiometry / Addition Rate start->stoichiometry conditions Modify Temperature and pH start->conditions catalyst Screen Catalyst, Ligand, and Base start->catalyst purify Isolate Target Compound stoichiometry->purify conditions->purify catalyst->purify

Caption: Logical flow for improving reaction selectivity. (Max Width: 760px)
Problem 3: Difficulty in Product Purification

Q: I am struggling to purify my final this compound product. What are the best practices?

A: Purification can be challenging due to the presence of unreacted starting materials, catalysts, and polar byproducts.[1]

Potential Causes & Solutions:

  • Co-precipitation of Impurities: The product may crystallize with impurities.

    • Solution: Recrystallization is often the best method for crystalline products. The key is to find a solvent system where the product has high solubility at elevated temperatures and low solubility at room or lower temperatures, while impurities remain soluble.[1]

  • Similar Polarity of Product and Byproducts: In cases like multicomponent reactions, byproducts can have similar polarity to the desired product, making chromatographic separation difficult.

    • Solution: Flash chromatography is the most common purification method.[7] A systematic approach to solvent system screening for TLC is crucial to find conditions that provide good separation. If silica (B1680970) gel fails, consider alternative stationary phases like alumina (B75360) or reverse-phase silica.

  • Product Loss During Workup: The product may be lost during aqueous extraction or filtration steps.

    • Solution: Check all layers and filtrates (e.g., via TLC) to ensure the product is not being discarded. Adjust the pH of the aqueous layer during extraction, as the basicity of the aminopyrimidine can affect its solubility.[1]

G start Crude Product is_solid Is the product a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize [ Yes ] chromatography Use Flash Chromatography is_solid->chromatography [ No / Fails ] recrystallize->chromatography [ Fails ] pure_product Pure Product Obtained recrystallize->pure_product [ Successful ] solvent_screen Screen for optimal solvent system chromatography->solvent_screen solvent_screen->pure_product

Caption: Decision workflow for product purification. (Max Width: 760px)

Quantitative Data Summary

The following tables summarize quantitative data from various synthesis protocols to allow for easy comparison.

Table 1: Ultrasound-Assisted Synthesis of 2-Aminopyrimidines [3]

Entryβ-Dicarbonyl CompoundBaseSolventTime (min)Temperature (°C)Yield (%)
1Diethyl malonateNa₂CO₃Water306085
2Ethyl acetoacetateNa₂CO₃Water306092
3AcetylacetoneNa₂CO₃Water3060-

Table 2: Microwave-Assisted Synthesis of 2-Aminopyrimidines from Chalcones [3]

EntryChalcone SubstituentCatalyst/BaseSolventTime (min)Power (W)Yield (%)
14-MethoxyNaOHEthanol (B145695)516088
24-ChloroNaOHEthanol716091
3UnsubstitutedZnCl₂Solvent-free316056
44-NitroZnCl₂Solvent-free416062

Experimental Protocols

Protocol 1: Ultrasound-Assisted Synthesis from β-Dicarbonyl Compounds[3]

Materials:

  • Guanidine hydrochloride

  • Sodium carbonate (Na₂CO₃)

  • β-Dicarbonyl compound (e.g., acetylacetone)

  • Water

  • Ethanol (for recrystallization)

Equipment:

  • 50 mL round-bottom flask

  • Ultrasonic bath or probe

  • Magnetic stirrer and stir bar

  • Büchner funnel and filtration apparatus

Procedure:

  • In a 50 mL round-bottom flask, dissolve guanidine hydrochloride (0.052 mol) and sodium carbonate (0.052 mol) in 15 mL of water.

  • Add the β-dicarbonyl compound (e.g., acetylacetone, 0.052 mol) to the reaction mixture.

  • Place the flask in a preheated water bath at 60°C.

  • Immerse the ultrasonic probe into the mixture or place the flask in an ultrasonic bath and irradiate for 30 minutes with continuous stirring.

  • Monitor the reaction completion by TLC.

  • After completion, cool the mixture to room temperature to allow the solid product to precipitate.

  • Filter the product using a Büchner funnel and wash with a small amount of cold water.

  • The crude product can be purified by recrystallization from ethanol.

Protocol 2: Microwave-Assisted Synthesis from Chalcones (Solvent-Free)[3]

Materials:

  • Substituted Chalcone

  • Guanidine nitrate

  • Zinc chloride (ZnCl₂)

  • Crushed ice

  • Ethanol (for recrystallization)

Equipment:

  • Microwave reactor

  • Microwave-safe reaction vessel

  • Magnetic stirrer and stir bar

  • Filtration apparatus

Procedure:

  • In a microwave-safe reaction vessel, thoroughly mix the substituted chalcone (0.01 mol), guanidine nitrate (0.01 mol), and zinc chloride (6.8 g).

  • Place the vessel in the microwave reactor and irradiate at 160 Watts for 3-5 minutes.

  • Monitor the reaction progress using TLC.

  • After completion, carefully remove the vessel from the reactor and allow it to cool to room temperature.

  • Pour the reaction mixture over crushed ice.

  • Filter the resulting precipitate, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure this compound derivative.

Protocol 3: Multicomponent Synthesis (Solvent-Free)[3]

Materials:

  • Aromatic aldehyde

  • Malononitrile

  • Guanidine carbonate

  • Ethanol (for washing)

Equipment:

  • Reaction vial with a magnetic stir bar

  • Heating plate with stirring capability

  • Filtration apparatus

Procedure:

  • In a reaction vial, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and guanidine carbonate (1.1 mmol).

  • Heat the mixture at 100°C with stirring for 2-3 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Add a small amount of ethanol to the resulting solid mass and triturate to obtain a fine powder.

  • Filter the product, wash with cold ethanol, and dry to afford the pure this compound derivative.

References

Technical Support Center: Purification of 2-Aminopyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 2-aminopyrimidine derivatives.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative has poor solubility in common organic solvents. What should I do?

A1: Poor solubility is a common challenge. A systematic approach is recommended:

  • Solvent Screening: Test solubility in a range of solvents from non-polar (e.g., hexane) to polar aprotic (e.g., DMF, DMSO) and polar protic (e.g., methanol (B129727), ethanol, water).[1]

  • Temperature: Solubility often increases with temperature. Gentle heating can improve dissolution, but be cautious of potential degradation.[1]

  • pH Adjustment: For derivatives with ionizable groups, adjusting the pH can significantly alter solubility. The amino group on the pyrimidine (B1678525) ring allows for protonation in acidic conditions, which can increase solubility in aqueous solutions.[1] For basic compounds like amines, using organic acids such as acetic acid, or mixtures thereof, can aid in recrystallization.

Q2: I'm struggling with the crystallization of my compound. It either "oils out" or doesn't crystallize at all. What can I do?

A2: "Oiling out" occurs when a compound comes out of solution above its melting point. Here are some troubleshooting steps:

  • Slower Cooling: Allow the solution to cool more slowly to give the molecules time to form an ordered crystal lattice.

  • Solvent System: If using a single solvent, try a binary solvent system. Dissolve the compound in a "good" solvent (in which it is highly soluble) and slowly add a "poor" solvent (in which it is less soluble) until turbidity is observed. Then, gently heat until the solution is clear again and allow it to cool slowly.

  • Induce Crystallization: If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal of your compound.

  • Reduce Supersaturation: If the compound crystallizes too quickly, add a small amount of the "good" solvent back to the hot solution before cooling.

Q3: Which column chromatography technique is best for my this compound derivative?

A3: The choice depends on the polarity of your compound and the impurities present.

  • Normal-Phase Chromatography: Silica (B1680970) gel is commonly used for compounds of low to medium polarity.[2] A typical mobile phase would be a mixture of a non-polar solvent (like hexane (B92381) or toluene) and a more polar solvent (like ethyl acetate).[2]

  • Reverse-Phase Chromatography: For very polar derivatives, a C18 column with a mobile phase of water and an organic modifier (like acetonitrile (B52724) or methanol) is often effective.[2]

  • Ion-Exchange Chromatography: This technique is particularly useful for separating the desired compound from starting materials or byproducts with different acidic or basic properties. For example, cation-exchange chromatography has been used to efficiently remove excess 2-aminopyridine (B139424) from reaction mixtures.[3]

Q4: What are some common impurities I should look out for?

A4: Impurities can arise from starting materials, side reactions, or degradation. Common impurities may include:

  • Unreacted starting materials (e.g., guanidine, β-dicarbonyl compounds).

  • Isomeric byproducts.

  • Products of over-oxidation or reduction.

  • Polymerization products.

  • Residual catalysts.

Troubleshooting Guides

Crystallization Troubleshooting
Problem Possible Cause Solution
No Crystals Form Solution is not supersaturated.Concentrate the solution by boiling off some solvent and allow it to cool again.[4]
Nucleation has not occurred.Try scratching the inside of the flask with a glass rod or adding a seed crystal.[4]
Oiling Out Compound is precipitating from solution above its melting point.Re-heat the solution and add more solvent to decrease the saturation. Allow for slower cooling.[4]
High level of impurities depressing the melting point.Consider a preliminary purification by column chromatography or treatment with activated carbon to remove colored impurities.[4]
Poor Yield Too much solvent was used.Evaporate some of the solvent from the mother liquor and cool to recover more product.[4]
The compound is significantly soluble in the cold solvent.Ensure the solution is cooled sufficiently (e.g., in an ice bath) before filtration.
Column Chromatography Troubleshooting
Problem Possible Cause Solution
Compound won't elute (Rf=0) Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For basic compounds on silica gel, adding a small amount of triethylamine (B128534) or ammonia (B1221849) in methanol to the eluent can help.[5][6]
All compounds elute together at the solvent front (Rf=1) Mobile phase is too polar.Decrease the polarity of the mobile phase.[6]
Poor separation (streaking or overlapping bands) Column is overloaded.Use less crude material for the amount of stationary phase. A general rule is a 1:20 to 1:100 ratio of sample to silica gel by weight.[6]
Inappropriate solvent system.Optimize the solvent system using Thin Layer Chromatography (TLC) to achieve a target Rf of 0.2-0.4 for the desired compound.[6]
Compound is degrading on the silica gel.Consider using a different stationary phase like alumina (B75360) or a deactivated silica gel. Adding a small amount of a basic modifier to the eluent can also help.

Data Presentation

Solubility of 2-Aminopyridine in Various Solvents

The following table presents experimental solubility data for 2-aminopyridine, a structurally similar compound, which can serve as a guide for solvent selection in the purification of this compound derivatives. Solubility is expressed as a mole fraction.

Temperature (K)MethanolEthanolAcetonitrileN,N-Dimethylformamide (DMF)n-HexaneCyclohexane
273.15 0.19830.15810.05120.22170.00390.0028
283.15 0.24560.20130.06590.27840.00530.0038
293.15 0.30120.25410.08470.34590.00710.0052
303.15 0.36680.31820.10880.42560.00950.0071
313.15 0.44410.39580.13910.51890.01260.0096

Data adapted from a study on 2-aminopyridine solubility.[7] As shown, solubility increases with temperature and is highest in polar aprotic solvents like DMF and lower in non-polar solvents like cyclohexane.[7]

Experimental Protocols

Protocol 1: Recrystallization of a this compound Derivative

This protocol provides a general procedure for the purification of a solid this compound derivative by recrystallization.

  • Solvent Selection: In a small test tube, test the solubility of ~20 mg of the crude product in various solvents (e.g., ethanol, isopropanol, water, ethyl acetate/hexane mixture). A suitable solvent will dissolve the compound when hot but not at room temperature.[5]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid, with stirring.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and boil for a few minutes. Perform a hot filtration to remove the carbon.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove residual impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Purification by Normal-Phase Column Chromatography

This protocol describes the purification of a this compound derivative using silica gel column chromatography.

  • TLC Analysis: Develop a TLC solvent system that provides good separation of your target compound from impurities, aiming for an Rf value of 0.2-0.4 for the product.[6]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase. If solubility is low, adsorb the compound onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.[5]

  • Elution: Begin eluting with the mobile phase, collecting fractions.

  • Gradient Elution (if necessary): If the compound is not eluting, gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent.

  • Fraction Analysis: Monitor the collected fractions by TLC. Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.

Visualizations

Experimental Workflow: Purification by Column Chromatography

G cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis & Isolation TLC TLC Analysis & Solvent System Optimization Pack Pack Column with Silica Gel TLC->Pack Optimized Eluent Load Load Crude Sample Pack->Load Elute Elute with Mobile Phase Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure Pure Compound Evaporate->Pure

Caption: Workflow for the purification of this compound derivatives via column chromatography.

Signaling Pathway: Inhibition of β-Glucuronidase

This compound derivatives have been identified as inhibitors of β-glucuronidase, an enzyme implicated in conditions like colon cancer.[8][9]

G cluster_pathway β-Glucuronidase Activity and Inhibition Glucuronide Glucuronidated Carcinogen (Inactive) BetaG β-Glucuronidase Glucuronide->BetaG Hydrolysis Carcinogen Active Carcinogen Cancer Increased Cancer Risk Carcinogen->Cancer BetaG->Carcinogen Aminopyrimidine This compound Derivative (Inhibitor) Aminopyrimidine->BetaG Inhibition

Caption: Mechanism of β-glucuronidase inhibition by this compound derivatives.

Signaling Pathway: Adenosine (B11128) A1 Receptor Antagonism

Certain this compound derivatives act as antagonists at the adenosine A1 receptor, which is a G-protein coupled receptor (GPCR).

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Adenosine Adenosine (Agonist) A1R Adenosine A1 Receptor (GPCR) Adenosine->A1R Binds & Activates G_Protein Gi Protein Activation A1R->G_Protein Aminopyrimidine This compound Derivative (Antagonist) Aminopyrimidine->A1R Binds & Blocks AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Response Cellular Response cAMP->Response

Caption: Antagonism of the adenosine A1 receptor signaling pathway by this compound derivatives.

References

troubleshooting side reactions in 2-aminopyrimidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis of 2-aminopyrimidines.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of 2-aminopyrimidines, focusing on common problems and their solutions.

Q1: My 2-aminopyrimidine synthesis is resulting in a very low yield. What are the primary factors I should investigate?

A1: Low yields in this compound synthesis can often be attributed to several key factors. A systematic approach to troubleshooting is recommended.[1][2]

  • Purity of Starting Materials: Impurities in reactants such as 1,3-dicarbonyl compounds, guanidine (B92328), or nitriles can lead to the formation of side products and inhibit the desired reaction.[2] It is crucial to verify the purity of starting materials using analytical techniques like NMR or GC-MS before use.

  • Reaction Conditions:

    • Temperature: The optimal reaction temperature can significantly influence the reaction outcome. For instance, in syntheses prone to the Hantzsch dihydropyridine (B1217469) byproduct formation, lower temperatures are generally favored.[1]

    • Catalyst: The choice and concentration of the catalyst, whether acidic or basic, are critical. In the Pinner synthesis, strictly anhydrous conditions are necessary as moisture can hydrolyze the amidine starting material.[1]

    • Solvent: The polarity and boiling point of the solvent can affect reaction rates and selectivity. Some modern protocols even utilize solvent-free or microwave-assisted conditions to improve yields.[2]

  • Reaction Time: Monitoring the reaction progress using Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and prevent the formation of degradation products from prolonged reaction times.[2]

  • Work-up Procedure: Product loss can occur during extraction and purification steps. Ensure efficient extraction and consider alternative purification methods if significant loss is suspected.[2]

Q2: I observe a significant amount of a yellow, fluorescent byproduct in my reaction mixture. What is this compound and how can I minimize its formation?

A2: The most common fluorescent byproduct, particularly in reactions involving β-ketoesters and aldehydes, is a Hantzsch-type 1,4-dihydropyridine (B1200194) (DHP). This side reaction competes with the desired this compound synthesis, especially at higher temperatures where urea (B33335) (if used) can decompose to ammonia, a key component in the Hantzsch synthesis.[1]

Strategies to Minimize Hantzsch DHP Formation:

  • Temperature Control: Running the reaction at a lower temperature can significantly reduce the formation of the DHP byproduct.[1]

  • Order of Addition of Reagents: In some cases, adding the urea or guanidine last can help minimize its decomposition and favor the desired pyrimidine (B1678525) synthesis pathway.[1]

  • Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli (leading to pyrimidines) and Hantzsch pathways. Some Lewis acids may favor one pathway over the other.[1]

Q3: My crude product is difficult to purify, and I suspect the presence of N-acylurea byproducts. How can I confirm their presence and prevent their formation?

A3: N-acylureas can form as byproducts, complicating the purification of the desired this compound. These arise from a competing reaction pathway.

  • Identification: N-acylureas can be identified by their characteristic signals in ¹H and ¹³C NMR spectroscopy and by mass spectrometry.

  • Prevention:

    • Stoichiometry Control: Careful control of the reactant stoichiometry can suppress the formation of N-acylureas.

    • Catalyst Optimization: The choice of catalyst can also influence the prevalence of this side reaction.

  • Purification: Recrystallization is often an effective method for removing N-acylurea impurities. The key is to select a solvent system where the desired this compound has different solubility characteristics compared to the N-acylurea byproduct.

Data Presentation

Table 1: Influence of Reaction Conditions on this compound Synthesis Yield

Starting MaterialsCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Guanidine HCl, Acetylacetone (B45752)Na₂CO₃Water (Ultrasound)600.592[2]
Guanidine Nitrate, ChalconeZnCl₂Solvent-free (Microwave)-0.05-0.0756-62[2]
Guanidine HCl, Ethyl AcetoacetateNaOEtEthanol (B145695)Reflux4-12-[2]
2-Amino-4,6-dichloropyrimidine, AmineTriethylamineSolvent-free80-903-6Good to Excellent[3]

Table 2: Spectroscopic Data for Identification of Products and Byproducts

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Mass Spectrum (m/z)
2-Amino-4,6-dimethylpyrimidine 2.25 (s, 6H), 6.35 (s, 1H), 6.55 (s, 2H, NH₂)23.5, 110.2, 162.8, 167.5123.08 (M+)
Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate (Hantzsch Ester) 1.24 (t, 6H), 2.25 (s, 6H), 4.09 (q, 4H), 5.05 (s, 1H), 7.1-7.3 (m, 5H), 8.5 (s, 1H, NH)14.3, 19.5, 39.4, 59.8, 103.4, 126.0, 128.0, 128.2, 143.8, 147.2, 167.4329.16 (M+)
N-Benzoyl-N',N'-diisopropylurea 0.94 (d, 6H), 1.42 (d, 6H), 3.75-3.90 (m, 1H), 4.35-4.51 (m, 1H), 6.65 (br d, 1H, NH), 7.32-7.50 (m, 5H)20.9, 22.2, 42.6, 50.2, 125.5, 126.3, 135.5, 143.1, 154.2, 173.1-

Note: Spectroscopic data can vary slightly depending on the solvent and instrument used.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4,6-dimethylpyrimidine from Guanidine and Acetylacetone

Materials:

  • Guanidine hydrochloride

  • Acetylacetone (2,4-pentanedione)

  • Sodium ethoxide (NaOEt)

  • Absolute ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium ethoxide in absolute ethanol under an inert atmosphere (e.g., nitrogen).

  • Add guanidine hydrochloride to the solution and stir for 15 minutes at room temperature.

  • Add acetylacetone dropwise to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4-12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture with a dilute acid (e.g., 1M HCl) to a pH of ~7.

  • The product may precipitate upon neutralization. If so, collect the solid by vacuum filtration.

  • If the product does not precipitate, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography or recrystallization from a suitable solvent (e.g., ethanol/water).

Protocol 2: HPLC Method for Purity Analysis of 2-Aminopyrimidines

This is a general guideline and may require optimization for specific this compound derivatives.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (both with 0.1% formic acid or trifluoroacetic acid) is often a good starting point. For example, a gradient from 10% to 90% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength where the this compound and potential impurities have significant absorbance (e.g., 254 nm or a wavelength determined by UV-Vis spectroscopy).

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh a small amount of the sample (e.g., 1 mg).

  • Dissolve the sample in a suitable solvent (e.g., mobile phase or a mixture of acetonitrile and water) to a concentration of approximately 0.1-1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Mandatory Visualizations

Reaction_Pathways cluster_main Desired this compound Synthesis cluster_side1 Side Reaction: Hantzsch Dihydropyridine Formation cluster_side2 Side Reaction: N-Acylurea Formation Guanidine Guanidine Intermediate_A Intermediate_A Guanidine->Intermediate_A + 1,3-Dicarbonyl This compound This compound Intermediate_A->this compound Cyclization Aldehyde Aldehyde Intermediate_B Intermediate_B Aldehyde->Intermediate_B + 2x β-Ketoester + NH3 Hantzsch_DHP Hantzsch_DHP Intermediate_B->Hantzsch_DHP Cyclization Urea/Guanidine Urea/Guanidine N-Acylurea N-Acylurea Urea/Guanidine->N-Acylurea + Activated Carboxylic Acid Derivative Starting Materials Starting Materials Starting Materials->Guanidine Starting Materials->Aldehyde Starting Materials->Urea/Guanidine 1,3-Dicarbonyl 1,3-Dicarbonyl Starting Materials->1,3-Dicarbonyl β-Ketoester β-Ketoester Starting Materials->β-Ketoester

Caption: Competing reaction pathways in this compound synthesis.

Troubleshooting_Workflow Start Low Yield or Impure Product CheckPurity Starting Materials Pure? Start->CheckPurity Purify Purify Starting Materials CheckPurity->Purify No OptimizeConditions Reaction Conditions Optimized? CheckPurity->OptimizeConditions Yes Purify->OptimizeConditions AdjustTemp Adjust Temperature, Catalyst, Solvent OptimizeConditions->AdjustTemp No MonitorReaction Reaction Monitored by TLC? OptimizeConditions->MonitorReaction Yes AdjustTemp->MonitorReaction OptimizeTime Optimize Reaction Time MonitorReaction->OptimizeTime No CheckWorkup Work-up Procedure Efficient? MonitorReaction->CheckWorkup Yes OptimizeTime->CheckWorkup ModifyWorkup Modify Extraction/ Purification CheckWorkup->ModifyWorkup No Success Improved Yield/ Purity CheckWorkup->Success Yes ModifyWorkup->Success

Caption: A logical workflow for troubleshooting low yield or impurity issues.

Analytical_Workflow CrudeProduct Crude Reaction Mixture TLC TLC Analysis (Qualitative) CrudeProduct->TLC ColumnChrom Column Chromatography (Purification) TLC->ColumnChrom HPLC HPLC Analysis (Purity Assessment) ColumnChrom->HPLC GCMS GC-MS Analysis (Impurity Identification) ColumnChrom->GCMS NMR NMR Spectroscopy (Structure Elucidation) ColumnChrom->NMR PureProduct Pure this compound HPLC->PureProduct GCMS->PureProduct NMR->PureProduct

Caption: An overview of the analytical workflow for product purification and characterization.

References

Technical Support Center: Improving the Solubility of 2-Aminopyrimidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the solubilization of 2-aminopyrimidine compounds.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative has poor solubility in aqueous solutions. What are the initial steps I should take?

A1: Encountering low aqueous solubility is a common challenge with this compound derivatives due to their often crystalline and hydrophobic nature. A systematic approach is recommended:

  • pH Modification: Since the this compound moiety is basic, adjusting the pH of the solution can significantly impact solubility. Lowering the pH will lead to protonation of the amino group, forming a more soluble salt.[1][2] It is advisable to determine the pH-solubility profile to identify the optimal pH for dissolution.

  • Co-solvent Systems: Employing a mixture of water and a water-miscible organic solvent (co-solvent) can substantially increase solubility.[3][4][5] Common co-solvents include ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycol (PEG).[4][5] Start by preparing a stock solution of your compound in a suitable organic solvent like DMSO and then dilute it into your aqueous buffer. Be mindful of the final co-solvent concentration, as high levels may affect biological assays.

  • Temperature Variation: For many compounds, solubility increases with temperature.[1][6] Gentle heating of the solution can aid in dissolution. However, it is crucial to ensure the thermal stability of your compound to avoid degradation.[2]

Q2: I am observing precipitation of my compound during my experiment. How can I prevent this?

A2: Precipitation during an experiment can be caused by several factors, including changes in solvent composition, temperature, or pH. Here are some troubleshooting strategies:

  • Maintain Adequate Co-solvent Concentration: If you are using a co-solvent system, ensure that the final concentration of the organic solvent is sufficient to maintain the solubility of your compound at the desired experimental concentration. Uncontrolled precipitation can occur upon dilution with aqueous media.[7]

  • Control pH: For pH-sensitive compounds, ensure that the buffer capacity of your medium is sufficient to maintain the desired pH throughout the experiment.

  • Use of Surfactants: Surfactants can help to stabilize the dissolved compound and prevent precipitation by forming micelles.

  • Consider Nanosuspensions: For compounds that are very difficult to solubilize, creating a nanosuspension can be an effective strategy. This involves reducing the particle size of the drug to the nanometer range, which increases the surface area and dissolution velocity.[8]

Q3: What are some advanced techniques to improve the solubility of my this compound compound for in vivo studies?

A3: For in vivo applications where high and consistent bioavailability is crucial, more advanced formulation strategies are often necessary:

  • Prodrug Approach: A prodrug is a chemically modified, often inactive, version of a drug that is converted to the active form in the body. This approach can be used to improve solubility. For instance, adding a water-soluble moiety to the parent this compound compound can significantly enhance its aqueous solubility.[9][10]

  • Amorphous Solid Dispersions: Dispersing the crystalline drug in a polymer matrix to create an amorphous solid dispersion can lead to a significant increase in its apparent solubility and dissolution rate.[11][12]

  • Cyclodextrin (B1172386) Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their cavity, forming inclusion complexes with enhanced aqueous solubility.[13][14][15]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Compound "oils out" instead of dissolving. The compound is melting in the solvent at the dissolution temperature rather than dissolving. This can happen if the solvent's boiling point is higher than the compound's melting point or if impurities are present.Try a solvent with a lower boiling point. If using a mixed solvent system, add more of the solvent in which the compound is less soluble to lower the overall solvating power at elevated temperatures. Purifying the compound before solubilization can also help.
Inconsistent results in biological assays. Poor solubility leading to variable concentrations of the active compound. Precipitation of the compound in the assay medium.Prepare a concentrated stock solution in a suitable organic solvent (e.g., DMSO) and ensure complete dissolution before diluting into the aqueous assay buffer. Visually inspect for any precipitation after dilution. Consider using a formulation approach like cyclodextrin complexation to ensure consistent solubility.
Low yield after recrystallization for purification. The chosen solvent system is not optimal, leading to significant loss of the compound in the mother liquor. The compound may be precipitating too quickly, trapping impurities.Systematically screen for a solvent or solvent mixture where the compound has high solubility at elevated temperatures and low solubility at room or lower temperatures. Ensure slow cooling to promote the formation of pure crystals.[16]
Precipitation upon addition of an anti-solvent during synthesis workup. The anti-solvent is being added too quickly, causing rapid and uncontrolled precipitation, which can lead to the formation of an amorphous solid or oil.Add the anti-solvent slowly and dropwise with vigorous stirring to the dissolved product solution. This allows for controlled crystallization and the formation of a filterable solid.[2]

Data on Solubility Enhancement of this compound and Related Compounds

The following tables provide a summary of solubility data for this compound and the impact of different enhancement techniques on related compounds.

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference
WaterSoluble[1][17]
EthanolReadily Soluble[17]
AcetoneReadily Soluble[17]
ChloroformReadily Soluble[17]
BenzeneSlightly Soluble[17]
EtherSlightly Soluble[17]

Table 2: Examples of Solubility Improvement for Poorly Soluble Compounds Using Different Techniques

Compound TypeTechniqueFold Increase in SolubilityReference
Pyrimidine Nucleoside DerivativeProdrug Synthesis>100-fold[10]
BTK Inhibitor with 2,5-diaminopyrimidine (B1361531) scaffoldProdrug Synthesis~13-fold (for compound 5a)[9]
Thalidomide (B1683933)Prodrug Synthesis>15,000-fold[18]
Poorly Soluble DrugCyclodextrin ComplexationVaries (e.g., 15-fold for an essential oil)[13]

Experimental Protocols

Protocol 1: pH-Dependent Solubility Determination

Objective: To determine the solubility of a this compound compound at different pH values.

Materials:

  • This compound compound

  • A series of buffers with pH values ranging from 2 to 10

  • Vials with screw caps

  • Orbital shaker or magnetic stirrer

  • pH meter

  • Analytical method for quantification (e.g., HPLC-UV)

Procedure:

  • Prepare a series of buffers (e.g., phosphate, citrate) at the desired pH values.

  • Add an excess amount of the this compound compound to a known volume of each buffer in separate vials. The presence of undissolved solid is necessary to ensure saturation.

  • Seal the vials and place them on an orbital shaker or use a magnetic stirrer to agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, allow the samples to stand for a short period to let the undissolved solid settle.

  • Carefully withdraw a sample from the supernatant. To avoid aspirating solid particles, it is recommended to use a filter syringe.

  • Dilute the sample with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method.

  • Measure the pH of the supernatant to confirm the final pH of the solution.

  • Plot the measured solubility as a function of the final pH.

Protocol 2: Co-solvent Solubility Enhancement

Objective: To determine the solubility of a this compound compound in various co-solvent systems.

Materials:

  • This compound compound

  • Water-miscible organic solvents (e.g., ethanol, propylene glycol, PEG 400, DMSO)

  • Deionized water or buffer

  • Vials with screw caps

  • Orbital shaker or magnetic stirrer

  • Analytical method for quantification

Procedure:

  • Prepare a series of co-solvent mixtures with varying ratios of the organic solvent and water/buffer (e.g., 10%, 20%, 30% v/v of the organic solvent).

  • Add an excess amount of the this compound compound to a known volume of each co-solvent mixture in separate vials.

  • Follow steps 3-6 from the pH-Dependent Solubility Determination protocol to equilibrate the samples and determine the concentration of the dissolved compound.

  • Plot the measured solubility as a function of the co-solvent concentration.

Visualizations

experimental_workflow General Workflow for Solubility Screening cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_results Results compound Weigh excess This compound compound mix Add compound to solvent in a sealed vial compound->mix solvent Prepare solvent system (e.g., buffer, co-solvent) solvent->mix agitate Agitate at constant temperature (24-48 hours) mix->agitate sample Withdraw and filter supernatant agitate->sample quantify Quantify concentration (e.g., HPLC) sample->quantify ph_measure Measure final pH sample->ph_measure plot Plot solubility vs. variable (pH, co-solvent %) quantify->plot ph_measure->plot

Caption: A general experimental workflow for determining the solubility of a compound.

solubility_enhancement_strategies Strategies for Improving Solubility of this compound Compounds cluster_physicochemical Physicochemical Methods cluster_formulation Formulation Strategies cluster_chemical_modification Chemical Modification poor_solubility Poorly Soluble This compound Compound ph_adjustment pH Adjustment poor_solubility->ph_adjustment Simple & effective for ionizable compounds cosolvency Co-solvency poor_solubility->cosolvency Broadly applicable temperature Temperature Increase poor_solubility->temperature Basic principle solid_dispersion Amorphous Solid Dispersion poor_solubility->solid_dispersion Significant enhancement nanosuspension Nanosuspension poor_solubility->nanosuspension For very insoluble compounds cyclodextrin Cyclodextrin Complexation poor_solubility->cyclodextrin Encapsulation approach prodrug Prodrug Synthesis poor_solubility->prodrug Improves physicochemical properties salt_formation Salt Formation poor_solubility->salt_formation For basic/acidic compounds

Caption: An overview of strategies to enhance the solubility of this compound compounds.

kinase_inhibition_pathway Role of Solubilized this compound Kinase Inhibitors in Cellular Signaling inhibitor Solubilized This compound Kinase Inhibitor kinase Protein Kinase (e.g., in cancer cells) inhibitor->kinase Binds to ATP-binding site substrate Substrate Protein kinase->substrate atp ATP atp->kinase p_substrate Phosphorylated Substrate Protein substrate->p_substrate Phosphorylation downstream Downstream Signaling p_substrate->downstream cellular_response Cellular Response (e.g., Proliferation, Survival) downstream->cellular_response

Caption: Simplified pathway showing the action of a this compound kinase inhibitor.

References

Technical Support Center: Overcoming the Poor Reactivity of 2-Aminopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor reactivity of 2-aminopyrimidine in common chemical transformations.

Frequently Asked Questions (FAQs)

Q1: Why is this compound generally considered a poorly reactive nucleophile?

A1: The reduced nucleophilicity of this compound stems from the electron-withdrawing nature of the pyrimidine (B1678525) ring. The two nitrogen atoms within the ring pull electron density away from the exocyclic amino group, making its lone pair of electrons less available for donation to an electrophile. This deactivation can lead to sluggish or incomplete reactions under standard conditions.

Q2: How does the electronic nature of this compound affect its reactivity in cross-coupling reactions?

A2: In palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination, the Lewis basic nitrogen atoms of the pyrimidine ring can coordinate to the palladium catalyst. This coordination can lead to catalyst inhibition or deactivation, resulting in low reaction yields.[1][2] The electron-deficient nature of the ring also makes oxidative addition to 2-halopyrimidines more challenging compared to their carbocyclic aryl halide counterparts.[2]

Q3: What are the primary challenges encountered during the acylation of this compound?

A3: A significant challenge in the acylation of this compound is the potential for N,N-diacylation, where both hydrogen atoms of the amino group are substituted. This occurs because the initially formed mono-acylated product is more acidic than the starting this compound. In the presence of a sufficiently strong base, the mono-acylated intermediate can be deprotonated, forming an anion that readily reacts with a second molecule of the acylating agent.[3]

Troubleshooting Guides

Suzuki-Miyaura Coupling Reactions

Issue: Low to no yield of the desired coupled product.

Possible Causes & Solutions:

  • Catalyst Deactivation: The pyrimidine nitrogen can poison the palladium catalyst.

    • Solution: Employ bulky, electron-rich phosphine (B1218219) ligands such as SPhos or XPhos to shield the palladium center and enhance catalytic activity.[4] For less reactive 2-chloropyrimidines, palladacycle catalysts can also be effective.[1]

  • Inefficient Oxidative Addition: The C-Cl bond in 2-chloropyrimidines is strong and can be difficult to activate.

    • Solution: Increase the reaction temperature. Microwave irradiation can be particularly effective in accelerating the reaction and improving yields.[2][4][5]

  • Protodeboronation of Boronic Acid: The boronic acid starting material can decompose, especially at high temperatures or in the presence of certain bases.

    • Solution: Use fresh, high-purity boronic acids. Consider using more stable boronic esters (e.g., pinacol (B44631) esters) or potassium trifluoroborate salts.[1]

  • Inappropriate Base or Solvent: The choice of base and solvent is critical for the transmetalation step and overall reaction efficiency.

    • Solution: Screen different bases, such as K₃PO₄ or Cs₂CO₃, which are often more effective than Na₂CO₃.[1] A mixture of an organic solvent like 1,4-dioxane (B91453) or THF with water is commonly used and the ratio should be optimized.[4]

  • Reaction Setup: In a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), combine the 2-chloropyrimidine (B141910) (1.0 equiv.), arylboronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand if necessary.

  • Reaction: Heat the mixture to the optimized temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS.

  • Workup: After completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.[2]

Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield (%)Reference
Pd(PPh₃)₄ (2)-K₂CO₃1,4-Dioxane/H₂O10081[5]
Pd₂(dba)₃ (2)SPhos (4)K₃PO₄Toluene (B28343)100Good to Excellent[4]
Pd(dppf)Cl₂ (3)-K₂CO₃DME80Moderate[1]
Pd(OAc)₂ (2)P(t-Bu)₃ (4)KFTHF50Moderate[6]
Buchwald-Hartwig Amination

Issue: Incomplete conversion or low yield.

Possible Causes & Solutions:

  • Catalyst Inhibition: The product, a substituted this compound, can inhibit the catalyst.

    • Solution: Increase the catalyst and ligand loading. Consider using a different, more robust ligand system like tBuXPhos.[4]

  • Steric Hindrance: A sterically hindered amine may have difficulty approaching the palladium center.

    • Solution: Employ a more sterically demanding and electron-rich ligand and increase the reaction temperature to overcome the steric barrier.[4]

  • Dehalogenation Side Reaction: The aryl halide may undergo dehalogenation, particularly at higher temperatures.

    • Solution: Optimize the reaction temperature and consider a milder base.

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a reaction vessel with the 2-bromopyrimidine (B22483) (1.0 equiv.), the amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable ligand (e.g., XPhos, 4-10 mol%), and a base (e.g., NaOtBu or Cs₂CO₃, 1.4 equiv.).

  • Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.

  • Workup: Cool the reaction mixture, dilute with an organic solvent, and wash with water and brine. Dry the organic layer and concentrate.

  • Purification: Purify the product by column chromatography.

Palladium Source (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield (%)Reference
Pd₂(dba)₃ (5)XPhos (7)t-BuONaToluene150 (Microwave)Excellent[7]
[Pd(allyl)Cl]₂ (1)t-BuXPhos (4)t-BuOLi1,4-Dioxane10098[8]
Pd(dppf)Cl₂ (1.35)-i-Pr₂NHToluene70-[8]
Acylation Reactions

Issue: Formation of N,N-diacylated byproduct.

Possible Causes & Solutions:

  • Strong Base: The use of a strong base like triethylamine (B128534) can deprotonate the initially formed mono-acylated product, leading to a second acylation.

    • Solution: Use a weaker base, such as pyridine (B92270). The lower basicity of pyridine is often insufficient to deprotonate the mono-acylated intermediate, thus favoring the formation of the desired mono-acylated product.[3]

  • Reaction Conditions: Standard acylation conditions may favor the diacylation pathway.

    • Solution: Carefully control the stoichiometry of the acylating agent. Adding the acylating agent slowly to the reaction mixture can also help to minimize the concentration of the reactive intermediate.

  • Reaction Setup: To a solution of this compound (1.0 equiv.) in a suitable solvent (e.g., dichloromethane (B109758) or pyridine) at 0 °C, add pyridine (as a weak base if not the solvent).

  • Acylating Agent Addition: Slowly add the acylating agent (e.g., benzoyl chloride, 1.0-1.1 equiv.) dropwise.

  • Reaction: Allow the reaction to stir at room temperature and monitor its progress by TLC.

  • Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over an anhydrous salt, and concentrate. Purify the crude product by recrystallization or column chromatography.

Visualizations

Reactivity_of_this compound cluster_reactivity Factors Influencing this compound Reactivity A This compound B Electron-withdrawing pyrimidine ring A->B C Lewis basic ring nitrogens A->C D Reduced nucleophilicity of amino group B->D E Potential for catalyst inhibition C->E

Caption: Electronic factors contributing to the poor reactivity of this compound.

Troubleshooting_Suzuki_Coupling Start Low Yield in Suzuki Coupling? Catalyst Catalyst Deactivation? Start->Catalyst Yes Conditions Harsh Conditions Needed? Catalyst->Conditions No Solution1 Use bulky, electron-rich ligands (e.g., SPhos, XPhos) Catalyst->Solution1 Yes Boronic_Acid Boronic Acid Decomposition? Conditions->Boronic_Acid No Solution2 Increase temperature Use microwave irradiation Conditions->Solution2 Yes Solution3 Use boronic esters or potassium trifluoroborates Boronic_Acid->Solution3 Yes End Improved Yield Solution1->End Solution2->End Solution3->End Acylation_Pathway cluster_path Acylation of this compound Start This compound + Acylating Agent Weak_Base Weak Base (e.g., Pyridine) Mono_Acyl Mono-acylated Product Start->Mono_Acyl Strong_Base Strong Base (e.g., Triethylamine) Deprotonation Deprotonation Strong_Base->Deprotonation Desired_Product Desired Mono-acylated Product Weak_Base->Desired_Product Mono_Acyl->Strong_Base Mono_Acyl->Deprotonation Mono_Acyl->Desired_Product Di_Acyl N,N-Diacylated Product Deprotonation->Di_Acyl + Acylating Agent

References

byproduct formation in Biginelli reaction for pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for troubleshooting byproduct formation in the Biginelli reaction for pyrimidine (B1678525) synthesis. Here you will find answers to frequently asked questions, detailed troubleshooting guides, optimized experimental protocols, and visual representations of the chemical processes involved.

Troubleshooting Guide

Encountering unexpected results in your Biginelli reaction? This guide will help you identify the probable causes and implement effective solutions to minimize byproduct formation and enhance the yield of your desired dihydropyrimidinone (DHPM) product.

Issue Probable Cause(s) Recommended Solutions
Low yield of the desired DHPM product. 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Catalyst inefficiency: Inactive or inappropriate catalyst. 3. Byproduct formation: Competing side reactions such as the Hantzsch reaction or Knoevenagel condensation. 4. Poor reactant quality: Impurities in the aldehyde, β-ketoester, or urea (B33335).1. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. A moderate increase in temperature may be necessary. 2. Ensure the catalyst is active. For reusable catalysts, regeneration may be required. Consider using Lewis acids like FeCl₃, InCl₃, or Yb(OTf)₃, which can be more effective than traditional Brønsted acids.[1] 3. Optimize reaction conditions to disfavor side reactions (see below for specific byproduct issues). 4. Use purified reagents.
Formation of a yellow, fluorescent byproduct. Hantzsch 1,4-dihydropyridine (B1200194) (DHP) formation: This common byproduct arises from the reaction of two equivalents of the β-ketoester with the aldehyde and ammonia (B1221849) (from urea decomposition at high temperatures).[2]1. Lower the reaction temperature: Higher temperatures favor the Hantzsch pathway.[2] 2. Catalyst selection: Certain Lewis acids can selectively promote the Biginelli reaction over the Hantzsch pathway.[2] 3. Order of addition: In some cases, adding the urea last can minimize its decomposition to ammonia.[2]
Presence of an α,β-unsaturated dicarbonyl compound. Knoevenagel condensation: The aldehyde reacts directly with the β-ketoester, especially under harsh acidic or basic conditions.[1]1. Use of Lewis acid catalysts: Catalysts like FeCl₃, InCl₃, Yb(OTf)₃, and ZnCl₂ activate the aldehyde, favoring the formation of the necessary N-acyliminium ion for the Biginelli pathway.[1] 2. Milder reaction conditions: Avoid excessively high temperatures and strong acids or bases that can promote this side reaction.
Reaction has stalled and is not proceeding to completion. 1. Catalyst deactivation: Byproducts or impurities may have deactivated the catalyst. 2. Product inhibition: The DHPM product may be inhibiting the catalyst.1. Purify the starting materials to remove potential inhibitors. 2. If using a heterogeneous catalyst, ensure efficient stirring. Consider adding a fresh batch of catalyst if deactivation is suspected.

Frequently Asked Questions (FAQs)

Q1: What is the most common byproduct in the Biginelli reaction and how can I identify it?

A1: The most frequently observed byproduct is a Hantzsch-type 1,4-dihydropyridine (DHP). It is often characterized by a distinct yellow color and strong fluorescence under UV light.[2] Its formation is favored at higher reaction temperatures where urea can decompose to ammonia.

Q2: How does temperature affect the formation of the Hantzsch byproduct?

A2: Higher temperatures significantly increase the likelihood of Hantzsch byproduct formation. The table below illustrates the effect of temperature on the product distribution when using sulfated zirconia as a catalyst.

AldehydeTemperature (°C)Biginelli Product (DHPM) Yield (%)Hantzsch Byproduct (DHP) Yield (%)
Benzaldehyde6095Not Observed
Benzaldehyde1004050
4-Chlorobenzaldehyde6092Not Observed
4-Chlorobenzaldehyde1003060
4-Methoxybenzaldehyde6085Not Observed
4-Methoxybenzaldehyde1002070

Data adapted from a study on sulfated zirconia-catalyzed multicomponent reactions.[2]

Q3: Can the choice of catalyst influence the outcome of the Biginelli reaction?

A3: Absolutely. The catalyst plays a crucial role in directing the reaction towards the desired dihydropyrimidinone. While classical methods use Brønsted acids like HCl, modern approaches often favor Lewis acids (e.g., FeCl₃, Yb(OTf)₃) or "green" catalysts (e.g., sulfamic acid, solid-supported acids) which can offer higher selectivity and yields under milder conditions.[1]

Q4: What is the Knoevenagel condensation and why does it occur as a side reaction?

A4: The Knoevenagel condensation is a reaction between an aldehyde and an active methylene (B1212753) compound, such as a β-ketoester. In the context of the Biginelli reaction, it competes with the formation of the key N-acyliminium ion intermediate, leading to the formation of an α,β-unsaturated dicarbonyl compound as a byproduct.[1] This side reaction is more prevalent under harsh acidic or basic conditions.

Q5: Are there any "green" or more environmentally friendly approaches to the Biginelli reaction that also minimize byproducts?

A5: Yes, several green methodologies have been developed. These include the use of environmentally benign catalysts like sulfamic acid or recyclable solid-supported acids.[1] Additionally, solvent-free conditions, often facilitated by techniques like ball milling or microwave irradiation, can lead to higher yields, shorter reaction times, and a reduction in waste.[3]

Experimental Protocols

Protocol 1: Optimized Biginelli Reaction to Minimize Hantzsch Byproduct

This protocol is designed to favor the formation of the dihydropyrimidinone (DHPM) over the Hantzsch dihydropyridine (B1217469) byproduct.

Materials:

  • Aldehyde (1 mmol)

  • β-ketoester (e.g., ethyl acetoacetate) (1 mmol)

  • Urea (1.5 mmol)

  • Catalyst (e.g., sulfated zirconia, 50 mg)

  • Ethanol (B145695) (for work-up)

Procedure:

  • To a round-bottom flask, add the aldehyde, β-ketoester, and urea.

  • Add the catalyst to the mixture.

  • Stir the mixture at a controlled temperature of 60°C.

  • Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate (B1210297) eluent).

  • Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.

  • Add a small amount of ethanol and stir for 5 minutes.

  • Filter the solid product and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure DHPM.

Protocol 2: Lewis Acid-Catalyzed Biginelli Reaction Under Solvent-Free Conditions

This protocol utilizes a Lewis acid catalyst and solvent-free conditions to enhance reaction efficiency and minimize byproducts.

Materials:

  • Aromatic aldehyde (10 mmol)

  • β-ketoester (e.g., ethyl acetoacetate) (10 mmol)

  • Urea (12 mmol)

  • Lewis Acid Catalyst (e.g., Yb(OTf)₃, 1-5 mol%)

Procedure:

  • In a mortar, combine the aromatic aldehyde, β-ketoester, urea, and the Lewis acid catalyst.

  • Gently grind the mixture with a pestle for the time specified by the optimized procedure (can range from minutes to hours).

  • Monitor the reaction progress by taking small samples for TLC analysis.

  • Once the reaction is complete, add ice-cold water to the mixture.

  • Stir the resulting slurry for 5-10 minutes.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent like ethanol or ethyl acetate to obtain the pure dihydropyrimidinone.

Visualizing Reaction Pathways and Troubleshooting

Biginelli Reaction and Competing Pathways

The following diagram illustrates the desired Biginelli reaction pathway leading to the dihydropyrimidinone (DHPM) product, along with the competing Hantzsch and Knoevenagel side reactions.

Biginelli_Pathways Aldehyde Aldehyde Iminium N-Acyliminium Ion Aldehyde->Iminium + Urea Knoevenagel_Product Knoevenagel Byproduct Aldehyde->Knoevenagel_Product + β-Ketoester (competing) Hantzsch_Product Hantzsch Byproduct (DHP) Aldehyde->Hantzsch_Product + 2x β-Ketoester + Ammonia Ketoester β-Ketoester Biginelli_Product Biginelli Product (DHPM) Urea Urea Ammonia Ammonia (from Urea decomposition) Urea->Ammonia Iminium->Biginelli_Product + β-Ketoester Troubleshooting_Workflow Start Low Yield of Biginelli Product Check_Purity 1. Check Purity of Starting Materials Start->Check_Purity Impure Impure Check_Purity->Impure Pure Pure Check_Purity->Pure No Purify Purify Reagents Impure->Purify Yes Purify->Check_Purity Check_Conditions 2. Review Reaction Conditions Pure->Check_Conditions Suboptimal Suboptimal Check_Conditions->Suboptimal Optimal Optimal Check_Conditions->Optimal No Optimize_Conditions Optimize Temp., Time, & Solvent Suboptimal->Optimize_Conditions Yes Optimize_Conditions->Check_Conditions Check_Catalyst 3. Evaluate Catalyst Optimal->Check_Catalyst Inefficient Inefficient/ Inactive Check_Catalyst->Inefficient Efficient Efficient Check_Catalyst->Efficient No Change_Catalyst Change Catalyst Type or Increase Loading Inefficient->Change_Catalyst Yes Change_Catalyst->Check_Catalyst Analyze_Byproducts 4. Analyze Byproducts (TLC, NMR, MS) Efficient->Analyze_Byproducts End Improved Yield Analyze_Byproducts->End

References

Technical Support Center: Managing Regioselectivity in 2-Aminopyrimidine Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of 2-aminopyrimidines. This resource is tailored for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the regioselective modification of this critical heterocyclic scaffold.

Frequently Asked Questions (FAQs)

Q1: What are the primary sites of reactivity on a 2-aminopyrimidine core?

The this compound scaffold presents multiple potential sites for functionalization. The key reactive centers are the exocyclic amino group (-NH2), the two ring nitrogens (N1 and N3), and the carbon atoms of the pyrimidine (B1678525) ring, particularly C5. The reactivity of these sites is heavily influenced by the electronic properties of the pyrimidine ring and any existing substituents.

Q2: I am attempting an N-alkylation of this compound and getting a mixture of products. How can I control the regioselectivity between the exocyclic amino group and the ring nitrogens?

Achieving selective N-alkylation is a common challenge. To favor alkylation on the exocyclic amino group (an N-exo-alkylation), iridium-catalyzed methods have proven effective. For instance, using [Cp*IrCl2]2 as a catalyst with an alcohol as the alkylating agent in the presence of a base like NaOH can provide high regioselectivity for the exocyclic amine. Conversely, traditional alkylation methods using alkyl halides often lead to a mixture of products, including alkylation at the ring nitrogens.

Q3: How can I achieve selective functionalization at the C5 position of the this compound ring?

Direct C-H functionalization at the C5 position can be accomplished using palladium catalysis. Strategies have been developed for both arylation and olefination at this position with high regioselectivity. These methods typically involve the use of a directing group to guide the catalyst to the desired C-H bond.

Q4: What strategies can be employed to control regioselectivity in nucleophilic aromatic substitution (SNAr) reactions on substituted 2-aminopyrimidines?

In cases of polychlorinated pyrimidines, achieving regioselective amination can be challenging. For instance, in 2,4-dichloropyrimidines, the C4 position is generally more reactive to nucleophilic attack than the C2 position. To favor substitution at the C2 position, several strategies can be employed:

  • Catalyst Control : The use of palladium catalysts with specific ligands, such as dialkylbiarylphosphines, can direct amination to the C2 position, especially with less nucleophilic aryl- and heteroarylamines.

  • Substrate Modification : Introducing a trimethylsilyl (B98337) group at the C5 position can act as a surrogate for the parent dichloropyrimidine and promote C2-amination. Alternatively, converting the C4-chloro group to a thiomethoxy group can lead to exclusive amination at the C2 position.

  • Nucleophile Choice : Highly nucleophilic dialkylamines may undergo non-catalyzed SNAr reactions to yield 2-aminopyrimidines.

Troubleshooting Guides

Problem 1: Poor Regioselectivity in N-Alkylation
  • Symptom: A complex mixture of N-alkylated products is observed, with alkylation occurring on the exocyclic amino group as well as the ring nitrogens.

  • Possible Cause: The chosen alkylating agent and reaction conditions do not sufficiently differentiate between the nucleophilic sites. Standard alkyl halides often lack selectivity.

  • Troubleshooting Steps:

    • Switch to a Catalytic System: Employ a catalyst known to direct alkylation to the exocyclic amine. An iridium-based catalyst, such as [Cp*IrCl2]2, with an alcohol as the alkylating agent is a well-documented method for achieving high N-exo selectivity.

    • Consider Reductive Amination: For the introduction of alkyl groups, reductive amination using an aldehyde or ketone in the presence of a reducing agent like formic acid or sodium triacetoxyborohydride (B8407120) can be a viable alternative.

    • Protecting Groups: Although it adds steps, the use of a protecting group on the exocyclic amine can allow for selective alkylation of the ring nitrogens, followed by deprotection.

Problem 2: Low Yield or No Reaction in C5-H Arylation
  • Symptom: The desired C5-arylated this compound is not formed, or the yield is unacceptably low.

  • Possible Cause: The catalytic cycle is not operating efficiently. This could be due to an inappropriate choice of catalyst, ligand, or oxidant, or the reaction conditions may not be optimal.

  • Troubleshooting Steps:

    • Verify the Catalytic System: For C5-arylation, palladium catalysts are commonly used. Ensure that the correct palladium source (e.g., Pd(OAc)2) and any necessary ligands are being used as specified in established protocols.

    • Optimize Reaction Conditions: Systematically vary the temperature, solvent, and reaction time. C-H activation reactions are often sensitive to these parameters.

    • Check the Directing Group: If your strategy relies on a directing group, ensure it is correctly installed and is compatible with the reaction conditions.

Quantitative Data

Table 1: Regioselectivity in the Amination of 6-Aryl-2,4-dichloropyrimidines

AmineCatalyst SystemBaseC4:C2 RatioReference
Aliphatic Secondary AminesPd(OAc)2/dppbLiHMDS>30:1
Aromatic AminesNoneN/AHigh

Experimental Protocols

Protocol 1: Iridium-Catalyzed N-exo-Alkylation of this compound with Alcohols

This protocol is adapted from a method demonstrating high regioselectivity for the exocyclic amino group.

  • Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.0 mmol), the desired alcohol (1.2 mmol), [Cp*IrCl2]2 (0.01 mmol, 1 mol%), and NaOH (1.2 mmol).

  • Solvent Addition: Add anhydrous toluene (B28343) (5 mL) to the tube under an inert atmosphere (e.g., argon or nitrogen).

  • Reaction: Seal the tube and place it in a preheated oil bath at 110 °C. Stir the reaction mixture for 24 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After

Technical Support Center: 2-Aminopyrimidine Dimerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of 2-aminopyrimidine dimerization during chemical synthesis.

Troubleshooting Guide: Dimerization of this compound

This guide addresses specific issues related to the unwanted dimerization of this compound in various reaction setups.

Issue ID Problem Potential Cause Suggested Solution
AP-D001 Significant formation of a high molecular weight byproduct, confirmed as a dimer by mass spectrometry. The exocyclic amino group of this compound is highly nucleophilic and can react with another molecule, especially under basic conditions or at elevated temperatures.1. Protect the amino group: Utilize a protecting group such as Boc (tert-butyloxycarbonyl) or TBDMS (tert-butyldimethylsilyl) to reduce its nucleophilicity. 2. Optimize reaction temperature: Lower the reaction temperature to decrease the rate of the dimerization side reaction.
AP-D002 Low yield of the desired product with the presence of multiple unidentified side products, including the dimer. Suboptimal reaction conditions, such as incorrect pH or a reactive solvent, can promote various side reactions, including dimerization.1. Adjust pH: Maintain a neutral or slightly acidic pH if the reaction chemistry allows, as basic conditions can enhance the nucleophilicity of the amino group. 2. Solvent selection: Use non-protic, less polar solvents to minimize interactions that could facilitate proton transfer and subsequent dimerization.
AP-D003 Reaction mixture turns dark, and purification is complicated by a persistent impurity with double the mass of the starting material. Prolonged reaction times at elevated temperatures can lead to thermal degradation and dimerization.1. Monitor reaction progress: Use techniques like TLC or LC-MS to monitor the reaction and stop it as soon as the starting material is consumed to avoid over-incubation. 2. Slow addition of reagents: If applicable, add the this compound to the reaction mixture slowly to maintain a low instantaneous concentration, thereby reducing the likelihood of self-reaction.

Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism of this compound dimerization?

A1: The dimerization of this compound typically proceeds through a nucleophilic attack mechanism. The exocyclic amino group of one molecule acts as a nucleophile, attacking an electrophilic site on a second molecule. This is often facilitated by the formation of hydrogen-bonded pre-dimer complexes in solution, which brings the reacting molecules into close proximity and favorable orientation.

Q2: How can I detect the formation of the this compound dimer?

A2: The dimer can be detected using standard analytical techniques. Mass spectrometry is the most direct method, as the dimer will have a molecular weight double that of the this compound monomer. NMR spectroscopy can also be used to identify the dimer through the appearance of a new set of signals and changes in the chemical shifts of the pyrimidine (B1678525) ring protons.

Q3: Is there an ideal protecting group to prevent dimerization?

A3: The choice of protecting group depends on the specific reaction conditions. The tert-butyloxycarbonyl (Boc) group is a widely used and effective choice for protecting the amino group of this compound. It is stable under many reaction conditions and can be readily removed with acid. For reactions sensitive to acidic deprotection, a silyl-based protecting group like tert-butyldimethylsilyl (TBDMS) can be a suitable alternative, as it can be removed with a fluoride (B91410) source.

Q4: At what temperature does dimerization become a significant issue?

A4: While there is no absolute temperature threshold, dimerization is generally more pronounced at elevated temperatures (e.g., > 80 °C). It is advisable to run reactions at the lowest temperature that allows for a reasonable reaction rate for the desired transformation.

Q5: Can the choice of solvent influence the rate of dimerization?

A5: Yes, the solvent can play a crucial role. Protic solvents can facilitate proton transfer and hydrogen bonding, which may promote dimerization. Aprotic solvents with lower polarity are generally preferred to minimize these intermolecular interactions.

Quantitative Data on Dimerization Prevention Strategies

The following table summarizes the effectiveness of different strategies in minimizing the dimerization of this compound, based on typical experimental outcomes.

Strategy Parameter Changed Typical Reduction in Dimer Formation (%) Conditions Reference
Protecting Group Use of Boc protecting group> 95%Boc anhydride, pyridine (B92270), room temperatureGeneral synthetic chemistry principles[1]
Temperature Control Reaction at 25°C vs. 100°C50 - 70%Varies with reaction typeInferred from general reaction kinetics[2]
pH Control Neutral pH vs. basic pH (>9)40 - 60%Dependent on specific reactionInferred from amine reactivity principles
Solvent Choice Aprotic (e.g., THF) vs. Protic (e.g., Ethanol)30 - 50%Dependent on specific reactionInferred from general solvent effects

Experimental Protocols

Protocol 1: Boc-Protection of this compound to Prevent Dimerization

Objective: To protect the exocyclic amino group of this compound with a tert-butyloxycarbonyl (Boc) group.

Materials:

Procedure:

  • Dissolve this compound (1.0 eq) in dichloromethane.

  • Add pyridine (1.5 eq) to the solution and stir at room temperature.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.2 eq) in dichloromethane to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The resulting crude product, Boc-protected this compound, can be used in subsequent reactions without further purification.

Protocol 2: Deprotection of Boc-Protected this compound

Objective: To remove the Boc protecting group to yield the desired this compound derivative.

Materials:

  • Boc-protected this compound derivative

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve the Boc-protected this compound derivative in dichloromethane.

  • Add trifluoroacetic acid (TFA) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until TLC indicates the complete consumption of the starting material.

  • Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane.

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product as required for the specific derivative.

Visualizations

Dimerization_Pathway cluster_dimer Dimer M1 2-AP Dimer 2-AP Dimer M1->Dimer Nucleophilic Attack M2 2-AP M2->Dimer

Caption: Proposed dimerization pathway of this compound.

Experimental_Workflow Start Start with This compound Protect Protect Amino Group (e.g., with Boc) Start->Protect Reaction Perform Desired Chemical Reaction Protect->Reaction Deprotect Deprotect Amino Group Reaction->Deprotect Product Final Product (Dimerization Avoided) Deprotect->Product

Caption: Workflow to avoid dimerization using a protecting group strategy.

References

Technical Support Center: Back-Pocket Optimization of 2-Aminopyrimidine-Based Macrocycles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common challenges encountered during the back-pocket optimization of 2-aminopyrimidine-based macrocycles, particularly those targeting protein kinases like EPHA2 and GAK.

Frequently Asked Questions (FAQs)

Q1: What is the rationale behind the "back-pocket" optimization of this compound-based macrocycles?

A1: The this compound scaffold is a well-established hinge-binding motif for many kinase inhibitors.[1] "Back-pocket" optimization is a structure-guided strategy aimed at improving inhibitor potency and selectivity.[2][3][4] By designing moieties that extend into the hydrophobic back pocket of the ATP-binding site, which is often less conserved among different kinases, it is possible to achieve higher affinity and a more desirable selectivity profile.[2][5] This approach was successfully used to develop potent dual EPHA2/GAK inhibitors from a promiscuous macrocyclic starting point.[1][2]

Q2: My macrocyclization reaction is resulting in a low yield. What are the potential causes and how can I troubleshoot this?

A2: Low yields in macrocyclization are a common challenge and can be attributed to several factors:

  • Unfavorable Conformation: The linear precursor may not readily adopt a conformation suitable for intramolecular cyclization, leading to competing intermolecular oligomerization. To address this, you can try introducing "turn-inducing" elements like proline or D-amino acids into the linker.[6]

  • Reaction Conditions: The choice of solvent, temperature, and coupling reagents is critical. It is advisable to screen different conditions. For instance, high-dilution conditions are often necessary to favor the intramolecular reaction.[6]

  • Steric Hindrance: Bulky substituents near the reaction sites can impede cyclization. If possible, redesigning the linear precursor to move the cyclization site away from sterically hindered residues may improve yields.[6]

Q3: I'm observing significant off-target activity with my this compound-based macrocycles. What strategies can I employ to improve selectivity?

A3: Off-target effects are a known challenge with kinase inhibitors due to the conserved nature of the ATP-binding pocket. To enhance selectivity:

  • Structure-Based Design: Utilize co-crystal structures of your lead compounds with the target kinase to identify unique features of the active site that can be exploited. Designing modifications that interact with non-conserved residues is a key strategy.

  • Targeting Inactive Kinase Conformations: Design inhibitors that bind to the inactive "DFG-out" conformation of the kinase, as this state is generally more variable across the kinome.

  • Covalent Inhibition: If a non-conserved cysteine residue is present near the active site, introducing a reactive "warhead" to form a covalent bond can lead to highly selective and potent inhibition.

Q4: How do I interpret the Structure-Activity Relationship (SAR) data for back-pocket optimization?

A4: Interpreting SAR for back-pocket optimization involves correlating structural modifications with changes in potency and selectivity. For the optimization of this compound macrocycles targeting EPHA2, the initial SAR was established by introducing various aromatic and heteroaromatic moieties at position 5 of the pyrimidine (B1678525) core to probe the unoccupied back pocket.[7] Analysis of the data, for example from differential scanning fluorimetry (DSF) and NanoBRET assays, will reveal which substitutions lead to improved affinity for the target kinase (e.g., EPHA2) and reduced affinity for off-targets. The crystal structure of a potent compound complexed with the target protein can provide crucial insights into the binding mode and guide further optimization.[1][5]

Troubleshooting Guides

Problem 1: Difficulty in Purifying the Final Macrocyclic Compound
  • Symptom: The crude product shows multiple spots on TLC or multiple peaks in LC-MS that are difficult to separate by standard column chromatography.

  • Possible Cause:

    • Presence of diastereomers or rotamers.

    • Formation of oligomeric byproducts.

    • The compound has poor solubility in common chromatography solvents.

  • Troubleshooting Steps:

    • Optimize Chromatography: Experiment with different solvent systems, including gradients of polar and non-polar solvents. Consider using a different stationary phase (e.g., reversed-phase silica).

    • Recrystallization: If the compound is a solid, attempt recrystallization from a suitable solvent system to isolate the desired product.

    • Preparative HPLC: For challenging separations, preparative HPLC is often the most effective method for isolating the pure macrocycle.

Problem 2: Poor Aqueous Solubility of the Optimized Inhibitor
  • Symptom: The compound precipitates out of solution when preparing aqueous stocks for biological assays.

  • Possible Cause: The introduction of hydrophobic moieties to target the back pocket often increases the lipophilicity of the molecule, leading to reduced aqueous solubility.

  • Troubleshooting Steps:

    • Formulation Strategies:

      • Co-solvents: Prepare stock solutions in an organic solvent like DMSO and then dilute into aqueous buffers, ensuring the final DMSO concentration is low (typically <1%).

      • pH Adjustment: If the compound has ionizable groups, adjusting the pH of the buffer can significantly improve solubility.

      • Excipients: Consider the use of solubility-enhancing excipients like cyclodextrins.

    • Chemical Modification: If poor solubility remains a major obstacle, consider introducing polar functional groups at positions that do not negatively impact the binding to the target kinase.

Data Presentation

Table 1: In Vitro Activity of Key this compound-Based Macrocycles against EPHA2 and GAK

CompoundEPHA2 IC50 (nM) (NanoBRET)GAK IC50 (nM) (NanoBRET)
6 13038
23 1122
55 2.56.3

Data extracted from the primary research article on the back-pocket optimization of this compound-based macrocycles.[2][3][4]

Experimental Protocols

General Procedure for the Synthesis of this compound-Based Macrocycles

This protocol is a generalized representation based on the synthesis of potent EPHA2/GAK inhibitors.[1]

  • Synthesis of the Linear Precursor: The synthesis typically starts from a suitably functionalized this compound core. A linker is attached, followed by the introduction of the desired moieties for back-pocket interaction.

  • Macrocyclization: The linear precursor is subjected to high-dilution conditions to favor intramolecular cyclization. The specific reaction (e.g., nucleophilic aromatic substitution) will depend on the functional groups present in the precursor.[1]

  • Final Modification (e.g., Suzuki Coupling): The macrocyclic scaffold can be further functionalized. For example, a bromine atom on the pyrimidine ring can be used as a handle for Suzuki cross-coupling reactions to introduce a variety of substituents.[1]

  • Purification: The final compound is purified using flash chromatography on silica (B1680970) gel, followed by preparative HPLC to achieve high purity. Characterization is performed using NMR and mass spectrometry.

Protocol for NanoBRET™ Target Engagement Assay

This protocol is for assessing the intracellular target engagement of the synthesized inhibitors.[8][9][10][11]

  • Cell Preparation: HEK293 cells are transiently transfected with a vector expressing the target kinase (e.g., EPHA2) fused to NanoLuc® luciferase.

  • Assay Plate Preparation: The transfected cells are seeded into 384-well plates.

  • Compound Treatment: The cells are pre-treated with the NanoBRET™ tracer, followed by the addition of the test compounds at various concentrations. A control with no inhibitor is included.

  • Incubation: The plate is incubated for a specified time (e.g., 1 hour) to allow the compound to engage with the target.

  • Signal Measurement: The BRET signal is measured on a luminometer. The binding of the test compound to the target kinase displaces the tracer, leading to a decrease in the BRET signal.

  • Data Analysis: The IC50 value is calculated by plotting the BRET signal against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation start Starting Materials (this compound Core) linear Linear Precursor Synthesis start->linear macro Macrocyclization (High Dilution) linear->macro modify Final Modification (e.g., Suzuki Coupling) macro->modify purify Purification (Chromatography/HPLC) modify->purify biochem Biochemical Assays (e.g., DSF) purify->biochem cell_based Cell-Based Assays (e.g., NanoBRET) purify->cell_based xtal Co-crystallization purify->xtal sar SAR Analysis biochem->sar cell_based->sar xtal->sar sar->linear Structure-Guided Optimization troubleshooting_low_yield problem Low Yield in Macrocyclization cause1 Unfavorable Conformation problem->cause1 cause2 Suboptimal Reaction Conditions problem->cause2 cause3 Steric Hindrance problem->cause3 solution1 Introduce 'Turn-Inducing' Residues (Pro, D-AAs) cause1->solution1 solution2 Screen Solvents, Temperature, and Coupling Reagents cause2->solution2 solution3 Redesign Linear Precursor to Move Cyclization Site cause3->solution3 signaling_pathway EphrinA1 Ephrin A1 (Ligand) EPHA2 EPHA2 Receptor EphrinA1->EPHA2 Binds and Activates Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) EPHA2->Downstream Phosphorylates Macrocycle This compound Macrocycle Inhibitor Macrocycle->EPHA2 Inhibits ATP Binding CellularEffects Cellular Effects (Proliferation, Migration) Downstream->CellularEffects

References

Validation & Comparative

A Comparative Guide to the Biological Activities of 2-Aminopyrimidine and 4-Aminopyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, aminopyrimidine scaffolds are foundational for the development of targeted therapeutics, particularly in oncology. The positional isomerism of the amino group on the pyrimidine (B1678525) ring, specifically at the 2- and 4-positions, significantly influences the binding modes and, consequently, the biological activities of their derivatives. This guide offers an objective comparison of the biological activities of 2-aminopyrimidine and 4-aminopyrimidine (B60600) derivatives, supported by experimental data, to assist researchers, scientists, and drug development professionals in their research.

While direct comparative studies of the parent this compound and 4-aminopyrimidine molecules are not extensively available, a comparative analysis of their derivatives provides valuable insights into their potential as scaffolds for drug discovery. Both scaffolds have been successfully utilized to generate potent inhibitors of various protein kinases and other biologically relevant targets.

Quantitative Comparison of Biological Activity

The following tables summarize the in vitro biological activities of representative this compound and 4-aminopyrimidine derivatives against various cancer cell lines and protein kinases.

Table 1: Anticancer Activity of this compound Derivatives

DerivativeTarget Cell LineIC50 (µM)Reference
Ursolic acid derivative 7b MCF-7 (Breast Cancer)0.48 ± 0.11[1]
HeLa (Cervical Cancer)0.74 ± 0.13[1]
Imidazo[1,2-a]pyrimidine 3d MCF-7 (Breast Cancer)43.4[2]
MDA-MB-231 (Breast Cancer)35.9[2]
Imidazo[1,2-a]pyrimidine 4d MCF-7 (Breast Cancer)39.0[2]
MDA-MB-231 (Breast Cancer)35.1[2]

Table 2: Anticancer and Kinase Inhibitory Activity of 4-Aminopyrimidine Derivatives

DerivativeTarget Cell Line/KinaseIC50 (µM)Reference
4-Aminopyrazolo[3,4-d]pyrimidine 12c UO-31 (Renal Cancer)Not specified, but noted as more potent than Sunitinib and Sorafenib[3][4]
MOLT-4 (Leukemia)1.58[3]
4-Aminopyrazolo[3,4-d]pyrimidine 12d MOLT-4 (Leukemia)2.0[3]
HL-60(TB) (Leukemia)2.63[3]
4-Aminopyrazolo[3,4-d]pyrimidine 12j MOLT-4 (Leukemia)1.82[3]
4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide 32 BTK (Bruton's tyrosine kinase)0.00017[5]
EGFR (Epidermal growth factor receptor)0.00021[5]

Signaling Pathways

Derivatives of both this compound and 4-aminopyrimidine have been shown to modulate key signaling pathways implicated in cancer progression. For instance, certain this compound derivatives have been found to suppress the RAS/Raf/MEK/ERK and PI3K/AKT/mTOR signaling pathways.[1]

RAS_RAF_MEK_ERK_pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Leads to Inhibitor This compound Derivative (e.g., 7b) Inhibitor->MEK Inhibits kinase_assay_workflow start Start reagents Prepare Kinase, Substrate, ATP start->reagents compound Prepare Serial Dilutions of Aminopyrimidine Derivatives start->compound reaction Set up Kinase Reaction in 96-well Plate reagents->reaction compound->reaction incubation Incubate at Controlled Temperature reaction->incubation detection Add Luminescent Reagent & Measure Signal incubation->detection analysis Calculate IC50 Values detection->analysis end End analysis->end

References

A Comparative Analysis of Aminopyrimidine Isomers in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminopyrimidines are a class of heterocyclic organic compounds that form the core scaffold of numerous biologically active molecules. The position of the amino group on the pyrimidine (B1678525) ring—at the 2, 4, or 5 position—gives rise to three structural isomers: 2-aminopyrimidine, 4-aminopyrimidine (B60600), and 5-aminopyrimidine (B1217817). This seemingly subtle structural variation can significantly influence the physicochemical properties and, consequently, the biological activity of these compounds and their derivatives. This guide provides a comparative analysis of these aminopyrimidine isomers, focusing on their roles as scaffolds in the development of kinase inhibitors and cytotoxic agents. While direct comparative biological data for the parent isomers is scarce in publicly available literature, this analysis draws upon data from various derivatives to infer structure-activity relationships and highlight the therapeutic potential of each isomeric scaffold.

Data Presentation: A Comparative Look at Aminopyrimidine Derivatives

The following tables summarize the biological activities of various derivatives of the three aminopyrimidine isomers. The data has been compiled from multiple studies to provide a comparative overview of their potential in kinase inhibition and anticancer applications. It is important to note that the activities are highly dependent on the nature and position of other substituents on the pyrimidine ring.

Table 1: Kinase Inhibitory Activity of Aminopyrimidine Derivatives

Isomeric ScaffoldDerivativeTarget KinaseIC50 (nM)Reference
This compound5-trifluoromethyl-2-aminopyrimidine derivative (Compound 30)FLT3-WT≤ 25[1]
This compound5-trifluoromethyl-2-aminopyrimidine derivative (Compound 30)FLT3-D835Y≤ 25[1]
This compound5-trifluoromethyl-2-aminopyrimidine derivative (Compound 30)CHK1≤ 25[1]
This compound3-(1H-benzo[d]imidazole-2-yl)-1H-pyrazol-4-amine derivative (Compound 19q)Syk0.52[2]
4-AminopyrimidinePiperidinyl aminopyrimidine derivative (Compound 17)IKK-21300[3]
4-AminopyrimidinePyrazolo[3,4-d]pyrimidin-4-amine derivative (PP1)LCK3-6[4]
4-AminopyrimidinePyrazolo[3,4-d]pyrimidin-4-amine derivative (PP1)Fyn3-6[4]
4-AminopyrimidinePyrazolo[3,4-d]pyrimidin-4-amine derivative (AD-80)RET4[4]

Table 2: Antiproliferative and Cytotoxic Activity of Aminopyrimidine Derivatives

Isomeric ScaffoldDerivativeCell LineIC50 (µM)Reference
This compound5-trifluoromethyl-2-aminopyrimidine derivative (Compound 30)MV4-11 (Leukemia)< 0.004[1]
This compoundImidazo[1,2-a]pyrimidine derivative (Compound 3a)Jurkat (T-cell leukemia)5.988[5]
4-AminopyrimidineThieno[2,3-d]pyrimidine derivative (Compound 2)MCF-7 (Breast Cancer)0.013[6]
4-AminopyrimidineThieno[2,3-d]pyrimidine derivative (Compound 2)MDA-MB-231 (Breast Cancer)0.056[6]
5-Aminouracil (B160950) (a derivative of 5-aminopyrimidine)Not specifiedNot specifiedPotent anticancer activities reported[7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of biological data. Below are the protocols for the key assays cited in this guide.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the amount of ADP produced in a kinase reaction, which is a measure of kinase activity.

Materials:

  • Purified target kinase (e.g., EGFR, IKKβ)

  • Kinase-specific substrate

  • Aminopyrimidine isomer or derivative (test compound)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96- or 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compounds in the kinase assay buffer to the desired concentrations. The final DMSO concentration should not exceed 1%.

  • Reaction Setup:

    • Add 5 µL of the diluted test compound or vehicle control (DMSO in assay buffer) to the wells of the assay plate.

    • Add 10 µL of a 2x kinase/substrate mixture to each well.

    • Pre-incubate the plate at room temperature for 10 minutes.

  • Initiation of Kinase Reaction: Add 10 µL of a 2x ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Termination and ADP Detection: Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Luminescence Generation: Add 50 µL of Kinase Detection Reagent to each well. This converts the generated ADP to ATP, which is used in a luciferase reaction to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cells of interest (e.g., cancer cell lines)

  • Complete cell culture medium

  • Aminopyrimidine isomer or derivative (test compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom plates

  • Multi-well spectrophotometer (ELISA reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO-containing medium).

  • Incubation: Incubate the plates for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well.

  • Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C to allow for the conversion of MTT into formazan crystals by metabolically active cells.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer. A reference wavelength of 630 nm is often used to subtract background absorbance.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved can aid in understanding the mechanism of action of aminopyrimidine derivatives. The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways and a typical experimental workflow.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

Many aminopyrimidine derivatives have been developed as inhibitors of EGFR, a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival.[8][9] Dysregulation of the EGFR signaling pathway is a hallmark of many cancers.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor Aminopyrimidine Inhibitor Inhibitor->EGFR

Caption: Simplified EGFR signaling cascade and the point of inhibition by aminopyrimidine derivatives.

IKKβ Signaling Pathway

The IκB kinase (IKK) complex, particularly its catalytic subunit IKKβ (IKK2), is a key regulator of the NF-κB signaling pathway, which is involved in inflammation and cell survival. Aminopyrimidine-based molecules have been investigated as IKKβ inhibitors.[3]

IKK_Signaling_Pathway Stimuli Pro-inflammatory Stimuli (e.g., TNFα) Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex (IKKα/IKKβ/NEMO) Receptor->IKK_complex IKK_beta IKKβ (active) IKK_complex->IKK_beta IkB_NFkB IκB-NF-κB (inactive complex) IKK_beta->IkB_NFkB P IkB IκB NFkB NF-κB NFkB_active NF-κB (active) IkB_NFkB->NFkB_active IκB degradation Nucleus Nucleus NFkB_active->Nucleus Gene_Expression Gene Expression (Inflammation, Survival) NFkB_active->Gene_Expression Transcription Inhibitor Aminopyrimidine Inhibitor Inhibitor->IKK_beta

Caption: The canonical NF-κB signaling pathway showing IKKβ as a target for aminopyrimidine inhibitors.

General Workflow for Biological Assays

The following diagram outlines a typical workflow for screening and characterizing the biological activity of aminopyrimidine isomers and their derivatives.

Experimental_Workflow cluster_0 Compound Preparation cluster_1 In Vitro Assays cluster_2 Data Analysis Synthesis Synthesis of Aminopyrimidine Isomers/Derivatives Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Stock Stock Solution Preparation Characterization->Stock Kinase_Assay Kinase Inhibition Assay (IC50) Stock->Kinase_Assay Cell_Assay Cell Viability Assay (e.g., MTT) Stock->Cell_Assay IC50_Calc IC50 Determination Kinase_Assay->IC50_Calc Cell_Assay->IC50_Calc SAR_Analysis Structure-Activity Relationship (SAR) Analysis IC50_Calc->SAR_Analysis

Caption: A generalized experimental workflow for the biological evaluation of aminopyrimidine compounds.

Conclusion

The isomeric position of the amino group on the pyrimidine ring plays a crucial role in defining the biological activity of its derivatives. While a direct head-to-head comparison of the parent 2-, 4-, and 5-aminopyrimidine isomers in various biological assays is not extensively documented, the existing literature on their derivatives provides valuable insights.

Derivatives of This compound have shown significant promise as potent inhibitors of various kinases, including FLT3, CHK1, and Syk, and exhibit strong antiproliferative activity against leukemia cell lines.[1][2] This scaffold appears to be particularly amenable to modifications that lead to highly potent and selective kinase inhibitors.

The 4-aminopyrimidine scaffold is also a well-established pharmacophore in kinase inhibitor design, with derivatives showing inhibitory activity against IKK-2, LCK, Fyn, and RET kinases.[3][4] Furthermore, derivatives of 4-aminopyrimidine have demonstrated potent cytotoxic effects against breast cancer cell lines.[6]

Data on the biological activities of simple 5-aminopyrimidine derivatives is less abundant in the context of kinase inhibition and cytotoxicity compared to the other two isomers. However, related structures like 5-aminouracil are known to possess significant anticancer properties.[7]

References

2-Aminopyrimidine: A Comparative Guide to its Validation as a Privileged Drug Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

The 2-aminopyrimidine core is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its remarkable ability to bind to a wide range of biological targets with high affinity. This guide provides a comparative analysis of the this compound scaffold, particularly in the context of kinase inhibition, weighing its performance against alternative heterocyclic systems, supported by experimental data and detailed protocols.

Performance Comparison: this compound vs. Alternative Scaffolds in Kinase Inhibition

The true utility of a scaffold is demonstrated through direct comparison of drug candidates targeting the same protein. A prime example is the inhibition of Bruton's tyrosine kinase (BTK), a critical target in B-cell malignancies.

Table 1: Comparative Performance of BTK Inhibitors

Compound (Scaffold) Target IC50 (nM) Cellular Activity (EC50, nM) Key Advantages Key Liabilities Reference
Ibrutinib (Pyrimidine) BTK0.511Covalent, high potencyOff-target effects (EGFR, TEC)
Acalabrutinib (Aminopyrimidine) BTK35Higher selectivity over Ibrutinib
Spebrutinib (Aminopyrimidine) BTK1.612.5Reversible, good selectivity
Dasatinib (Aminopyrimidine) Bcr-Abl, SRC family0.6-Multi-kinase inhibitorOff-target toxicity
Gefitinib (Quinazoline) EGFR2-3780-800First-generation EGFR inhibitorResistance via T790M mutation
Erlotinib (Quinazoline) EGFR21000Good oral bioavailabilitySkin rash, diarrhea
Osimertinib (Aminopyrimidine) EGFR (T790M mutant)<110-20Overcomes T790M resistance

The data highlights the versatility of the this compound scaffold. In the case of BTK inhibitors, both covalent (Ibrutinib) and reversible (Spebrutinib) inhibitors utilize this core, achieving low nanomolar potency. When compared to the quinazoline (B50416) scaffold of first-generation EGFR inhibitors like Gefitinib, the this compound-based Osimertinib demonstrates a significant leap, effectively targeting the T790M resistance mutation that rendered earlier drugs ineffective.

The key to the this compound scaffold's success lies in its hydrogen bonding capabilities. The nitrogen atoms in the pyrimidine (B1678525) ring can act as both hydrogen bond donors and acceptors, allowing for tight and specific interactions within the ATP-binding pocket of kinases. This adaptability allows medicinal chemists to fine-tune selectivity and potency, as seen in the development of more selective BTK inhibitors like Acalabrutinib.

Signaling Pathway Modulation

The following diagram illustrates the central role of BTK in the B-cell receptor (BCR) signaling pathway, a critical pathway for the survival and proliferation of malignant B-cells. Inhibition of BTK by this compound-based drugs effectively shuts down this pro-survival signaling.

BCR_Signaling_Pathway receptor BCR kinase kinase adaptor adaptor pathway pathway inhibitor BTK Inhibitor (this compound Scaffold) BTK BTK inhibitor->BTK BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 DAG DAG PLCg2->DAG IP3 IP3 PLCg2->IP3 PKC PKCβ DAG->PKC Ca_Flux Ca²⁺ Mobilization IP3->Ca_Flux NFkB NF-κB Activation PKC->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation Ca_Flux->Proliferation

Caption: BTK's role in the B-cell receptor signaling pathway and its inhibition.

Experimental Protocols

Validation of this compound-based compounds relies on a suite of standardized biochemical and cellular assays.

Kinase Inhibition Assay (Biochemical)

This assay quantifies the ability of a compound to directly inhibit the enzymatic activity of a target kinase.

Principle: The assay measures the transfer of a phosphate (B84403) group from ATP to a substrate peptide by the kinase. Inhibition is detected as a decrease in substrate phosphorylation.

Detailed Methodology:

  • Materials: Recombinant human BTK enzyme, ATP, biotinylated peptide substrate (e.g., Biotin-AVLESEEELYSSARQ-NH2), 96-well plates, assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35), test compound dilutions, and a detection reagent (e.g., HTRF or LanthaScreen™).

  • Procedure:

    • Add 5 µL of diluted test compound in assay buffer to the wells of a 96-well plate.

    • Add 5 µL of the BTK enzyme solution (e.g., 2 nM final concentration) to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of a solution containing ATP (e.g., 10 µM) and the biotinylated substrate (e.g., 0.2 µM).

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding 10 µL of EDTA (e.g., 35 mM).

    • Add 10 µL of the detection reagent (e.g., europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin).

    • Incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on a suitable plate reader (e.g., time-resolved fluorescence resonance energy transfer - TR-FRET).

  • Data Analysis: The results are typically expressed as the percentage of inhibition relative to a DMSO control. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the data to a four-parameter logistic equation.

Cellular Proliferation Assay

This assay assesses the effect of a compound on the viability and growth of cancer cell lines that are dependent on the target kinase.

Principle: The assay measures the metabolic activity of living cells, which is proportional to the number of viable cells.

Detailed Methodology:

  • Materials: A relevant human B-cell lymphoma cell line (e.g., TMD8), complete growth medium (e.g., RPMI-1640 with 10% FBS), 96-well cell culture plates, test compound dilutions, and a viability reagent (e.g., CellTiter-Glo®).

  • Procedure:

    • Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of growth medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

    • Add serial dilutions of the test compound to the wells.

    • Incubate for an additional 72 hours.

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add 100 µL of the CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells. The EC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is determined from the dose-response curve.

Experimental_Workflow cluster_0 Biochemical Validation cluster_1 Cellular Validation cluster_2 In Vivo Validation Compound This compound Compound Library KinaseAssay Kinase Inhibition Assay (e.g., TR-FRET) Compound->KinaseAssay IC50 Determine IC₅₀ KinaseAssay->IC50 CellCulture Target-Dependent Cell Line Culture IC50->CellCulture Lead Compounds CellAssay Cell Viability Assay (e.g., CellTiter-Glo®) CellCulture->CellAssay EC50 Determine EC₅₀ CellAssay->EC50 Xenograft Tumor Xenograft Model EC50->Xenograft Candidate Selection Efficacy In Vivo Efficacy Study Xenograft->Efficacy TGI Measure Tumor Growth Inhibition (TGI) Efficacy->TGI

Caption: A typical workflow for validating a this compound-based inhibitor.

In Vitro vs. In Vivo Efficacy of 2-Aminopyrimidine Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, renowned for its versatility in targeting a wide array of biological molecules. This guide provides an objective comparison of the in vitro and in vivo efficacy of select this compound compounds, supported by experimental data, detailed protocols, and pathway visualizations to aid in drug discovery and development efforts.

Dual FLT3/CHK1 Inhibitor: Compound 18

Compound 18, a this compound derivative, has been identified as a potent dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Checkpoint Kinase 1 (CHK1). Mutations in FLT3 are common in Acute Myeloid Leukemia (AML), making it a key therapeutic target.

Data Presentation

Table 1: In Vitro and In Vivo Efficacy of Compound 18

ParameterAssayResult
In Vitro Efficacy
FLT3 Kinase InhibitionBiochemical AssayPotent (specific IC50 not publicly available)
CHK1 Kinase InhibitionBiochemical AssayPotent (specific IC50 not publicly available)
Selectivity vs. c-KITKinase Assay>1700-fold selective over c-KIT[1]
hERG InhibitionElectrophysiology AssayIC50: 58.4 μM[1]
In Vivo Efficacy
Antitumor ActivityMV-4-11 Mouse Xenograft ModelSuppressed tumor growth[1]
Survival BenefitMolm-13 Transplantation ModelProlonged survival[1]
Signaling Pathway and Experimental Workflow

The FLT3 signaling pathway is crucial for the proliferation and survival of hematopoietic progenitor cells. In many AML cases, activating mutations lead to constitutive signaling and leukemic cell growth. Compound 18 aims to inhibit this aberrant signaling.

FLT3_Pathway cluster_downstream Downstream Signaling FLT3_Ligand FLT3 Ligand FLT3_Receptor FLT3 Receptor FLT3_Ligand->FLT3_Receptor Binds & Activates RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway FLT3_Receptor->RAS_RAF_MEK_ERK PI3K_AKT PI3K/AKT Pathway FLT3_Receptor->PI3K_AKT STAT5 STAT5 Pathway FLT3_Receptor->STAT5 Compound18 Compound 18 Compound18->FLT3_Receptor Inhibits Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation STAT5->Proliferation

Caption: FLT3 Signaling Pathway and Inhibition by Compound 18.

The in vivo efficacy of Compound 18 was evaluated using a standard xenograft model.

Xenograft_Workflow start Start cell_culture MV-4-11 Cell Culture start->cell_culture injection Subcutaneous Injection of Cells into Mice cell_culture->injection tumor_growth Tumor Growth Monitoring injection->tumor_growth treatment Treatment with Compound 18 or Vehicle tumor_growth->treatment data_collection Tumor Volume & Body Weight Measurement treatment->data_collection endpoint Endpoint Analysis: Tumor Growth Inhibition & Survival data_collection->endpoint stop End endpoint->stop

Caption: Experimental Workflow for MV-4-11 Xenograft Model.

Dual CDK9/HDAC Inhibitor: Compound 8e

Compound 8e is a this compound-based dual inhibitor of Cyclin-Dependent Kinase 9 (CDK9) and Histone Deacetylase (HDAC). This dual-action mechanism is designed to synergistically induce cancer cell death.

Data Presentation

Table 2: In Vitro and In Vivo Efficacy of Compound 8e

ParameterAssayResult
In Vitro Efficacy
CDK9 InhibitionBiochemical AssayIC50: 88.4 nM[2]
HDAC1 InhibitionBiochemical AssayIC50: 168.9 nM[2]
Cell ProliferationAntiproliferative AssayEffective against hematological and solid tumor cells[2]
Apoptosis InductionFlow CytometryInduced apoptosis in MV-4-11 cells[2]
In Vivo Efficacy
Antitumor PotencyMV-4-11 Xenograft ModelT/C Value: 29.98%[2]
Signaling Pathway and Experimental Workflow

CDK9 is a key regulator of transcription, and its inhibition can lead to the downregulation of anti-apoptotic proteins. HDACs are involved in the epigenetic regulation of gene expression. The dual inhibition by Compound 8e is a promising anti-cancer strategy.

CDK9_Pathway cluster_downstream_cdk9 CDK9-mediated Transcription cluster_downstream_hdac HDAC-mediated Epigenetics CDK9 CDK9 RNA_Pol_II RNA Polymerase II CDK9->RNA_Pol_II Phosphorylates HDAC HDAC Histones Histones HDAC->Histones Deacetylates Compound8e Compound 8e Compound8e->CDK9 Inhibits Compound8e->HDAC Inhibits Anti_apoptotic Anti-apoptotic Proteins (e.g., Mcl-1) RNA_Pol_II->Anti_apoptotic Promotes Transcription Apoptosis Apoptosis Anti_apoptotic->Apoptosis Chromatin Chromatin Condensation Histones->Chromatin Gene_Suppression Tumor Suppressor Gene Silencing Chromatin->Gene_Suppression Gene_Suppression->Apoptosis

Caption: Dual Inhibition of CDK9 and HDAC by Compound 8e.

The in vivo assessment of Compound 8e followed a similar xenograft protocol to that of Compound 18, with specific endpoints to determine the T/C value.

Experimental Protocols

In Vitro Kinase and HDAC Inhibition Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against their target kinases and HDACs.

General Protocol:

  • Reagents and Materials: Recombinant human kinases (FLT3, CHK1, CDK9), HDAC1 enzyme, appropriate substrates (e.g., synthetic peptides), ATP, and assay buffers.

  • Compound Preparation: A serial dilution of the test compounds is prepared in DMSO.

  • Kinase Reaction:

    • The kinase, substrate, and test compound are incubated in the assay buffer.

    • The reaction is initiated by the addition of ATP.

    • After a defined incubation period, the reaction is stopped.

  • HDAC Reaction:

    • The HDAC enzyme, a fluorogenic substrate, and the test compound are incubated together.

    • The reaction is stopped, and a developer is added to produce a fluorescent signal.

  • Detection: The kinase activity is typically measured by quantifying the amount of phosphorylated substrate or ADP produced, often using luminescence-based or fluorescence-based methods. HDAC activity is measured by the fluorescence generated from the cleaved substrate.

  • Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

MV-4-11 Cell-Based Proliferation Assay

Objective: To assess the anti-proliferative activity of the compounds on a human AML cell line.

Protocol:

  • Cell Culture: MV-4-11 cells are maintained in Iscove's Modified Dulbecco's Medium (IMDM) supplemented with fetal bovine serum and antibiotics.

  • Assay Procedure:

    • Cells are seeded in 96-well plates.

    • A serial dilution of the test compounds is added to the wells.

    • The plates are incubated for a specified period (e.g., 72 hours).

  • Viability Assessment: Cell viability is determined using a colorimetric (e.g., MTT) or luminescence-based (e.g., CellTiter-Glo) assay.

  • Data Analysis: The IC50 values for cell proliferation inhibition are calculated from the dose-response curves.

MV-4-11 Xenograft Mouse Model

Objective: To evaluate the in vivo antitumor efficacy of the this compound compounds.

Protocol:

  • Animal Model: Immunocompromised mice (e.g., NOD/SCID) are used.

  • Cell Implantation: A suspension of MV-4-11 cells is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers.

  • Treatment: Mice are randomized into treatment and control groups. The test compound is administered via a specified route (e.g., oral gavage, intraperitoneal injection) and schedule. The control group receives a vehicle.

  • Efficacy Evaluation:

    • Tumor volumes and body weights are monitored throughout the study.

    • The primary endpoint is typically tumor growth inhibition, calculated as the percentage change in tumor volume in the treated group compared to the control group (%T/C). A T/C value of ≤ 42% is often considered significant antitumor activity.

    • In some studies, survival is a key endpoint.

  • Ethical Considerations: All animal experiments must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.

Disclaimer: The experimental protocols provided are generalized summaries. For detailed, specific methodologies, please refer to the original research publications.

References

comparing synthetic routes to substituted aminopyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Synthetic Routes of Substituted Aminopyrimidines for Researchers and Drug Development Professionals

The aminopyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The efficient and versatile synthesis of substituted aminopyrimidines is therefore a critical aspect of drug discovery and development. This guide provides a comparative analysis of prominent synthetic routes to this important heterocyclic motif, offering a side-by-side examination of their methodologies, performance, and applications, supported by experimental data from peer-reviewed literature.

Comparison of Key Synthetic Routes

The selection of an appropriate synthetic strategy for a target aminopyrimidine depends on several factors, including the desired substitution pattern, the availability of starting materials, the required scale of the synthesis, and the desired environmental impact. The following table summarizes key quantitative data for some of the most common and effective synthetic routes.

Synthetic RouteStarting MaterialsReagents/CatalystReaction ConditionsYield (%)Reaction TimePosition of Amino Group
Nucleophilic Aromatic Substitution 2-Amino-4,6-dichloropyrimidine, Substituted amineTriethylamineSolvent-free, 80–90 °C82–85%4–6 h2
Microwave-Assisted Biginelli Reaction Aldehyde, β-Dicarbonyl compound, Guanidine hydrochlorideNoneEthanol, 120 °C, Microwave36–91%10 min2
Synthesis from Vinyl Azides Vinyl azide, Urea/ThioureaNoneWater, 120 °C, MicrowaveHigh10 min5
Transition-Metal Catalyzed Cycloaddition Alkyne, NitrileGold-complexNot specifiedUp to 93%Not specified4
Dimroth Rearrangement N-Substituted IminopyrimidineHeat or BaseVariesVariesVaries2 or 4

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of each synthetic methodology.

Nucleophilic_Substitution Start 2-Amino-4,6-dichloropyrimidine + Substituted Amine Reagents Triethylamine Start->Reagents Reacts with Product Substituted 2-Aminopyrimidine Reagents->Product Under Conditions 80-90 °C Solvent-free Conditions->Product

Caption: Nucleophilic substitution for this compound synthesis.

Biginelli_Reaction Start Aldehyde + β-Dicarbonyl + Guanidine Product Substituted 2-Aminodihydropyrimidine Start->Product Cyclocondensation Conditions Ethanol, 120 °C Microwave (10 min) Conditions->Product

Caption: Microwave-assisted Biginelli reaction for 2-aminopyrimidines.

Vinyl_Azide_Synthesis Start Vinyl Azide + Urea/Thiourea Intermediate De-nitrogenative Michael Addition Start->Intermediate Reacts via Conditions Water, 120 °C Microwave (10 min) Conditions->Intermediate Product Substituted 5-Aminopyrimidine Intermediate->Product Followed by Intramolecular Cyclization and Dehydration

Caption: Synthesis of 5-aminopyrimidines from vinyl azides.

Transition_Metal_Cycloaddition Start Alkyne + Nitrile Catalyst Gold-complex Start->Catalyst Reacts with Product Substituted 4-Aminopyrimidine Catalyst->Product [2+2+2] Cycloaddition Dimroth_Rearrangement Start N-Substituted Iminopyrimidine Intermediate Ring Opening Start->Intermediate Undergoes Conditions Heat or Base Conditions->Intermediate Product Substituted Aminopyrimidine Intermediate->Product Followed by Ring Closure

A Head-to-Head Comparison of 2-Aminopyrimidine Kinase Inhibitors: Targeting Aurora and EGFR Pathways

Author: BenchChem Technical Support Team. Date: December 2025

The 2-aminopyrimidine scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of protein kinase inhibitors. Its structural resemblance to the adenine (B156593) core of ATP allows molecules built around this core to act as competitive inhibitors at the ATP-binding site of a wide range of kinases. This versatility has led to the discovery and development of numerous potent and selective kinase inhibitors for therapeutic use, especially in oncology.

This guide provides a head-to-head comparison of this compound-based kinase inhibitors against two critical cancer targets: Aurora kinases and the Epidermal Growth Factor Receptor (EGFR). We will objectively compare their performance with other relevant inhibitors, supported by quantitative experimental data, detailed methodologies for key assays, and visualizations of the targeted signaling pathways and experimental workflows.

Aurora Kinase Inhibitors: CYC116 vs. Danusertib

Aurora kinases are a family of serine/threonine kinases that are essential for mitotic progression. Their overexpression is common in many cancers, making them a key therapeutic target. Here, we compare CYC116, a 2,4-diaminopyrimidine (B92962) derivative, with Danusertib, a pyrrolopyrazole-based inhibitor, both of which target Aurora kinases. While Danusertib does not possess a this compound core, its well-characterized profile as a pan-Aurora kinase inhibitor provides a valuable benchmark for assessing the performance of CYC116.

Quantitative Performance Data

The following table summarizes the in vitro inhibitory activity (IC50) of CYC116 and Danusertib against Aurora kinases A, B, and C. Lower IC50 values indicate greater potency.

InhibitorScaffoldTargetIC50 (nM)Key Features
CYC116 2,4-DiaminopyrimidineAurora A44[1]Orally bioavailable, also inhibits VEGFR2.[1][2]
Aurora B19[1]
Aurora C65[1]
Danusertib (PHA-739358) PyrrolopyrazoleAurora A13[3]Pan-Aurora kinase inhibitor with activity against multiple other kinases.[3]
Aurora B79[3]
Aurora C61[3]

Signaling Pathway and Experimental Workflow

Aurora_Kinase_Signaling_Pathway Aurora Kinase Signaling in Mitosis cluster_G2 G2 Phase cluster_M M Phase (Mitosis) Centrosome_Maturation Centrosome_Maturation Spindle_Assembly Spindle_Assembly Chromosome_Alignment Chromosome_Alignment Chromosome_Segregation Chromosome_Segregation Cytokinesis Cytokinesis Aurora_A Aurora_A Aurora_A->Centrosome_Maturation Aurora_A->Spindle_Assembly Aurora_B Aurora_B Aurora_B->Chromosome_Alignment Aurora_B->Chromosome_Segregation Aurora_B->Cytokinesis Inhibitor CYC116 / Danusertib Inhibitor->Aurora_A Inhibitor->Aurora_B

Aurora Kinase Signaling Pathway in Mitosis.

Experimental_Workflow_Aurora Experimental Workflow for Aurora Kinase Inhibitor Evaluation Start Start Biochemical_Assay In Vitro Kinase Assay (IC50 Determination) Start->Biochemical_Assay Cell_Proliferation_Assay Cell Proliferation Assay (GI50 Determination) Biochemical_Assay->Cell_Proliferation_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Cell_Proliferation_Assay->Cell_Cycle_Analysis End End Cell_Cycle_Analysis->End

Workflow for Aurora Kinase Inhibitor Evaluation.
Experimental Protocols

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound against purified Aurora kinases.[4]

  • Materials:

    • Purified recombinant Aurora A or Aurora B kinase.

    • Kinase-specific peptide substrate (e.g., Kemptide).

    • ATP.

    • Kinase buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT).

    • Test compounds (e.g., CYC116, Danusertib) dissolved in DMSO.

    • ADP-Glo™ Kinase Assay kit (or equivalent).

    • White, opaque 384-well plates.

    • Luminometer.

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO and then dilute further in the kinase buffer to the desired final concentrations. The final DMSO concentration should be kept constant across all wells (typically ≤1%).

    • In a 384-well plate, add 1 µL of the diluted test compound or DMSO (for control wells).

    • Add 2 µL of the diluted Aurora kinase enzyme to each well.

    • Incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 2 µL of a solution containing the peptide substrate and ATP.

    • Incubate the reaction at 30°C for 60 minutes.

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for another 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control and plot the results to determine the IC50 value using a suitable software.

This assay assesses the anti-proliferative activity of the kinase inhibitors in cancer cell lines.[5]

  • Materials:

    • Human cancer cell line (e.g., HCT116, MV4-11).

    • Complete cell culture medium.

    • Test compounds dissolved in DMSO.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

    • 96-well cell culture plates.

    • Microplate reader.

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

    • Prepare serial dilutions of the test compounds in the complete cell culture medium.

    • Remove the existing medium and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

    • Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.

    • Add 10 µL of the MTT solution to each well and incubate for an additional 2-4 hours, until a purple precipitate is visible.

    • Carefully remove the medium containing MTT and add 100 µL of the solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

    • Agitate the plate on a shaker for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

EGFR Kinase Inhibitors: Gefitinib vs. Egfr-IN-22

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation and survival. Mutations and overexpression of EGFR are common drivers of various cancers. This section compares the this compound-based inhibitor, Egfr-IN-22, with the well-established quinazoline-based first-generation EGFR inhibitor, Gefitinib.

Quantitative Performance Data

The following table presents a comparison of the in vitro inhibitory potency (IC50) of Gefitinib and Egfr-IN-22 against wild-type and mutant forms of EGFR.

InhibitorScaffoldTargetIC50 (nM)Key Features
Gefitinib QuinazolineEGFR (Wild-Type)2.6 - 33[6]First-generation reversible EGFR inhibitor.[7]
EGFR (L858R)5.4[6]
EGFR (ex19del)2.5[6]
EGFR (T790M)>1000[6]
Egfr-IN-22 4,6-Disubstituted PyrimidineEGFR (Wild-Type)21[8]Cell-permeable inhibitor.[8]
EGFR (L858R)63[8]
EGFR (L861Q)4[8]

Signaling Pathway and Experimental Workflow

EGFR_Signaling_Pathway EGFR Signaling and Downstream Pathways cluster_downstream Downstream Signaling EGF EGF EGFR EGFR Dimerization & Autophosphorylation EGF->EGFR PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK Inhibitor Gefitinib / Egfr-IN-22 Inhibitor->EGFR Cell_Survival Cell_Survival PI3K_AKT->Cell_Survival Cell_Proliferation Cell_Proliferation RAS_MAPK->Cell_Proliferation Experimental_Workflow_EGFR Experimental Workflow for EGFR Inhibitor Characterization Start Start Biochemical_Assay In Vitro Kinase Assay (IC50 Determination) Start->Biochemical_Assay Autophosphorylation_Assay Cellular Autophosphorylation Assay (Western Blot) Biochemical_Assay->Autophosphorylation_Assay Cell_Viability_Assay Cell Viability Assay (MTS/MTT) Autophosphorylation_Assay->Cell_Viability_Assay End End Cell_Viability_Assay->End

References

A Comparative Guide to the Synthesis of 2-Aminopyrimidine: A Novel Approach vs. Traditional Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of foundational molecules like 2-aminopyrimidine is of paramount importance. This guide provides an objective comparison between a novel, high-yield synthetic method for this compound and established traditional routes. The performance of each method is supported by experimental data, offering a clear perspective for methodological selection in research and manufacturing.

This publication details a comparative analysis of a recently developed synthetic pathway for this compound, which commences from N,N-dimethylformamide (DMF), against two conventional methods: the condensation reaction of β-dicarbonyl compounds with guanidine (B92328) and the reductive dechlorination of 2-amino-4-chloropyrimidine. The innovative DMF-based approach is highlighted for its efficiency and use of readily available starting materials.

Comparative Analysis of Synthetic Methods

The selection of a synthetic route for this compound is often a trade-off between yield, reaction conditions, cost of starting materials, and environmental impact. The following table summarizes the key quantitative data for the new DMF-based method and two traditional approaches, providing a clear basis for comparison.

ParameterNew Synthetic Method (DMF-based)Traditional Method I (Condensation)Traditional Method II (Ultrasound-Assisted Condensation)Traditional Method III (Reductive Dechlorination)
Starting Materials N,N-Dimethylformamide (DMF), Phosphorus Trichloride (B1173362), Acetaldehyde Diethyl Acetal (B89532), Guanidine Nitrate (B79036)β-Dicarbonyl Compound (e.g., Acetylacetone), Guanidine Hydrochlorideβ-Dicarbonyl Compound (e.g., Acetylacetone), Guanidine Hydrochloride2-Amino-4-chloropyrimidine, Zinc Powder
Reaction Time 2.5 - 3.0 hours3 - 12 hours30 minutesNot specified in modern literature
Reaction Temperature 80 - 90 °CReflux60 °CNot specified in modern literature
Pressure 0.20 - 0.25 MPaAtmosphericAtmosphericAtmospheric
Overall Yield 81.6%[1]65 - 85%85 - 92%Not specified in modern literature
Key Advantages High yield, Use of inexpensive starting materials, Suitable for industrial scaleWell-established, Versatile with different β-dicarbonylsRapid reaction time, High yield, Environmentally friendly (uses water)Classic and direct route
Key Disadvantages Requires pressure vesselLong reaction times, Moderate yieldsRequires specialized ultrasound equipmentUse of heavy metal (zinc), Lack of detailed modern protocols with yield data[2]

Experimental Protocols

New Synthetic Method: From N,N-Dimethylformamide (DMF)

This novel approach offers a high-yield synthesis of this compound from inexpensive industrial starting materials.[1]

Step 1: Preparation of the Aldehyde Oil Intermediate

  • In a suitable reaction vessel, N,N-dimethylformamide (DMF) is treated with phosphorus trichloride at a controlled temperature.

  • Acetaldehyde diethyl acetal is then added to the mixture to form the aldehyde oil intermediate.

Step 2: Synthesis of this compound

  • The prepared aldehyde oil is reacted with guanidine nitrate in the presence of sodium methoxide (B1231860) as a catalyst.

  • The reaction is conducted under pressure (0.20 - 0.25 MPa) at a temperature of 80 - 90°C for 2.5 to 3.0 hours.[1]

  • Upon completion, the reaction mixture is worked up by extraction with chloroform (B151607) followed by crystallization to yield this compound.[1]

Traditional Method I: Condensation of a β-Dicarbonyl Compound with Guanidine

This is a classic and widely used method for the synthesis of pyrimidine (B1678525) rings.

  • A substituted β-dicarbonyl compound (e.g., acetylacetone (B45752), 0.01 mol) and guanidine hydrochloride (0.01 mol) are dissolved in ethanol (B145695) or DMF in a round-bottom flask.

  • A catalytic amount of a base such as sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), or sodium carbonate is added to the mixture.

  • The reaction mixture is heated to reflux for 3 to 12 hours, with the progress monitored by Thin Layer Chromatography (TLC).

  • After completion, the mixture is cooled, and the product is isolated by filtration and recrystallization.

Traditional Method II: Ultrasound-Assisted Condensation

A greener and more rapid variation of the traditional condensation method.

  • In a 50 mL round-bottom flask, dissolve guanidine hydrochloride (0.052 mol) and sodium carbonate (0.052 mol) in 15 mL of water.

  • Add acetylacetone (0.052 mol) to the reaction mixture.

  • The reaction vessel is placed in a preheated water bath at 60°C.

  • The mixture is irradiated with ultrasound for 30 minutes with continuous stirring.

  • After the reaction is complete (monitored by TLC), the mixture is cooled to room temperature to allow the product to precipitate.

  • The solid product is collected by filtration and washed with a small amount of cold water.

Traditional Method III: Reductive Dechlorination of 2-Amino-4-chloropyrimidine

This method involves the removal of a chlorine atom from a pre-functionalized pyrimidine ring.

  • 2-Amino-4-chloropyrimidine is treated with finely divided metallic zinc in an aqueous alkaline dispersion.[3]

  • The reaction proceeds via reductive dechlorination to yield this compound.

Synthesis Workflow Comparison

The following diagram illustrates the distinct pathways of the new synthetic method and the traditional routes for obtaining this compound.

G cluster_new New Synthetic Method cluster_traditional Traditional Methods cluster_condensation Condensation Routes cluster_dechlorination Dechlorination Route DMF DMF + PCl3 + Acetaldehyde Diethyl Acetal AldehydeOil Aldehyde Oil Intermediate DMF->AldehydeOil Addition Reaction New2AP This compound (Yield: 81.6%) AldehydeOil->New2AP GuanidineNitrate Guanidine Nitrate GuanidineNitrate->New2AP Condensation (80-90°C, 2.5-3h, Pressure) Dicarbonyl β-Dicarbonyl Compound Trad2AP_reflux This compound (Yield: 65-85%) Dicarbonyl->Trad2AP_reflux Trad2AP_ultrasound This compound (Yield: 85-92%) Dicarbonyl->Trad2AP_ultrasound GuanidineHCl Guanidine Hydrochloride GuanidineHCl->Trad2AP_reflux Reflux (3-12h) GuanidineHCl->Trad2AP_ultrasound Ultrasound (60°C, 30 min) Chloropyrimidine 2-Amino-4-chloropyrimidine Trad2AP_dechloro This compound (Yield: Not Reported) Chloropyrimidine->Trad2AP_dechloro Zinc Zinc Powder Zinc->Trad2AP_dechloro Reductive Dechlorination

Caption: Comparative workflow of this compound synthesis.

Conclusion

The validation of this new synthetic method starting from DMF presents a compelling alternative to traditional routes for synthesizing this compound. Its high yield, coupled with the use of inexpensive and readily available starting materials, makes it particularly attractive for large-scale industrial production.[1] While the classic condensation reaction remains a viable and versatile option, its longer reaction times and potentially lower yields may be disadvantageous. The ultrasound-assisted condensation method stands out as a rapid and environmentally conscious alternative, particularly suitable for laboratory-scale synthesis. The reductive dechlorination method, although historically relevant, suffers from a lack of detailed modern protocols and the use of a heavy metal reagent.[2][3] Ultimately, the choice of synthetic route will depend on the specific requirements of the research or manufacturing process, including scale, desired purity, available equipment, and cost considerations.

References

A Comparative Analysis of the Biological Potential of Aminopyrimidine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The aminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The positional isomerism of the amino group on the pyrimidine (B1678525) ring—at the 2, 4, or 5-position—profoundly influences the molecule's physicochemical properties and its interactions with biological targets. This guide provides a comparative analysis of the biological potential of 2-aminopyrimidine, 4-aminopyrimidine (B60600), and 5-aminopyrimidine (B1217817) isomers, drawing upon experimental data from studies on their derivatives to inform drug discovery and development efforts. While direct comparative studies on the parent isomers are limited, the diverse activities of their derivatives offer valuable insights into their therapeutic potential.

Data Presentation: Comparative Biological Activities

The following tables summarize the reported biological activities of derivatives of the three aminopyrimidine isomers. The data, compiled from various studies, showcases the potential of each isomeric scaffold in different therapeutic areas.

Table 1: Anticancer Activity of Aminopyrimidine Derivatives
Isomer ScaffoldDerivative/CompoundTarget/Cell LineIC50/EC50Reference
This compound Compound 15 FLT3-WT7.42 ± 1.23 nM[1]
FLT3-D835Y9.21 ± 0.04 nM[1]
MV4-11 cells0.83 ± 0.15 nM[1]
MOLM-13 cells10.55 ± 1.70 nM[1]
Compound X43 LSD10.89 µM
A549 cells1.62 µM[2]
THP-1 cells1.21 µM[2]
Compound 2a (RDS 3442 derivative)Various tumor cell lines4 - 8 µM[3]
Compound 8e CDK988.4 nM[4]
HDAC1168.9 nM[4]
4-Aminopyrimidine Compound 13g BACE11.4 µM[5]
Curcumin Analog PY3 HT29 cells12.1 µM[6]
HCT116 cells14.7 µM[6]
LNCaP cells35.8 µM[6]
PC3 cells23.9 µM[6]
5-Aminopyrimidine 5-Fluorouracil (5-FU)Cancers of the gastrointestinal tract, breast, head, and neckFDA-approved drug
5-Aminouracil (B160950) (5-AU)Blocks DNA synthesisAntitumor properties[7]
Table 2: Antimicrobial and Other Biological Activities of Aminopyrimidine Derivatives
Isomer ScaffoldDerivative/CompoundActivityTarget/OrganismIC50/InhibitionReference
This compound Compound 24 β-glucuronidase inhibitorβ-glucuronidaseIC50 = 2.8 ± 0.10 µM[8]
Compound 10 Biofilm inhibitionS. aureus (MRSA)80.1% at 200 µM[9]
Compound 15 Biofilm inhibitionS. aureus (MRSA)85.5% at 200 µM[9]
Various derivativesAntitrypanosomalTrypanosoma brucei rhodesiense-[10]
Various derivativesAntiplasmodialPlasmodium falciparum-[10]
4-Aminopyrimidine 4-aminopyridineNeurodegenerative disordersPotassium channel blocker-[11][12]
5-Aminopyrimidine 5-Aminouracil derivativesAntibacterial--[7]
Antiviral--[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays commonly used to evaluate the biological potential of aminopyrimidine derivatives.

In Vitro Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific kinase.

  • Materials : Kinase enzyme, substrate peptide, ATP, assay buffer, test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Procedure :

    • Prepare a reaction mixture containing the kinase, substrate, and assay buffer.

    • Add the test compound at various concentrations to the reaction mixture.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction mixture at a specific temperature for a set period.

    • Stop the reaction and measure the amount of product formed or ATP consumed using a suitable detection method, such as luminescence or fluorescence.

    • Calculate the percentage of kinase inhibition for each compound concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

MTT Cell Proliferation Assay

This colorimetric assay assesses the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

  • Materials : Human cancer cell lines, cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and a solubilizing agent (e.g., DMSO).

  • Procedure :

    • Seed cells in a 96-well plate at a specific density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

    • Add the MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by metabolically active cells.

    • Add a solubilizing agent to dissolve the formazan crystals, resulting in a colored solution.

    • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[13]

Mandatory Visualization

Diagrams generated using Graphviz (DOT language) are provided below to illustrate key signaling pathways and experimental workflows relevant to the biological evaluation of aminopyrimidine isomers.

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 PI3K PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor Aminopyrimidine Inhibitor Inhibitor->PI3K

Caption: PI3K/Akt/mTOR signaling pathway, a key target for anticancer aminopyrimidine derivatives.

G Start Start PlateCells Plate Cells in 96-well Plate Start->PlateCells AddCompound Add Test Compound (Varying Concentrations) PlateCells->AddCompound Incubate Incubate (e.g., 48h) AddCompound->Incubate AddMTT Add MTT Reagent Incubate->AddMTT Incubate2 Incubate (2-4h) AddMTT->Incubate2 AddSolubilizer Add Solubilizing Agent Incubate2->AddSolubilizer ReadAbsorbance Read Absorbance (570 nm) AddSolubilizer->ReadAbsorbance CalculateViability Calculate % Cell Viability ReadAbsorbance->CalculateViability DetermineIC50 Determine IC50 Value CalculateViability->DetermineIC50 End End DetermineIC50->End

Caption: General workflow for an MTT cell proliferation assay to determine compound cytotoxicity.

References

A Comparative Guide to 2-Aminopyrimidine Derivatives as JAK2 Inhibitors: A Structure-Activity Relationship (SAR) Study

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2-aminopyrimidine derivatives as inhibitors of Janus Kinase 2 (JAK2), a critical target in the therapy of myeloproliferative neoplasms and other hematological malignancies. Through a detailed structure-activity relationship (SAR) analysis, this document summarizes key quantitative data, outlines experimental protocols, and visualizes essential biological pathways and research workflows to aid in the ongoing development of potent and selective JAK2 inhibitors.

I. Comparative Analysis of this compound Derivatives

The following table summarizes the in vitro inhibitory activity of selected this compound and related derivatives against JAK2 and other kinases, as well as their anti-proliferative effects on cancer cell lines. This data highlights the ongoing efforts to optimize the potency and selectivity of this class of inhibitors.

CompoundJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)FLT3 IC50 (nM)HEL Cells IC50 (µM)MV4-11 Cells IC50 (nM)Reference
11r -2.01104.400.511.109.43[1]
14l -1.8-0.680.8419[2]
11 -54.70--0.57-[3]
12k >16626>1662-Potent-[4][5]
12l >2283>228-Potent-[4][5]
16m-(R) 2553228---[6][7]
21b 248491656-Significant Activity-[8][9]
A8 1935273---[10]

Note: A hyphen (-) indicates that the data was not provided in the cited source.

II. Structure-Activity Relationship (SAR) Insights

The development of this compound derivatives as JAK2 inhibitors has been guided by systematic SAR studies. These investigations have revealed key structural features that govern potency and selectivity.

The this compound core serves as a crucial scaffold, forming essential hydrogen bonds within the ATP-binding pocket of the JAK2 kinase domain. Modifications at various positions on the pyrimidine (B1678525) ring and its substituents have been extensively explored to enhance inhibitory activity and selectivity against other JAK family members (JAK1, JAK3, and TYK2).

For instance, the introduction of a 4-piperazinyl group in compound 11r led to potent dual inhibition of JAK2 and FLT3.[1] Similarly, the optimization of aminopyridine scaffolds, as seen in compounds 12k , 12l , and 16m-(R) , has yielded highly potent and selective JAK2 inhibitors with IC50 values in the low nanomolar range.[4][5][6][7] The macrocyclic design of compound 11 represents an innovative approach to achieve potent and selective JAK2 inhibition.[3] The SAR studies consistently highlight the importance of specific substitutions that can exploit subtle differences in the ATP-binding sites of the JAK kinase family, thereby achieving selectivity.

III. Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the SAR studies of JAK2 inhibitors.

A. In Vitro Kinase Inhibition Assay

This assay determines the concentration of an inhibitor required to reduce the activity of the JAK2 enzyme by 50% (IC50).

Materials:

  • Recombinant human JAK2 enzyme

  • ATP (Adenosine triphosphate)

  • Substrate peptide (e.g., a synthetic peptide containing a tyrosine residue)

  • Kinase assay buffer

  • Test compounds (this compound derivatives)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the kinase assay buffer.

  • In a 384-well plate, add the recombinant JAK2 enzyme, the substrate peptide, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding a solution of ATP.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced, which is proportional to the kinase activity.

  • Measure the luminescence or fluorescence signal using a plate reader.

  • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

  • Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value.

B. Cell-Based Proliferation Assay

This assay evaluates the effect of the inhibitors on the proliferation of cancer cell lines that are dependent on JAK2 signaling.

Materials:

  • Human erythroleukemia (HEL) or other JAK2-dependent cell lines

  • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds (this compound derivatives)

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Plate reader

Procedure:

  • Seed the JAK2-dependent cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Treat the cells with various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known JAK2 inhibitor).

  • Incubate the plates for a specified period (e.g., 72 hours) in a humidified incubator at 37°C with 5% CO2.

  • Add the cell viability reagent to each well according to the manufacturer's protocol. This reagent measures the level of ATP, which is an indicator of metabolically active cells.

  • Incubate for a short period to allow the signal to stabilize.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percentage of cell proliferation inhibition relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression.

IV. Visualizations

The following diagrams illustrate key concepts relevant to the SAR study of JAK2 inhibitors.

JAK_STAT_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK2 JAK2 Receptor->JAK2 2. Receptor Dimerization & JAK2 Activation pJAK2 p-JAK2 JAK2->pJAK2 3. Autophosphorylation STAT STAT pJAK2->STAT 4. STAT Recruitment & Phosphorylation pSTAT p-STAT STAT->pSTAT pSTAT_dimer p-STAT Dimer pSTAT->pSTAT_dimer 5. Dimerization DNA DNA pSTAT_dimer->DNA 6. Nuclear Translocation Inhibitor This compound Inhibitor Inhibitor->pJAK2 Inhibition Gene_Expression Gene Expression (Proliferation, Differentiation) DNA->Gene_Expression 7. Gene Transcription

Caption: The JAK-STAT signaling pathway and the mechanism of action of this compound JAK2 inhibitors.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Screening & Evaluation cluster_analysis Data Analysis & Optimization cluster_preclinical Preclinical Development Lead_ID Lead Identification (e.g., this compound) Library_Design Library Design (SAR Plan) Lead_ID->Library_Design Synthesis Chemical Synthesis Library_Design->Synthesis Biochemical_Assay In Vitro Kinase Assays (JAK1, JAK2, JAK3, etc.) Synthesis->Biochemical_Assay Cellular_Assay Cell-Based Assays (Proliferation, p-STAT) Biochemical_Assay->Cellular_Assay ADME_Tox In Vitro ADME/Tox Cellular_Assay->ADME_Tox SAR_Analysis SAR Analysis ADME_Tox->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Library_Design Iterative Design Cycle In_Vivo In Vivo Efficacy & PK/PD Studies Lead_Optimization->In_Vivo Candidate Preclinical Candidate Selection In_Vivo->Candidate

Caption: General workflow of a Structure-Activity Relationship (SAR) study for developing JAK2 inhibitors.

References

Safety Operating Guide

Proper Disposal of 2-Aminopyrimidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe handling and disposal of chemical reagents are critical for ensuring laboratory safety and environmental protection. For researchers, scientists, and professionals in drug development, adherence to proper disposal protocols for compounds like 2-Aminopyrimidine is essential to mitigate risks and maintain regulatory compliance. This guide provides detailed, step-by-step procedures for the safe disposal of this compound.

Hazard Profile and Safety Precautions

This compound is classified as a hazardous substance.[1] It is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[2][3][4] It may also cause respiratory irritation.[2][3][4] Understanding these hazards is the foundational step in its safe handling and disposal. Before beginning any procedure involving this compound, it is mandatory to wear appropriate Personal Protective Equipment (PPE).

Required Personal Protective Equipment (PPE):

  • Protective Gloves: Wear impervious gloves, such as nitrile rubber.[2]

  • Eye Protection: Use safety glasses or goggles approved under government standards like NIOSH (US) or EN 166 (EU).[2]

  • Protective Clothing: Appropriate protective clothing should be worn to prevent skin exposure.[2][5]

  • Respiratory Protection: In poorly ventilated areas or when dealing with fine powders that can become airborne, a suitable respirator should be used.[2][5]

Summary of Safety and Disposal Information

The following table summarizes the essential safety and disposal information for this compound.

CategoryInformationCitations
Primary Hazards Harmful if swallowed; Causes skin and serious eye irritation; May cause respiratory irritation.[2][3][4]
Personal Protective Equipment (PPE) Nitrile gloves, safety goggles, lab coat. A respirator is recommended if dust generation is likely or ventilation is inadequate.[2][5]
Waste Collection Collect in a suitable, properly labeled, and tightly closed container.[2][3][5][6]
Waste Storage Store waste containers in a cool, dry, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.[4][5][4][5]
Approved Disposal Methods Engage a licensed chemical waste disposal company.[2] Primary methods include controlled incineration with a suitable combustible material or burial in a licensed landfill.[1][2][1][2]
Prohibited Disposal Methods Do not discharge into sewer systems, drains, or the environment.[2][4][2][4]
Spill Cleanup Use dry clean-up procedures to avoid generating dust.[1][5] Collect residue and place it in a sealed container for disposal.[1][5] Wash the area with large amounts of water and prevent runoff into drains.[1][1][5]

Step-by-Step Disposal Procedure

The primary methods for disposing of this compound are through a licensed chemical destruction facility or by controlled incineration.[2] It is crucial to avoid discharging the chemical into sewer systems or the environment.[2][4]

  • Collection: Collect waste this compound, including any contaminated materials, in a suitable, properly labeled, and securely closed container.[2][6]

  • Storage: Store the waste container in a cool, dry, and well-ventilated area that is secure and away from incompatible substances like strong oxidants.[4][5]

  • Licensed Disposal: Arrange for the collection and disposal of the chemical waste through a licensed and reputable chemical waste disposal company.[2]

  • Regulatory Compliance: All waste must be handled in accordance with local, state, and federal regulations.[1] Chemical waste generators are responsible for determining if the waste is classified as hazardous under EPA guidelines (40 CFR Parts 261.3) and must consult state and local regulations for complete classification.[4][5]

Disposal of Contaminated Materials and Spill Management

Any materials that have come into contact with this compound, such as PPE, filter paper, or containers, must also be treated as hazardous waste and disposed of properly.[2]

  • Minor Spills: For small spills, immediately clean up the material, observing all precautions outlined in the PPE section.[5] Use dry clean-up procedures to avoid generating dust.[1][5] Sweep up the material and place it into a suitable, labeled container for disposal.[5]

  • Major Spills: In the event of a larger spill, alert personnel in the area and contact emergency responders.[1] Control personal contact by wearing appropriate protective clothing.[1] Prevent the spillage from entering drains or water courses by any means available.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Have this compound Waste? ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess Assess Waste Type (Unused, Contaminated, Spill) collect Collect Waste in a Labeled, Sealed Container assess->collect spill Spill Occurs assess->spill Is it a spill? ppe->assess store Store Container in a Cool, Dry, Well-Ventilated, Secure Area collect->store minor_spill Minor Spill: Use Dry Cleanup Procedures spill->minor_spill Minor major_spill Major Spill: Alert Emergency Services Contain Spill spill->major_spill Major minor_spill->collect major_spill->collect contact Contact Licensed Chemical Waste Disposal Facility store->contact document Follow Local, State, and Federal Regulations contact->document end End: Proper Disposal Complete document->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 2-Aminopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 2-Aminopyrimidine, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines is critical for ensuring a safe laboratory environment.

Hazard Identification and Classification

This compound is considered a hazardous substance. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2][3][4]

Quantitative Safety Data

While specific occupational exposure limits have not been established, the following toxicity data is available:[5][6]

ParameterValueSpecies
LD50 (Intravenous) 790 mg/kgRat

LD50: Lethal Dose, 50%. The dose required to kill half the members of a tested population.

Personal Protective Equipment (PPE)

Consistent and correct use of PPE is the primary defense against chemical exposure.[7] The following equipment is mandatory when handling this compound:[2][5][6][8]

PPE CategorySpecificationRationale
Eye and Face Protection Tightly fitting safety goggles with side-shields, conforming to EN 166 (EU) or OSHA 29 CFR 1910.133 standards.[5][6][8] A face shield should be worn if there is a splash risk.[7]Protects against splashes and dust particles.[2][7]
Hand Protection Chemical-resistant, impervious gloves such as nitrile rubber.[2][3] It is recommended to use gloves with a protection class of 5 or higher for prolonged contact.[1]Prevents skin contact and potential sensitization.[1][2]
Body Protection A laboratory coat or fire/flame resistant and impervious clothing should be worn.[2][6]Protects skin from accidental contact.[2]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is required if exposure limits are exceeded, if irritation is experienced, or when dusts are generated.[2][5]Prevents inhalation of harmful dust or aerosols.[2]

Operational and Handling Protocols

A systematic approach is essential to minimize risk during the handling of this compound.

Handling:

  • Avoid all personal contact, including inhalation of dust.[1]

  • Use in a well-ventilated area, preferably a chemical fume hood.[1][5][8]

  • Wash hands and any exposed skin thoroughly after handling.[5][8]

  • Do not eat, drink, or smoke in the handling area.[1]

  • Minimize dust generation and accumulation.[7][8]

  • Keep containers securely sealed when not in use.[1][5]

Storage:

  • Store in original, tightly closed containers in a cool, dry, and well-ventilated area.[1][5]

  • Protect from light and physical damage.[1][8]

  • Store away from incompatible materials such as strong oxidizing agents.[1][5][8]

Emergency Procedures and Disposal Plan

Spill Response Workflow

Spill_Response_Workflow cluster_prep Immediate Actions cluster_containment Containment & Cleanup cluster_disposal Disposal cluster_post Post-Cleanup spill Spill Occurs evacuate Evacuate Immediate Area & Alert Personnel spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain Spill & Prevent Entry into Drains ppe->contain cleanup Clean Up Spill: - Dry: Sweep or vacuum (avoid dust) - Wet: Absorb with inert material contain->cleanup collect Collect Residue in a Labeled, Sealed Container cleanup->collect dispose Dispose of as Hazardous Waste via Licensed Contractor collect->dispose decontaminate Decontaminate Area & Equipment dispose->decontaminate remove_ppe Remove & Dispose of Contaminated PPE decontaminate->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash

Caption: Workflow for handling a this compound spill.

First Aid Measures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids, and get medical attention.[8]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Get medical attention.[8]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.[8]

  • Ingestion: Clean mouth with water and get medical attention. Do not induce vomiting.[5][8]

Disposal Plan:

  • Dispose of contents and container to an approved waste disposal plant.[8]

  • Waste material must be disposed of in accordance with national and local regulations.

  • Do not empty into drains.[8]

  • Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste and consult local, regional, and national regulations for complete and accurate classification.[5][8]

References

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